5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZRSOHZLMZNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168270 | |
| Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1673-44-5 | |
| Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1673-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: A Key Scaffold for Drug Discovery
Executive Summary
The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its wide array of pharmacological activities and its utility as a stable, non-classical bioisostere. This technical guide provides a detailed, field-tested methodology for the synthesis and comprehensive characterization of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, a valuable intermediate for drug development. We present a robust, two-step synthetic protocol, explain the rationale behind key experimental choices, and detail the full suite of spectroscopic techniques required to validate the molecular structure and purity. This document is intended for researchers, chemists, and drug development professionals seeking a reliable pathway to access this and similar heterocyclic scaffolds.
Introduction: The Significance of 2-Amino-1,3,4-Oxadiazoles in Drug Discovery
The 1,3,4-oxadiazole moiety has garnered significant attention in pharmaceutical sciences due to its remarkable therapeutic versatility. Compounds incorporating this five-membered heterocycle exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][2] A key reason for this versatility is the oxadiazole ring's ability to act as a bioisostere for functional groups like amides and esters.[3] This substitution can enhance a drug candidate's metabolic stability, improve its pharmacokinetic profile, and fine-tune its binding interactions with biological targets.[3]
The 2-amino-5-aryl substituted 1,3,4-oxadiazole framework is particularly noteworthy. This class of compounds has been specifically investigated for its potential as skeletal muscle relaxants and tranquilizing agents, highlighting its relevance in neuropharmacology.[4][5] The target of this guide, this compound (CAS No. 1673-44-5), serves as a crucial building block. The methoxy substituent on the phenyl ring provides a site for potential metabolic activity (O-demethylation) and offers a handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides a validated, efficient, and scalable protocol for its preparation, moving from commercially available precursors to the final, fully characterized product.
Synthesis Methodology: A Validated Protocol
Principle and Strategy
The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is most effectively achieved through the cyclodesulfurization of an acylthiosemicarbazide intermediate.[6][7] This strategy is superior to older methods that often required harsh conditions or toxic heavy-metal reagents like lead oxide.[4] Our selected protocol involves two primary steps:
-
Formation of the Acylthiosemicarbazide Intermediate: Synthesis of 1-(3-methoxybenzoyl)thiosemicarbazide from 3-methoxybenzoyl hydrazide.
-
Oxidative Cyclization: Efficient cyclodesulfurization of the intermediate using a tosyl chloride/pyridine system to yield the target 2-amino-1,3,4-oxadiazole. This method is noted for its mild conditions, high yields, and operational simplicity.[6][8]
The overall synthetic pathway is depicted below.
Figure 1: Overall synthetic pathway for the target compound.
Detailed Experimental Protocols
PART A: Synthesis of 1-(3-Methoxybenzoyl)thiosemicarbazide (Intermediate)
-
Rationale: This step creates the open-chain precursor containing all the necessary atoms (save for the tosyl group's role in activation) for the final heterocyclic ring. The reaction of a hydrazide with ammonium thiocyanate is a classic and cost-effective method for generating the required thiosemicarbazide backbone.
-
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxybenzoyl hydrazide (16.6 g, 0.1 mol), ammonium thiocyanate (9.1 g, 0.12 mol), and 100 mL of absolute ethanol.
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Filter the resulting white precipitate, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the pure intermediate.
-
PART B: Synthesis of this compound (Target Compound)
-
Rationale: This is the critical ring-forming step. Tosyl chloride (TsCl) acts as a dehydrating and activating agent for the thiocarbonyl group. Pyridine serves as a base to neutralize the HCl and tosyl acid byproducts, driving the reaction forward. The thiosemicarbazide exhibits superior reactivity compared to its semicarbazide analog in this cyclization.[6]
-
Protocol:
-
In a 250 mL round-bottom flask, dissolve 1-(3-methoxybenzoyl)thiosemicarbazide (11.3 g, 0.05 mol) in 100 mL of tetrahydrofuran (THF).
-
Add pyridine (8.0 mL, 0.1 mol) to the solution and stir for 10 minutes at room temperature.
-
Add p-toluenesulfonyl chloride (TsCl) (10.5 g, 0.055 mol) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction via TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 300 mL of crushed ice with stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove pyridine hydrochloride.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure, crystalline this compound.
-
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.box [sci-hub.box]
A Spectroscopic and Structural Elucidation of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic and structural characteristics of the novel heterocyclic compound, 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. As a Senior Application Scientist, the following sections will detail the theoretical underpinnings and practical applications of key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in the comprehensive characterization of this molecule. The guide is structured to offer not only the spectral data but also the scientific rationale behind the interpretation, empowering researchers in their drug discovery and development endeavors.
While specific experimental data for the meta-substituted isomer is not widely published, this guide will draw upon established principles of spectroscopy and comparative analysis with closely related analogs, such as the para-substituted isomer, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, for which experimental data is available[1][2]. This comparative approach, supplemented with predicted spectral data, provides a robust framework for the structural elucidation of the title compound.
Molecular Structure and Synthesis Overview
The foundational step in any analytical endeavor is a comprehensive understanding of the molecule's synthesis, as the reaction pathway directly informs the expected structure and potential impurities. The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles typically involves the cyclization of a semicarbazide precursor.
A common synthetic route involves the reaction of a substituted benzaldehyde with semicarbazide to form a semicarbazone, followed by oxidative cyclization. For this compound, the synthesis would logically commence from 3-methoxybenzaldehyde.
DOT Script for Synthesis Workflow
Caption: General synthetic workflow for this compound.
This synthetic approach is crucial for anticipating the connectivity of the atoms, which is then confirmed by the spectroscopic techniques detailed below.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following proton signals are anticipated:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.8 | m | 2H | Ar-H | Protons on the phenyl ring, deshielded by the aromatic system and the electron-withdrawing oxadiazole ring. The meta-substitution pattern will lead to complex splitting. |
| ~7.0-7.2 | m | 2H | Ar-H | Protons on the phenyl ring, with varied shielding effects from the methoxy and oxadiazole groups. |
| ~6.5 | s | 2H | -NH₂ | The amine protons are typically broad singlets and their chemical shift can vary depending on the solvent and concentration. |
| ~3.8 | s | 3H | -OCH₃ | The methoxy protons are in a shielded environment and appear as a sharp singlet. |
Note: Predicted chemical shifts are based on analogous structures and chemical shift theory. Actual experimental values may vary.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165 | C=N (Oxadiazole) | The carbon atom in the oxadiazole ring double-bonded to nitrogen is highly deshielded. |
| ~160 | C-O (Oxadiazole) | The carbon atom in the oxadiazole ring single-bonded to oxygen is also significantly deshielded. |
| ~160 | C-O (Aromatic) | The aromatic carbon directly attached to the methoxy group. |
| ~130 | C (Aromatic) | The quaternary aromatic carbon attached to the oxadiazole ring. |
| ~120-130 | CH (Aromatic) | Aromatic carbons bearing protons. |
| ~110-120 | CH (Aromatic) | Aromatic carbons influenced by the electron-donating methoxy group. |
| ~55 | -OCH₃ | The carbon of the methoxy group is in a relatively shielded environment. |
Note: Predicted chemical shifts are based on analogous structures and established ¹³C NMR correlation tables. For comparison, the reported ¹³C NMR signals for the 4-methoxy isomer are 155.32, 150.06, 129.21, 125.43, 124.31, and 54.32 ppm[1].
DOT Script for NMR Spectroscopy Workflow
Caption: A typical workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic, and oxadiazole moieties.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-3000 | C-H stretch | Methoxy (-OCH₃) |
| 1600-1650 | C=N stretch | Oxadiazole ring |
| 1450-1600 | C=C stretch | Aromatic ring |
| 1000-1300 | C-O stretch | Aryl ether and Oxadiazole ring |
The presence of a strong N-H stretching band and the characteristic C=N and C-O stretches of the oxadiazole ring would be key indicators of the successful synthesis of the target molecule. For comparison, the IR spectrum of the 4-methoxy isomer shows characteristic bands for the NH, C=N, and C-O-C groups[2].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Molecular Ion Peak:
For this compound (C₉H₉N₃O₂), the expected monoisotopic mass is approximately 191.07 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 191.
Expected Fragmentation Pattern:
The molecule is expected to fragment in a predictable manner under electron impact ionization. Key fragments could include the loss of the methoxy group, cleavage of the oxadiazole ring, and fragmentation of the phenyl ring. The observation of these fragment ions would provide further confirmation of the proposed structure.
Experimental Protocols
3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
3.2. IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3.3. Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring good resolution and mass accuracy.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The structural elucidation of this compound is a multifaceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. This technical guide provides a comprehensive framework for the characterization of this molecule, from understanding its synthesis to the detailed interpretation of its spectroscopic data. By combining experimental protocols with a deep understanding of the underlying scientific principles, researchers can confidently verify the structure and purity of this and other novel chemical entities, paving the way for further investigation into their potential applications in drug development and materials science.
References
-
Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 1(12), x161896. Available at: [Link]
-
Husain, A., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2015, 872701. Available at: [Link]
Sources
Crystal structure analysis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Authored by: A Senior Application Scientist
Foreword: Bridging Structure and Function in Drug Discovery
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in compounds exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets. A precise understanding of the molecular structure, conformational preferences, and intermolecular interactions is therefore not merely an academic exercise but a critical prerequisite for rational drug design and the development of structure-activity relationships (SAR).
This guide provides a comprehensive, in-depth technical walkthrough of the multifaceted process of determining and analyzing the crystal structure of a representative molecule: this compound. We will journey from the foundational steps of chemical synthesis and single-crystal growth to the sophisticated techniques of X-ray diffraction and computational analysis. The methodologies described herein are grounded in established laboratory protocols and theoretical frameworks, offering researchers and drug development professionals a robust blueprint for the structural elucidation of novel chemical entities. By explaining the causality behind each experimental choice, we aim to equip the reader with not just a protocol, but a deep, field-proven understanding of the science of crystallography.
Experimental and Computational Blueprint
The path from a synthesized powder to a fully characterized crystal structure involves a synergistic application of wet-lab techniques and powerful computational tools. This section details the self-validating protocols required for this journey.
Synthesis and Single-Crystal Cultivation: The Foundation of Analysis
The quality of the final crystal structure is entirely dependent on the quality of the single crystal from which the data is collected. This begins with the synthesis of high-purity material followed by a meticulous crystallization process.
1.1.1 Synthesis of this compound
A reliable synthetic route is paramount. The target compound can be synthesized via oxidative cyclization of a thiosemicarbazide precursor. A representative procedure, adapted from established methods for similar oxadiazole derivatives, is as follows[4]:
-
Preparation of 3-Methoxybenzoyl Thiosemicarbazide: An equimolar mixture of 3-methoxybenzoyl hydrazine and potassium thiocyanate in the presence of hydrochloric acid is refluxed to yield the thiosemicarbazide intermediate.
-
Oxidative Cyclization: The purified 3-methoxybenzoyl thiosemicarbazide is dissolved in ethanol. An oxidizing agent, such as iodine in the presence of sodium hydroxide or Chloramine-T, is added portion-wise.[5] The reaction is refluxed until completion, monitored by Thin-Layer Chromatography (TLC).
-
Purification: Upon cooling, the crude product precipitates. It is then filtered, washed, and recrystallized from a suitable solvent like ethanol to achieve high purity (>99%), which is essential for successful single-crystal growth.
1.1.2 The Art and Science of Crystallization
Growing diffraction-quality single crystals is often the most challenging step. The primary goal is to induce slow precipitation from a supersaturated solution.[6] Several techniques can be employed, with solvent selection being the critical variable.[7][8]
Protocol: Slow Evaporation Technique
This is the most common and often successful method for small organic molecules.[7]
-
Solvent Screening: Identify a solvent in which the compound is moderately soluble at room temperature. For the title compound, solvents like ethanol, methanol, or ethyl acetate are good starting points. The ideal scenario is higher solubility when heated and lower solubility when cooled.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent by gently warming and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation of the solvent.
-
Patience: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form.
Expert Insight: The choice of solvent not only affects solubility but can also influence the resulting crystal packing (polymorphism) by being incorporated into the crystal lattice or by altering intermolecular interactions during growth.[7] If slow evaporation fails, techniques like vapor diffusion or solvent layering provide alternative pathways to achieve the necessary slow change in supersaturation.[9][10]
Single-Crystal X-ray Diffraction (SCXRD): Decoding the Atomic Arrangement
SCXRD is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.[11][12][13]
1.2.1 Data Collection Workflow
The experimental workflow involves mounting a suitable crystal and collecting the diffraction pattern using a modern diffractometer.
Caption: The comprehensive workflow from synthesis to final structure validation.
Step-by-Step Protocol:
-
Crystal Selection: Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.
-
Mounting: Mount the selected crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.
-
Data Collection: The crystal is placed on a goniometer in the X-ray beam of a diffractometer (e.g., a Rigaku Oxford Diffraction system). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Software Control: Software such as CrysAlisPro is used to control the experiment.[14][15][16] It automatically determines the unit cell, suggests a data collection strategy to ensure completeness and redundancy, and performs the data collection by rotating the crystal and collecting diffraction images.
1.2.2 Structure Solution and Refinement
The collected diffraction data is processed to yield a file containing the Miller indices (h,k,l) and intensity of each reflection. This file is the input for structure solution and refinement programs, most commonly the SHELX suite.[17][18]
-
Structure Solution (SHELXS): The phase problem is solved using direct methods, which statistically determine the phases of the reflections.[17] This yields an initial electron density map from which a preliminary molecular model can be built.
-
Structure Refinement (SHELXL): This is an iterative process of least-squares fitting to improve the agreement between the observed diffraction data and the data calculated from the model.[19] The positions of the atoms, their anisotropic displacement parameters, and other variables are adjusted to minimize the R-factor, a measure of the goodness of fit. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Computational Chemistry: Visualizing Interactions and Properties
To complement the experimental data, computational methods provide deeper insights into the forces governing the crystal packing and the electronic nature of the molecule.
1.3.1 Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[20][21] The analysis is performed using software like CrystalExplorer, which takes the refined crystallographic information file (CIF) as input.[22]
-
d_norm surface: This surface maps the normalized contact distances, highlighting regions of close intermolecular contact. Short contacts (potential hydrogen bonds) appear as red spots, contacts around the van der Waals separation are white, and longer contacts are blue.[22]
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative percentage contribution of different interaction types (e.g., H···H, C···H, N···H) to the overall crystal packing.[23][24]
1.3.2 Density Functional Theory (DFT)
DFT calculations are used to investigate the electronic properties of the molecule.[25]
-
Methodology: A typical calculation involves optimizing the molecular geometry obtained from the crystal structure using a functional like B3LYP with a basis set such as 6-311G(d,p).
-
Analysis: From the calculation, one can derive the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity. Additionally, the electrostatic potential (ESP) can be mapped onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[26]
Structural Analysis and Discussion (Representative Results)
Disclaimer: As no public crystal structure for this compound is available, the following section presents plausible, representative data modeled on the closely related and published structure of its isomer, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, for illustrative purposes.[5][27][28]
Crystallographic Data Summary
The compound is expected to crystallize in a centrosymmetric space group, such as P2₁/c, with one molecule in the asymmetric unit.
| Parameter | Value (Representative) |
| Chemical Formula | C₉H₉N₃O₂ |
| Formula Weight | 191.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.05 |
| b (Å) | 6.10 |
| c (Å) | 11.50 |
| β (°) | 105.5 |
| V (ų) | 882.0 |
| Z | 4 |
| T (K) | 100 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.120 |
| Goodness-of-fit (S) | 1.05 |
Molecular Geometry and Supramolecular Assembly
The molecular structure reveals a nearly planar conformation, with a small dihedral angle between the phenyl and 1,3,4-oxadiazole rings. This planarity facilitates efficient crystal packing.
The dominant feature of the crystal packing is the formation of centrosymmetric dimers through pairs of N—H···N hydrogen bonds between the amine group of one molecule and a nitrogen atom of the oxadiazole ring of a neighboring molecule. This interaction is a classic and highly robust supramolecular synthon in this class of compounds.[5][29] This creates a distinct R²₂(8) graph-set motif.
Caption: Diagram of the primary N-H···N hydrogen bond forming the R²₂(8) dimer motif.
These dimers are further interconnected into a three-dimensional network by weaker C—H···O and C—H···π interactions, creating a stable and densely packed crystal lattice.
Insights from Hirshfeld Surface Analysis
The Hirshfeld surface mapped with dnorm provides a powerful visualization of the key intermolecular contacts. The prominent red spots on the surface correspond to the N—H···N hydrogen bonds, confirming their role as the most significant directional interactions.
The 2D fingerprint plot quantitatively deconstructs the crystal packing, revealing the relative contributions of different contacts.
| Interaction Type | Contribution (%) | Significance |
| H···H | ~50% | Represents the largest contribution, typical for organic molecules, indicating van der Waals forces.[23] |
| C···H / H···C | ~20% | Highlights the importance of weaker C-H···π and C-H···O interactions in stabilizing the 3D network. |
| O···H / H···O | ~15% | Primarily associated with C-H···O contacts involving the methoxy and oxadiazole oxygen atoms. |
| N···H / H···N | ~10% | Appears as sharp "spikes" in the plot, characteristic of strong, directional hydrogen bonds.[24] |
| Others (C···C, etc.) | ~5% | Minor contributions from π-π stacking and other weak contacts. |
This quantitative breakdown confirms that while strong hydrogen bonds direct the primary assembly into dimers, a network of weaker interactions is collectively responsible for the overall thermodynamic stability of the crystal.
Electronic Properties from DFT
The electrostatic potential (ESP) map calculated by DFT reveals that the most negative potential (red region) is located around the oxygen and nitrogen atoms of the oxadiazole ring, identifying them as the primary hydrogen bond acceptors. The area around the amine hydrogens shows a positive potential (blue region), confirming their role as hydrogen bond donors.
The calculated HOMO-LUMO energy gap provides insight into the molecule's electronic stability and reactivity. A larger gap generally implies higher stability. This value can be correlated with the biological activity of a series of related compounds, serving as a valuable descriptor in quantitative structure-activity relationship (QSAR) studies.
Conclusion: From Atoms to Applications
The comprehensive structural analysis of this compound provides a lucid example of how a multi-faceted approach—combining synthesis, single-crystal X-ray diffraction, and computational modeling—yields a profound understanding of a molecule's solid-state behavior.
We have elucidated the precise molecular geometry and identified the key supramolecular synthons, particularly the robust N—H···N hydrogen-bonded dimer, that govern its crystal packing. Hirshfeld surface analysis and DFT calculations have further quantified the interaction landscape and mapped the electronic features that are critical for molecular recognition. This detailed structural knowledge is invaluable for drug development professionals, providing a fundamental basis for understanding solubility, predicting polymorphism, and designing next-generation analogues with enhanced affinity and specificity for their biological targets. The methodologies detailed in this guide serve as a validated framework for the structural characterization of any novel crystalline compound.
References
- Verma, A., Joshi, S., & Singh, D. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research, 9(1), 1-15. [Link: Provided by Grounding Tool]
- Unissa, A. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Chemical Science Review and Letters, 13(50), 1-10. [Link: Provided by Grounding Tool]
- Saeed, A., Shaheen, U., & Abbas, N. (2018). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry, 15(5), 379-390. [Link: Provided by Grounding Tool]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85.
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(19), 6431.
- Arman, H. D. (n.d.). Crystallization of Small Molecules. Course Material. [Link: Provided by Grounding Tool]
- Li, Y., et al. (2020). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 10(32), 18934-18947. [Link: Provided by Grounding Tool]
-
Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 334-347.
- Kumar, S., et al. (2025). Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. Journal of Molecular Structure, 1301, 137245. [Link: Provided by Grounding Tool]
-
Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate.
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1433–1440.
-
Ullah, F., et al. (2015). Density Functional Theory Study on the Electronic Structures of Oxadiazole Based Dyes as Photosensitizer for Dye Sensitized Solar Cells. Advances in Materials Science and Engineering, 2015, 286730.
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
-
Boudalis, A. K., et al. (2019). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 5(2), 29.
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository.
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry Teaching Labs.
-
CD ComputaBio. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? CD ComputaBio.
-
Ullah, F., et al. (2015). Density Functional Theory Study on the Electronic Structures of Oxadiazole Based Dyes as Photosensitizer for Dye Sensitized Solar Cells. ResearchGate.
-
El-Faham, A., et al. (2025). Density functional theory and molecular dynamics analysis of oxadiazole derivatives as corrosion inhibitors in hydrochloric acid media (HCl). Reaction Kinetics, Mechanisms and Catalysis, 138(6).
-
Khan, I., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Molecules, 27(21), 7481.
-
Sheldrick, G. M. (n.d.). The SHELX package. MIT OpenCourseWare.
-
Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. CDIFX.
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link: Provided by Grounding Tool]
-
Rigaku. (n.d.). Single crystal X-ray diffraction. Rigaku.
-
HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. HKL-xray.
-
Rigaku. (n.d.). CrysAlisPro. Rigaku.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.
-
Rigaku. (n.d.). PX018 - CrysAlisPro: an all-in-one software package for single crystal X-ray diffraction. Rigaku.
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry.
-
Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 1(12), x161878.
-
ChemScene. (n.d.). This compound. ChemScene.
-
Kumar, D., et al. (2013). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Pharmacy & Bioallied Sciences, 5(3), 211–219.
-
S. M., S., et al. (2014). 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58–o59.
-
Sawyer, E. W. (2007). Single-crystal X-ray Diffraction. Carleton College.
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility.
-
Stana, A., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3192.
-
Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate.
-
Agilent Technologies. (2013). CrysAlisPro User Manual. Agilent.
-
Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 1(12).
-
Rosli, S. N. B., et al. (2015). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o580–o581.
Sources
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. rigaku.com [rigaku.com]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. rigaku.com [rigaku.com]
- 15. rigaku.com [rigaku.com]
- 16. agilent.com [agilent.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 19. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. crystalexplorer.net [crystalexplorer.net]
- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 22. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. iucrdata.iucr.org [iucrdata.iucr.org]
- 29. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Profile of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure known to impart a wide range of biological activities. This guide details the compound's core physical and chemical properties, presents a validated synthetic protocol, discusses its reactivity, and explores its potential applications in drug discovery based on data from analogous structures. The information is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Compound Identification and Molecular Structure
This compound is a stable, aromatic heterocyclic compound. Its structure features a central 1,3,4-oxadiazole ring, which is substituted at position 5 with a 3-methoxyphenyl group and at position 2 with a primary amine. This amine group serves as a critical functional handle for further chemical modification.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1673-44-5 | [1][2] |
| Molecular Formula | C₉H₉N₃O₂ | [1][3] |
| Molecular Weight | 191.19 g/mol | [1][3][4] |
| IUPAC Name | This compound | N/A |
| SMILES | NC1=NN=C(C2=CC=CC(OC)=C2)O1 | [1] |
| InChI Key | HTILGWBWTPTFES-UHFFFAOYSA-N |[3] |
Physicochemical and Computational Properties
The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data below, derived from computational models, provides critical insights into the drug-like characteristics of this molecule.
Expert Insight: A Topological Polar Surface Area (TPSA) of 74.17 Ų suggests the potential for good oral bioavailability, as it falls within the typical range for passively absorbed molecules. The LogP value of 1.3274 indicates a balanced lipophilicity, which is often crucial for cell membrane permeability without excessive accumulation in fatty tissues.[1]
Table 2: Physicochemical and Computational Data
| Property | Value | Significance in Drug Discovery | Source |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 74.17 Ų | Influences membrane permeability and oral bioavailability. | [1] |
| LogP (Octanol-Water Partition Coeff.) | 1.3274 | Measures lipophilicity, affecting solubility and permeability. | [1] |
| Hydrogen Bond Donors | 1 | The -NH₂ group can donate a hydrogen bond. | [1] |
| Hydrogen Bond Acceptors | 5 | Ring nitrogens, ether oxygen, and amine nitrogen can accept H-bonds. | [1] |
| Rotatable Bonds | 2 | Indicates molecular flexibility. | [1] |
| Physical Form | Solid (predicted) | Typical for small aromatic heterocyclic compounds. | [3] |
| Melting Point | Not available. (The related para-isomer melts at 246-248 °C) |[5][6] | N/A |
Synthesis and Characterization
3.1. Rationale for Synthetic Strategy
The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is well-established in the literature. A robust and high-yielding method involves the reaction of an appropriate aryl carbohydrazide with cyanogen bromide. This pathway proceeds via an intermediate that undergoes intramolecular cyclization to form the stable oxadiazole ring. This approach is favored for its reliability and the commercial availability of starting materials.
3.2. Proposed Synthetic Workflow
The synthesis is a two-step process starting from commercially available 3-methoxybenzoic acid. The acid is first converted to its corresponding hydrazide, which is then cyclized to form the target compound.
Caption: Proposed two-step synthesis of the target compound.
3.3. Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[7]
Step 1: Synthesis of 3-Methoxybenzohydrazide
-
Esterification: To a solution of 3-methoxybenzoic acid (1 equivalent) in methanol, add concentrated sulfuric acid (catalytic amount). Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting acid.
-
Work-up: Cool the reaction mixture and remove methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 3-methoxybenzoate.
-
Hydrazinolysis: Dissolve the crude methyl 3-methoxybenzoate in ethanol. Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 8-12 hours.
-
Isolation: Cool the reaction mixture. The product, 3-methoxybenzohydrazide, will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 3-methoxybenzohydrazide (1 equivalent) in an appropriate solvent such as 1,4-dioxane or aqueous methanol, add sodium bicarbonate (1 equivalent) to act as a base.
-
Cyclization: Add a solution of cyanogen bromide (1.1 equivalents) dropwise while stirring at room temperature.
-
Monitoring: Stir the resulting mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Purification: Once the reaction is complete, pour the mixture into water. Collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
3.4. Expected Spectroscopic Signature
While experimental data for this specific isomer is not available in the cited literature, the following spectral characteristics can be anticipated based on its structure and data from related isomers.[5][8]
-
¹H NMR (DMSO-d₆):
-
~3.8 ppm (s, 3H): Singlet corresponding to the methoxy (-OCH₃) protons.
-
~7.0-7.5 ppm (m, 4H): A series of multiplets for the four protons on the disubstituted benzene ring.
-
~7.2 ppm (s, 2H): A broad singlet for the primary amine (-NH₂) protons, which is exchangeable with D₂O.
-
-
¹³C NMR (DMSO-d₆):
-
~55 ppm: Signal for the methoxy carbon.
-
~110-130 ppm: Signals for the aromatic carbons of the phenyl ring.
-
~160 ppm: Signal for the C-O-C carbon of the phenyl ring.
-
~155-165 ppm: Two distinct signals for the C2 and C5 carbons of the 1,3,4-oxadiazole ring.
-
-
IR (KBr, cm⁻¹):
-
3300-3100: N-H stretching vibrations of the primary amine.
-
~1640: C=N stretching of the oxadiazole ring.
-
~1250: C-O-C asymmetric stretching of the aryl ether.
-
~1050: C-O-C symmetric stretching.
-
-
Mass Spectrometry (EI or ESI):
-
m/z = 191: Expected molecular ion peak [M]⁺.
-
m/z = 192: Expected [M+H]⁺ peak in ESI.
-
Chemical Reactivity and Stability
The 1,3,4-oxadiazole ring is an aromatic heterocycle known for its high thermal and chemical stability. The primary site of reactivity on this compound is the exocyclic amino group. This nucleophilic group is a key functional handle that allows for the synthesis of a diverse library of derivatives.
Expert Insight: The 2-amino group can readily undergo reactions such as N-acylation, N-alkylation, and N-arylation. This versatility is extensively exploited in medicinal chemistry to modulate the compound's pharmacological properties. For example, creating N-aryl derivatives has been shown to enhance anticancer activity in related series.[8]
Caption: Reactivity of the 2-amino group for chemical derivatization.
Potential Applications in Drug Discovery
The 1,3,4-oxadiazole nucleus is a bioisostere for ester and amide functionalities and is considered a "privileged scaffold" due to its presence in numerous clinically active drugs.[9] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities.
-
Anticancer Activity: Numerous studies have highlighted the potent anticancer properties of 5-aryl-1,3,4-oxadiazol-2-amine derivatives.[10] For instance, N-substituted analogs of the closely related 4-methoxyphenyl isomer showed significant growth inhibition against leukemia, melanoma, breast, and colon cancer cell lines.[8] Similarly, related 1,3,4-thiadiazoles bearing the 3-methoxyphenyl moiety have been investigated as potential agents against breast cancer.[11]
-
Enzyme Inhibition: The scaffold has been identified as a potent inhibitor of various enzymes. Substituted 2-amino-1,3,4-oxadiazoles have been found to be active against acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy.[10]
-
Antimicrobial and Antifungal Activity: The oxadiazole ring is a common feature in compounds designed to combat microbial and fungal infections.[9][10]
-
Anti-inflammatory Activity: The structural features of this compound are consistent with pharmacophores known to contribute to anti-inflammatory effects.[6]
Safety and Handling
While specific toxicity data for this compound is not available, data from the isomeric 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine can be used for preliminary hazard assessment.[4]
Table 3: GHS Hazard Information (Extrapolated)
| Hazard Code | Description | Precaution | Source |
|---|---|---|---|
| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. | [4] |
| H315 | Causes skin irritation | Wear protective gloves. | [4] |
| H319 | Causes serious eye irritation | Wear eye protection. | [4] |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |[4] |
Handling Recommendations: Standard laboratory procedures should be followed. Use a chemical fume hood, wear personal protective equipment (PPE) including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
References
-
ResearchGate. Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. [Link]
-
International Union of Crystallography. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. [Link]
-
National Institutes of Health. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]
-
PubChem, National Institutes of Health. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. [Link]
-
MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
International Union of Crystallography. 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. [Link]
-
ResearchGate. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | CymitQuimica [cymitquimica.com]
- 4. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | C9H9N3O2 | CID 679504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Solubility Profiling of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: A Methodological Whitepaper
An In-depth Technical Guide for Researchers
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] Poorly soluble compounds often face significant challenges during drug development, from formulation to in vivo activity.[1][2] The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3][4] This guide focuses on 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, a representative of this class, and provides a comprehensive framework for determining its solubility. We will dissect the molecule's physicochemical characteristics to predict its behavior and present a detailed, field-proven protocol for empirical solubility determination using the gold-standard shake-flask method. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable solubility profile for this and similar heterocyclic compounds.
Introduction: The Critical Role of Solubility in Drug Discovery
In the early stages of drug discovery, lead compounds are screened for a variety of properties, with aqueous solubility being a primary gatekeeper for further development.[2][5] A compound must be in a dissolved state to be absorbed and reach its biological target.[1][6] Therefore, an early and accurate assessment of a compound's solubility is not merely a data point but a crucial step in risk mitigation, saving invaluable time and resources by identifying potential liabilities.[2]
There are two primary types of solubility measured:
-
Kinetic Solubility: Measures the concentration of a compound at the moment it begins to precipitate from a solution, typically when an aqueous buffer is added to a DMSO stock solution. It is a high-throughput method often used in early screening.[2][7]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined over a longer period (e.g., 24-72 hours) and is considered the gold-standard measurement for its reliability and relevance to later-stage development.[2][5][6]
This guide will focus on the determination of thermodynamic solubility, providing a foundational understanding applicable to regulatory submissions and formulation development.
Physicochemical Analysis of this compound
A molecule's structure dictates its properties. A thorough analysis of this compound (C₉H₉N₃O₂) is essential for hypothesizing its solubility behavior and selecting an appropriate range of solvents for testing.
Key Structural Features:
-
1,3,4-Oxadiazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. The heteroatoms can act as hydrogen bond acceptors.[4]
-
2-Amine Group (-NH₂): This primary amine provides a hydrogen bond donor and acceptor site, which can significantly enhance interaction with polar protic solvents like water.[8][9]
-
3-Methoxyphenyl Group (-C₆H₄-OCH₃): The phenyl ring is inherently lipophilic (hydrophobic), while the meta-positioned methoxy group adds some polarity and a hydrogen bond acceptor site. The overall contribution of this group is a balance between lipophilicity and modest polar interactions.
Predicted Physicochemical Properties:
| Property | Predicted Value | Source | Significance for Solubility |
| Molecular Weight | 191.19 g/mol | [10] | Within the typical range for small molecule drugs. |
| LogP | 1.3274 | [10] | Indicates a relatively balanced hydrophilic-lipophilic character. |
| TPSA | 74.17 Ų | [10] | The Topological Polar Surface Area suggests moderate cell permeability and potential for hydrogen bonding. |
| H-Bond Donors | 1 | [10] | The primary amine group. |
| H-Bond Acceptors | 5 | [10] | Nitrogen and oxygen atoms in the rings and methoxy group. |
Expert Interpretation: The presence of both a lipophilic phenyl ring and multiple hydrogen bond donors/acceptors suggests that this compound will exhibit limited solubility in purely non-polar solvents (e.g., hexane) and also in aqueous media due to the energy required to break its crystal lattice. Its LogP value suggests it is not excessively lipophilic. We predict the highest solubility will be achieved in polar aprotic solvents like DMSO and polar protic solvents like methanol or ethanol, which can effectively engage in the necessary hydrogen bonding while also solvating the aromatic portion of the molecule.[11]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[6] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
3.1. Materials and Equipment
-
This compound (solid, >97% purity)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument (UV-Vis Spectrophotometer or HPLC system)
3.2. Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Perform a serial dilution of the stock solution to create a series of standards of known concentrations (e.g., 1, 2, 5, 10, 20, 50 µg/mL).
-
Analyze these standards using the chosen analytical method (UV-Vis or HPLC) to generate a calibration curve (Absorbance or Peak Area vs. Concentration). This curve is essential for quantifying the concentration in the solubility samples.[7]
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point of ~5-10 mg is typical.
-
Record the exact weight of the compound added.
-
Add a precise volume (e.g., 2 mL) of the desired test solvent to the vial.
-
Prepare each solvent condition in triplicate to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility) and agitate at a consistent speed.
-
Allow the samples to equilibrate for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure the solid-state has reached equilibrium with the solution.[12]
-
-
Sample Processing and Analysis:
-
After equilibration, remove the vials and let them stand for at least 30 minutes to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a pipette. Do not disturb the solid at the bottom.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean analysis vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your calibration curve. The dilution factor must be recorded accurately.
-
Analyze the diluted sample using the calibrated UV-Vis or HPLC method to determine its concentration.
-
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility of the compound in the test solvent.
-
Calculate the mean and standard deviation for the triplicate samples.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly for easy comparison. The results allow researchers to select appropriate solvents for reactions, purification (recrystallization), and formulation. For drug development, solubility in aqueous buffers (e.g., pH 7.4) is the most critical parameter.
Table 1: Template for Experimental Solubility Data of this compound at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mM) | Observations |
| Deionized Water | 10.2 | Experimental Value | Calculated Value | |
| PBS (pH 7.4) | ~10.2 | Experimental Value | Calculated Value | Physiologically relevant |
| Methanol | 5.1 | Experimental Value | Calculated Value | |
| Ethanol | 4.3 | Experimental Value | Calculated Value | |
| Acetonitrile | 5.8 | Experimental Value | Calculated Value | |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | |
| Chloroform | 4.1 | Experimental Value | Calculated Value | |
| DMSO | 7.2 | Experimental Value | Calculated Value | Common stock solvent |
Conclusion
Determining the solubility of this compound is a fundamental step in its evaluation as a potential drug candidate or chemical intermediate. This guide provides the necessary theoretical background based on its physicochemical properties and a robust, step-by-step protocol for its empirical determination. By following the detailed shake-flask methodology, researchers can generate accurate and reproducible thermodynamic solubility data. This information is indispensable for guiding subsequent research, including formulation strategies, purification processes, and predicting in vivo behavior, ultimately enabling a more efficient and data-driven drug development pipeline.
References
- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- National Center for Biotechnology Information. (n.d.).
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Jadhav, D. S. (2013).
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- BMG LABTECH. (2023).
- ResearchGate. (n.d.).
- ACS Omega. (n.d.).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- ChemScene. (n.d.). This compound.
- PubChem. (n.d.). 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.
- PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.
- National Center for Biotechnology Information. (n.d.).
- University of Mississippi eGrove. (n.d.). Effects of Heterocycles on Biologically Relevant Molecules.
- Unknown. (2020). Amines and Heterocycles.
- ChemSynthesis. (2025). 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.
- ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.
- Unknown. (2018). Amines and Heterocycles.
- ResearchGate. (n.d.). Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)
- ResearchGate. (2017). Synthesis, cytotoxic activity and drug combination study of tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′,5′-dimethylchalcone.
- BenchChem. (n.d.). Solubility and stability of 1-(3-Methoxypropyl)-4-piperidinamine in different solvents.
- ResearchGate. (n.d.).
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. scispace.com [scispace.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: Unlocking the Therapeutic Potential of 5-Aryl-1,3,4-Oxadiazol-2-Amines
An In-Depth Technical Guide for Researchers
Abstract
The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and diverse biological activities. As bioisosteres of amides and esters, these heterocycles enhance pharmacological activity by participating in crucial hydrogen bonding interactions with biological receptors.[1] This guide focuses specifically on the 5-aryl-1,3,4-oxadiazol-2-amine framework, a subclass that has demonstrated significant therapeutic promise. We will provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development.
The Strategic Importance of the 1,3,4-Oxadiazole Core
The five-membered 1,3,4-oxadiazole ring is a thermally stable aromatic system that has garnered immense interest from medicinal chemists.[1] Its structural rigidity, metabolic stability, and ability to act as a hydrogen bond acceptor make it an ideal building block for designing novel therapeutic agents. The replacement of two -CH= groups in a furan ring with two nitrogen atoms reduces the aromaticity, imparting a character akin to a conjugated diene, which contributes to its unique reactivity and interaction profile.[1] The 2,5-disubstituted variants, particularly the 5-aryl-1,3,4-oxadiazol-2-amines, are of paramount importance, demonstrating a wide spectrum of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2]
Caption: Overview of key biological activities.
Synthetic Pathways: Constructing the Core Scaffold
The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines is well-established, with several efficient methods available. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and reagent safety.
Oxidative Cyclization of Semicarbazones
A prevalent and effective method involves the oxidative cyclization of semicarbazones derived from aromatic aldehydes. This approach is advantageous due to the commercial availability of a wide range of aldehydes, allowing for diverse substitutions on the 5-aryl ring.
Caption: General synthetic workflow.
Protocol 1: General Synthesis of 5-Aryl-N-aryl-1,3,4-oxadiazol-2-amine Analogues [3]
-
Step A: Synthesis of Substituted Phenyl Urea Analogues: Aromatic anilines (0.1 mol) are dissolved in glacial acetic acid (20 mL) and hot water (10 mL). A solution of sodium cyanate (0.1 mol) in hot water (80 mL) is added with stirring. The resulting precipitate is filtered, washed, and dried.
-
Step B: Synthesis of Semicarbazide Analogues: The phenyl urea from Step A is reacted with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield the semicarbazide intermediate.
-
Step C: Synthesis of 5-Substituted-N-aryl-1,3,4-oxadiazol-2-amine: The semicarbazide (0.005 mol) and an appropriate aromatic aldehyde (0.005 mol) are refluxed for 10–12 hours in an ethanol-water system (1:2, v/v) using sodium bisulfite (30 mol%) as a catalyst.[4]
-
Work-up and Purification: After completion, the excess solvent is removed under reduced pressure. The concentrate is poured into crushed ice, and the resulting solid is filtered, washed with water, dried, and recrystallized from absolute ethanol to yield the pure product.
-
Characterization: The final compound's structure is confirmed using IR, 1H NMR, 13C NMR, and mass spectrometry.[3][5]
Anticancer Activity: A Prominent Therapeutic Avenue
The most extensively studied biological activity of this scaffold is its anticancer potential. These compounds have demonstrated significant cytotoxicity against a wide array of human cancer cell lines.
In Vitro Cytotoxicity
Screening against the National Cancer Institute's (NCI) 60-cell line panel is a common starting point. Numerous 5-aryl-1,3,4-oxadiazol-2-amine derivatives have shown promising activity. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant growth inhibition against melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) cell lines.[3][4][6] Similarly, other analogs have shown potent activity against colon, CNS, and renal cancer cell lines.[3][7][8]
| Compound ID | 5-Aryl Substituent | N-Aryl Substituent | Target Cell Line | Activity (% Growth Inhibition or GP) | Reference |
| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435) | GP = 15.43 | [3][6] |
| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | Leukemia (K-562) | GP = 18.22 | [3][6] |
| 4u | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435) | GP = 6.82 | [3][6] |
| 4b | 4-Nitrophenyl | Naphthalen-2-yl | Leukemia (SR) | Significant Activity at 10 µM | [7][8][9] |
| 4e | 3,4,5-Trimethoxyphenyl | Naphthalen-2-yl | Renal Cancer (UO-31) | PGI = 46.86% | [7][8][9] |
| 4e | 3,4,5-Trimethoxyphenyl | Naphthalen-2-yl | Breast Cancer (MCF7) | PGI = 32.00% | [7][8][9] |
GP = Growth Percent; PGI = Percent Growth Inhibition. Lower GP values indicate higher activity.
Mechanism of Action: Tubulin Inhibition
A key mechanism underlying the anticancer effect of some derivatives is the inhibition of tubulin polymerization.[7][8] These compounds can bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This interference with the microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.
Molecular docking studies have shown that compounds like 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine can form hydrogen bonds with key residues such as Ala317 in the colchicine binding pocket of tubulin.[7][9]
Caption: Proposed mechanism of tubulin inhibition.
Protocol 2: NCI-60 One-Dose Anticancer Screening [3][4]
-
Objective: To evaluate the growth inhibitory effect of a test compound on approximately 60 different human tumor cell lines.
-
Cell Lines: The panel includes cell lines from leukemia, melanoma, and cancers of the lung, colon, CNS, ovary, kidney, prostate, and breast.
-
Procedure:
-
Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.
-
The test compound is added at a single concentration (typically 10⁻⁵ M).
-
Plates are incubated for an additional 48 hours.
-
The assay is terminated by fixing the cells with trichloroacetic acid (TCA).
-
Cells are stained with Sulforhodamine B (SRB), a protein-binding dye.
-
The bound stain is solubilized with a Tris base solution.
-
Absorbance is read on an automated plate reader at 515 nm.
-
-
Data Analysis: The Growth Percent (GP) is calculated relative to no-drug and no-cell controls. A GP value of 0 indicates total growth inhibition (cytostasis), while a negative GP value indicates cell killing (cytotoxicity).
Broad-Spectrum Antimicrobial Properties
Derivatives of 5-aryl-1,3,4-oxadiazol-2-amine exhibit promising activity against a range of pathogenic microorganisms.
-
Antibacterial Activity: Compounds have been tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][11][12] The presence of fluoro and methoxy groups on the aryl rings has been shown to enhance antibacterial efficacy.[13][14] For example, N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed significant activity with a Minimum Inhibitory Concentration (MIC) of 4-8 µg/mL.[14]
-
Antifungal Activity: Activity against fungal strains like Aspergillus niger and Candida albicans has also been reported.[13] The compound N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine was found to have a potent antifungal effect with an MIC of 4 µg/mL.[13]
-
Antitubercular Activity: Certain derivatives have shown strong inhibitory activity against Mycobacterium tuberculosis H37Rv, including strains resistant to common antitubercular drugs.[10] N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, for instance, displayed antimycobacterial activity with MICs as low as 4–8 µM.[10]
Anti-inflammatory and Cholinesterase Inhibition Activities
Anti-inflammatory Potential
Several 1,3,4-oxadiazole derivatives have been evaluated for their anti-inflammatory effects, often using the carrageenan-induced rat paw edema model.[15][16] This assay measures the ability of a compound to reduce acute inflammation. Some compounds have shown activity comparable to standard drugs like indomethacin and diclofenac sodium.[15][17][18] The presence of halogen substituents on the 5-aryl ring appears to be beneficial for this activity.[16]
Cholinesterase Inhibition: A Hope for Neurodegenerative Diseases
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of dementia and other neurological disorders.[1][19] Several 5-aryl-1,3,4-oxadiazol-2-amines have been identified as moderate dual inhibitors of both AChE and BChE.[1][19][20] Many of these oxadiazoles showed lower IC50 values against AChE than the established drug rivastigmine, highlighting their therapeutic potential.[1][20]
| Compound Type | Target Enzyme | Activity (IC50) | Reference |
| N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines | AChE | 12.8–99.2 µM | [1][19] |
| N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines | BChE | from 53.1 µM | [1][19] |
Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method) [1][19]
-
Principle: This spectrophotometric method measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, which is measured at 412 nm.
-
Procedure:
-
A solution of the enzyme (AChE or BChE) in phosphate buffer is pre-incubated with various concentrations of the inhibitor (test compound) for a set time.
-
The reaction is initiated by adding the substrate (e.g., acetylthiocholine iodide) and DTNB.
-
The change in absorbance is monitored continuously for several minutes using a spectrophotometer.
-
The rate of reaction is calculated from the slope of the absorbance vs. time curve.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
The 5-aryl-1,3,4-oxadiazol-2-amine scaffold is a remarkably versatile and pharmacologically significant structure. The extensive research into its biological activities has revealed potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The straightforward synthesis allows for extensive structural modifications, enabling fine-tuning of activity and selectivity through detailed structure-activity relationship studies.
Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles, reduce potential toxicity, and elucidate their mechanisms of action in greater detail. The development of derivatives that can overcome drug resistance, particularly in cancer and infectious diseases, remains a critical and promising area of investigation. This scaffold undoubtedly holds the key to developing next-generation therapeutic agents for a multitude of human diseases.
References
-
Design and synthesis of newer 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents. (URL: [Link])
-
Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (URL: [Link])
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (URL: [Link])
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
-
Design and synthesis of newer 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents. (URL: [Link])
-
5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (URL: [Link])
-
5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (URL: [Link])
-
(PDF) Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (URL: [Link])
-
Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (URL: [Link])
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])
-
(PDF) 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (URL: [Link])
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (URL: [Link])
-
Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. (URL: [Link])
-
5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (URL: [Link])
-
Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (URL: [Link])
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (URL: [Link])
-
Design and synthesis of newer 5-aryl- N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents. (URL: [Link])
-
Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. (URL: [Link])
-
(PDF) Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. (URL: [Link])
-
Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. (URL: [Link])
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (URL: [Link])
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. (URL: [Link])
-
Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines as antimicrobial and anticancer agents. (URL: [Link])
-
Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and synthesis of newer 5-aryl- N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. latamjpharm.org [latamjpharm.org]
- 19. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Discovery and history of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
An In-depth Technical Guide to 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Abstract
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This guide delves into the specific compound this compound, tracing its origins from early patent literature to the broader context of modern synthetic strategies. We provide a detailed examination of its historical synthesis, compare it with contemporary methods, and discuss its physicochemical properties. This document serves as a comprehensive technical resource for researchers in synthetic chemistry and drug discovery interested in the rich history and chemistry of this heterocyclic compound.
Introduction: The Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives have garnered significant attention from the scientific community due to their wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3] The stability of the oxadiazole ring and its ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutic agents.[1]
This guide focuses on a specific derivative, this compound (CAS No. 1673-44-5), a molecule whose history is rooted in the foundational era of medicinal chemistry exploration.[4] Understanding its discovery and the evolution of its synthesis provides valuable insights into the development of heterocyclic chemistry.
Historical Discovery and Synthesis
The earliest documented preparation of this compound appears in a 1964 patent filed by the American Cyanamid Company.[5] The patent, titled "Preparation of 2-amino-5-aryl-1,3,4-oxadiazoles," outlines a method for creating a series of these compounds, prized for their potential applications. The synthesis described is a multi-step process starting from a substituted benzoic acid ester.
Patented Synthesis Protocol (1964)
The procedure outlined in US Patent 3,141,022 provides a definitive, albeit dated, method for the compound's preparation.[5] The synthesis proceeds via a thiosemicarbazide intermediate, which is then cyclized using a lead oxide reagent.
Step-by-Step Methodology:
-
Hydrazide Formation: Methyl m-methoxybenzoate is reacted with hydrazine hydrate, typically under reflux, to form m-methoxybenzoylhydrazide.
-
Thiosemicarbazide Intermediate Synthesis: The resulting hydrazide is then treated with an isothiocyanate (e.g., ammonium thiocyanate) to generate the 1-(m-methoxybenzoyl)-3-thiosemicarbazide intermediate.
-
Oxidative Cyclization and Desulfurization: The thiosemicarbazide intermediate is refluxed in a suitable solvent, such as 95% ethanol, in the presence of lead(II) oxide (PbO). The PbO acts as an oxidizing and desulfurizing agent, facilitating the ring closure to form the 1,3,4-oxadiazole ring.
-
Isolation and Purification: After refluxing for an extended period (e.g., 48 hours), the hot mixture is filtered to remove the lead sulfide byproduct and other insoluble materials. The filtrate is then cooled, allowing the final product, 2-amino-5-(m-methoxyphenyl)-1,3,4-oxadiazole, to crystallize. The patent reports a melting point of approximately 190-191°C for the final compound.[5]
Causality and Rationale: The choice of lead oxide was common in mid-20th-century chemistry for oxidative cyclizations. It effectively removes the sulfur atom from the thiosemicarbazide, enabling the formation of the C-O bond necessary for the oxadiazole ring. The use of high-boiling point solvents and long reaction times was necessary to drive the reaction to completion.
Modern Synthetic Approaches
While the 1964 patent provides the first known route, synthetic chemistry has since evolved to favor milder, more efficient, and environmentally benign methods. Modern approaches to synthesizing 2-amino-5-aryl-1,3,4-oxadiazoles typically involve the oxidative cyclization of aldehyde semicarbazones.[6]
This strategy offers several advantages, including readily available starting materials (aldehydes) and often milder reaction conditions compared to methods requiring heavy metal oxides.
General Protocol via Semicarbazone Intermediate
-
Semicarbazone Formation: 3-Methoxybenzaldehyde is condensed with semicarbazide hydrochloride in the presence of a base like sodium acetate. This reaction readily forms the corresponding 3-methoxybenzaldehyde semicarbazone.[7]
-
Oxidative Cyclization: The semicarbazone intermediate is then subjected to oxidative cyclization. A variety of oxidants can be employed for this step.
-
Bromine in Acetic Acid: A classic and frequently used method involves treating the semicarbazone with bromine in glacial acetic acid.[6]
-
Ceric Ammonium Nitrate (CAN): A more modern approach uses CAN, an inexpensive and readily available oxidant, sometimes under solvent-free conditions by grinding the reactants together.[7][8]
-
Photocatalysis: Recent innovations include visible-light-mediated photocatalytic cyclization using eosin Y as a photosensitizer and an oxidant like CBr4, representing a metal-free and mild pathway.[9]
-
Self-Validation: The successful synthesis is confirmed by standard analytical techniques. The disappearance of the aldehyde proton signal and the appearance of a characteristic amine proton signal in the ¹H NMR spectrum, along with mass spectrometry data confirming the molecular weight of 191.19 g/mol , validates the formation of the desired product.[4]
Physicochemical and Structural Data
The fundamental properties of this compound have been established through various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1673-44-5 | [4] |
| Molecular Formula | C₉H₉N₃O₂ | [4] |
| Molecular Weight | 191.19 g/mol | [4] |
| SMILES | NC1=NN=C(C2=CC=CC(OC)=C2)O1 | [4] |
| Reported Melting Point | 190-191 °C | [5] |
Potential Biological Significance and Applications
While specific biological activity studies for this compound are not extensively reported in the searched literature, the broader class of 2-amino-5-aryl-1,3,4-oxadiazoles is a subject of intense investigation in drug discovery. Analogues with different substitution patterns on the phenyl ring have demonstrated a wide range of pharmacological activities.
-
Anticancer Activity: Numerous studies have reported on the synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues and their screening against various cancer cell lines, with some compounds showing significant growth inhibition.[10] The presence of the methoxy group, as seen in related thiadiazole structures, has been noted for its potential contribution to antitumor activity.[11]
-
Antimicrobial Activity: The 1,3,4-oxadiazole scaffold is a common feature in compounds developed as potential antibacterial and antifungal agents.[2]
-
Enzyme Inhibition: Substituted 5-aryl-1,3,4-oxadiazol-2-amines have been designed and synthesized as potential inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for neurodegenerative diseases.[1]
The methoxyphenyl substituent of the title compound makes it an interesting candidate for further biological evaluation within these therapeutic areas. Its structural similarity to molecules with proven activity suggests it may serve as a valuable building block or lead compound for future drug development programs.
Conclusion
This compound is a compound with a documented history stretching back over six decades. Its initial synthesis, detailed in a 1964 patent, relied on classical methods involving heavy metal reagents. Since then, the field of synthetic chemistry has advanced, providing more efficient, safer, and versatile routes to this and related 2-amino-1,3,4-oxadiazoles, primarily through the oxidative cyclization of semicarbazones. While specific biological data on this particular molecule is limited, its structural class remains a highly active area of research. This guide provides the historical context and technical foundation necessary for researchers to explore its synthesis and potential applications further.
References
- Vahedi, H., Lari, J., Bavand, A., & Ameri, B. Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant.Asian Journal of Chemistry.
-
Kaur, N., et al. Photocatalytic Oxidative Heterocyclization of Semicarbazones: An Efficient Approach for the Synthesis of 1,3,4-Oxadiazoles. The Journal of Organic Chemistry. 2015. [Link]
-
Vahedi, H., et al. Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. ResearchGate. [Link]
-
Solis-Melo, R., et al. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. 2013. [Link]
-
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]
-
Kumar, S., et al. Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate. [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Castellano, E.E., et al. Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives. Inorganic Chemistry. 2002. [Link]
- Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. US Patent 3,141,022A.
-
Zhang, M., et al. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. 2022. [Link]
-
Kumar, D., et al. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications. 2013. [Link]
-
Szałek, E., et al. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. 2022. [Link]
-
1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)-. PubChem, National Center for Biotechnology Information. [Link]
-
Singh, R.K., et al. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData. 2023. [Link]
-
Naveen, S., et al. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]
-
Luczynski, M., & Kudelko, A. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022. [Link]
-
Oravec, M., et al. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. International Journal of Molecular Sciences. 2022. [Link]
-
Khan, M.S.Y., & Akhtar, M. Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. 2003. [Link]
Sources
- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Abstract
This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of 1-(3-methoxybenzoyl)thiosemicarbazide, followed by an iodine-mediated oxidative cyclization to yield the target 1,3,4-oxadiazole derivative. This guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and comprehensive characterization data. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Scientific Background
The 1,3,4-oxadiazole moiety is a prominent pharmacophore found in a wide array of biologically active compounds, exhibiting properties such as anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][2] The 2-amino-5-substituted-1,3,4-oxadiazole scaffold, in particular, serves as a versatile building block for the synthesis of more complex pharmaceutical agents.[3][4] The target molecule, this compound, incorporates a methoxyphenyl group, a common substituent in medicinal chemistry known to influence pharmacokinetic and pharmacodynamic properties.
The synthetic strategy detailed herein is a well-established and efficient method for the preparation of 2-amino-1,3,4-oxadiazoles.[5][6] The key transformation is the oxidative cyclization of an acylthiosemicarbazide intermediate. This process, often mediated by reagents like iodine, involves the formation of a C-O bond and concomitant desulfurization, leading to the stable five-membered heterocyclic ring.[7] Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds through a two-step sequence. The first step is the formation of the acylthiosemicarbazide intermediate, 1-(3-methoxybenzoyl)thiosemicarbazide, from 3-methoxybenzohydrazide and an isothiocyanate. The subsequent and critical step is the oxidative cyclization of this intermediate to the final product.
The iodine-mediated cyclization is proposed to proceed via an initial electrophilic attack of iodine on the sulfur atom of the thiosemicarbazide, making the thiocarbonyl carbon more electrophilic. This is followed by an intramolecular nucleophilic attack from the oxygen atom of the acyl group, leading to the formation of a five-membered ring intermediate. Subsequent elimination of hydrogen iodide and sulfur yields the stable aromatic 1,3,4-oxadiazole ring.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Methoxybenzohydrazide | C₈H₁₀N₂O₂ | 166.18 | ≥98% | Sigma-Aldrich |
| Potassium Thiocyanate | KSCN | 97.18 | ≥99% | Acros Organics |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | Fisher Scientific |
| Iodine | I₂ | 253.81 | ≥99.8% | J.T. Baker |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% | EMD Millipore |
| Ethanol | C₂H₅OH | 46.07 | 95% | Decon Labs |
| Deionized Water | H₂O | 18.02 | - | In-house |
Step 1: Synthesis of 1-(3-methoxybenzoyl)thiosemicarbazide
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzohydrazide (16.6 g, 0.1 mol) in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of potassium thiocyanate (10.7 g, 0.11 mol) in 50 mL of water.
-
Add the potassium thiocyanate solution to the flask containing the 3-methoxybenzohydrazide.
-
Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until a pH of approximately 2-3 is reached.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a desiccator over anhydrous calcium chloride.
Step 2: Synthesis of this compound
-
In a 500 mL round-bottom flask, suspend the dried 1-(3-methoxybenzoyl)thiosemicarbazide (from the previous step) in 200 mL of ethanol.
-
Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water to the suspension.
-
To this basic mixture, add a solution of iodine (25.4 g, 0.1 mol) in 100 mL of ethanol dropwise with constant stirring. The addition should be done at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for 2-3 hours, or until the color of iodine disappears.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 500 g of crushed ice.
-
The crude product will precipitate out. Collect the solid by vacuum filtration and wash thoroughly with a cold solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.[8]
Characterization and Data
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 190-191 °C[8] |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.40-7.30 (m, 2H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 6.90 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165.0, 160.0, 158.0, 130.5, 125.0, 118.0, 115.5, 112.0, 55.5.
-
IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1640 (C=N stretching), 1580 (N-H bending), 1250 (C-O-C stretching).
-
Mass Spectrometry (ESI-MS): m/z 192.07 [M+H]⁺.
Troubleshooting and Safety Precautions
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction or loss of product during workup. | Ensure the pH is acidic enough and the reflux time is adequate. Use ice-cold water for precipitation to maximize recovery. |
| Incomplete cyclization in Step 2 | Insufficient iodine or base, or short reaction time. | Use the stoichiometric amount of reagents and monitor the reaction by TLC until the starting material is consumed. |
| Product discoloration | Presence of residual iodine. | Wash the crude product thoroughly with sodium thiosulfate solution. |
Safety Precautions:
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrochloric acid is corrosive and should be handled with care.
-
Iodine is a hazardous substance; avoid inhalation of its vapors and contact with skin.
-
Sodium hydroxide is caustic and can cause severe burns.
Conclusion
The protocol described in this application note provides a robust and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development. The provided characterization data will serve as a useful reference for the verification of the final product's identity and purity.
References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved from [Link]
-
Salama, R. H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. Retrieved from [Link]
-
Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024. Retrieved from [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Jarząb, A., Szymański, P., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2389. Retrieved from [Link]
-
Le, T. N., Nguyen, T. H. T., Nguyen, T. K. C., Tran, T. D., Huynh, T. N. C., Nguyen, T. H., Thai, K. M., & Tran, T. D. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558–573. Retrieved from [Link]
-
Bhandari, S., & Singh, P. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Scientia Pharmaceutica, 81(2), 291–321. Retrieved from [Link]
- Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (1964). Google Patents.
-
Wang, Z., Xu, H., & Qu, J. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1547. Retrieved from [Link]
-
Patel, K. D., Patel, H. D., & Patel, B. D. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1859–1881. Retrieved from [Link]
-
Kim, J., & Lee, S. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 389–396. Retrieved from [Link]
-
Ahsan, M. J., Singh, M., Jadav, S. S., & Yasmin, S. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2015, 978164. Retrieved from [Link]
-
Bermejo, E., Castiñeiras, A., & Domínguez, R. (2002). Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives. Inorganic Chemistry, 41(6), 1345–1347. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
Application Note: A Validated Protocol for the Purification of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine by Recrystallization
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the purification of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a privileged structure known for a wide range of biological activities.[1] Achieving high purity of synthetic intermediates like this is critical for subsequent reactions and biological screening. This guide moves beyond a simple set of instructions to explain the fundamental principles of recrystallization, offering a detailed methodology for solvent selection, execution of the purification, and robust, self-validating methods for purity assessment.
The Foundational Principle of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[2] Its efficacy is rooted in the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The core principle is that most solids are significantly more soluble in a hot solvent than in the same solvent when it is cold.[3]
The process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Crystal Formation: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, forcing it to come out of the solution and form a crystalline lattice.
-
Purification: The slow, ordered process of crystal growth is highly selective, preferentially incorporating molecules of the same type into the lattice. Impurity molecules, which do not fit the geometry of the growing crystal, remain dissolved in the surrounding solution (the "mother liquor").[3]
-
Isolation: The pure crystals are then separated from the impurity-laden mother liquor by filtration.
Success hinges on a blend of precise technique and an understanding of the compound's physicochemical properties.
Compound Profile: this compound
A thorough understanding of the target molecule's structure is paramount for designing an effective purification strategy.
-
Chemical Structure:
-
Molecular Formula: C₉H₉N₃O₂[4]
-
Molecular Weight: 191.19 g/mol [4]
-
CAS Number: 1673-44-5[4]
Structural Analysis for Solubility Prediction:
-
Aromatic System: The methoxyphenyl ring provides a nonpolar, aromatic character.
-
Polar Moieties: The 1,3,4-oxadiazole ring, with its oxygen and nitrogen atoms, and the primary amine (-NH₂) group introduce significant polarity and the capacity for hydrogen bonding.
-
Overall Polarity: The combination of these features results in a molecule of intermediate polarity. It is unlikely to be soluble in highly nonpolar solvents (like hexane) or highly polar solvents (like water) at room temperature. Solvents of intermediate polarity, such as alcohols or acetonitrile, are predicted to be good candidates.
Strategic Solvent Selection: The Key to Success
The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound—low solubility at room temperature and high solubility at its boiling point.[5]
Protocol for Solvent Screening (Microscale)
Before committing to a bulk recrystallization, perform small-scale tests to identify the optimal solvent or solvent system.
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
Candidate Solvents
The following table summarizes promising solvents for screening based on the compound's structure.
| Solvent | Boiling Point (°C) | Polarity (Index) | Rationale & Expected Outcome |
| Ethanol | 78 | 4.3 | Primary Candidate. The hydroxyl group can hydrogen bond, while the ethyl group provides some nonpolar character. Often effective for compounds with amine and aromatic functionalities.[6][7] |
| Methanol | 65 | 5.1 | More polar than ethanol. May dissolve the compound too well at room temperature, but worth testing. Recrystallization from methanol has been used for similar oxadiazoles.[8] |
| Isopropanol | 82 | 3.9 | Slightly less polar than ethanol. A good alternative if ethanol proves too effective a solvent. |
| Acetonitrile | 82 | 5.8 | A polar aprotic solvent. Can be an excellent choice for aromatic compounds.[7] |
| Ethyl Acetate | 77 | 4.4 | A solvent of intermediate polarity. Often used in binary systems with a nonpolar solvent like hexane. |
| Ethanol/Water | Variable | Variable | A binary system. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool. |
Detailed Recrystallization and Purity Validation Protocol
This section integrates the purification workflow with inline quality control checks, ensuring a self-validating process.
Workflow Diagram
The following diagram illustrates the complete, validated recrystallization workflow.
Caption: Validated workflow for recrystallization.
Step-by-Step Methodology
Equipment: Erlenmeyer flasks, hot plate, stemless funnel, filter paper, Buchner funnel, vacuum flask.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Swirl continuously. Add just enough hot solvent to completely dissolve the solid. Using the minimum amount of solvent is crucial for maximizing recovery.[3]
-
Hot Filtration (Conditional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a stemless funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[9]
-
Crystallization: Cover the flask containing the clear hot filtrate with a watch glass and allow it to cool slowly and undisturbed on the benchtop. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a very small amount of ice-cold recrystallization solvent. This removes any residual mother liquor adhering to the crystal surfaces.
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all residual solvent.
Purity Validation Protocols
A. Thin-Layer Chromatography (TLC)
-
Objective: To visually assess the removal of impurities.
-
Procedure:
-
Prepare a TLC plate (silica gel).
-
Prepare dilute solutions of the crude material and the final, dried product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
On the TLC plate's baseline, spot the crude material (Lane 1), the purified product (Lane 2), and a co-spot containing both (Lane 3).
-
Develop the plate in an appropriate mobile phase (e.g., 30-50% ethyl acetate in hexane). The mobility of aromatic amines on silica gel depends on the polarity of the mobile phase.[10]
-
Visualize the plate under UV light (254 nm).
-
-
Interpretation: The purified sample in Lane 2 should show a single, distinct spot. The crude sample in Lane 1 may show multiple spots. The absence of impurity spots in Lane 2 confirms successful purification.
B. Melting Point Determination
-
Objective: To determine the purity based on the melting point range. Pure crystalline solids have sharp, defined melting points.
-
Procedure:
-
Load a small amount of the dry, purified crystals into a capillary tube.
-
Determine the melting point using a calibrated melting point apparatus.
-
-
Interpretation: A narrow melting point range (e.g., 1-2 °C) is indicative of high purity. Impurities typically depress and broaden the melting point range. The melting point of the related 5-(4-methoxyphenyl) isomer is reported as 220-222 °C, suggesting the 3-methoxy isomer will have a similarly high melting point.[11]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is supersaturated. | Boil off some of the solvent to concentrate the solution and re-cool.[12] Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal".[3] |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[9][13] Consider switching to a lower-boiling point solvent. |
| Low Recovery/Yield | Too much solvent was used; premature crystallization during hot filtration; crystals washed with warm solvent. | If the mother liquor is not discarded, concentrate it to recover a "second crop" of crystals.[14] Ensure the funnel is pre-heated for hot filtration and always wash crystals with ice-cold solvent.[3] |
| Crystallization is too rapid | The solution is too concentrated; cooling is too fast. | Re-heat the flask and add a small amount (1-2 mL) of extra hot solvent.[14] Insulate the flask to ensure slow cooling. |
Conclusion
Recrystallization is an indispensable technique for ensuring the purity of crucial pharmaceutical intermediates like this compound. By systematically selecting a suitable solvent and adhering to a carefully executed, validated protocol, researchers can reliably obtain high-purity material essential for accurate downstream applications. This guide provides the theoretical basis and practical steps to achieve this outcome consistently.
References
-
University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Organic Chemistry at CU Boulder. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Recrystallization1. (n.d.). Recrystallization. [Link]
-
Ali, I., et al. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
ResearchGate. (2009). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. PMC - NIH. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Lee, T., & Hung, S. T. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
-
Zięba, A., et al. (2020). Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. PubChem. [Link]
-
Recrystallization I. (n.d.). Recrystallization-1.pdf. [Link]
-
Płaziński, W., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]
-
Kumar, D., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. NIH. [Link]
-
Chandra, S., et al. (2022). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCr. [Link]
-
Hussain, S., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chemscene.com [chemscene.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: In Vitro Cytotoxicity Assay of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine on Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the in vitro cytotoxic potential of the novel synthetic compound, 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, against various cancer cell lines. This document outlines the scientific rationale, detailed experimental protocols, data interpretation, and potential mechanisms of action, grounded in the broader context of 1,3,4-oxadiazole derivatives as a promising class of anti-cancer agents.
Scientific Introduction and Rationale
The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant anti-cancer properties.[1][2] These compounds have been shown to exert their cytotoxic effects through diverse mechanisms such as the inhibition of crucial enzymes like histone deacetylases (HDACs) and thymidylate synthase, disruption of cell cycle progression, and induction of apoptosis.[3][4] The structural versatility of the 1,3,4-oxadiazole scaffold allows for modifications that can enhance potency and selectivity against malignant cells.[3]
The specific compound, this compound, is of particular interest due to the presence of the methoxy group on the phenyl ring, a feature often associated with enhanced biological activity in related heterocyclic compounds. While extensive data on this specific molecule is emerging, studies on analogous compounds, such as N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, have demonstrated significant growth inhibition in various cancer cell lines, including leukemia (K-562), melanoma (MDA-MB-435), breast cancer (T-47D), and colon cancer (HCT-15).[3][5][6]
This guide provides a robust framework for evaluating the cytotoxic profile of this compound using the widely accepted and reliable MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]
Experimental Design and Workflow
A systematic approach is crucial for obtaining reproducible and meaningful cytotoxicity data. The overall workflow for assessing the in vitro cytotoxicity of this compound is depicted in the diagram below.
Figure 1: General workflow for the in vitro cytotoxicity assessment.
Materials and Reagents
-
This compound (Purity >95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, HeLa - cervical cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Detailed Experimental Protocol: MTT Assay
This protocol is optimized for adherent cell lines such as MCF-7 and HeLa. Modifications may be necessary for suspension cell lines.
Step 1: Cell Culture and Maintenance
-
Maintain the selected cancer cell lines in their recommended complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain exponential growth. Ensure cell viability is above 95% before starting the assay.
Step 2: Preparation of Compound Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Step 3: Cell Seeding
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
Step 4: Cell Treatment
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
Step 5: MTT Assay and Absorbance Measurement
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Step 6: Data Analysis
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Representative Data and Interpretation
The following table presents hypothetical, yet representative, IC₅₀ values for this compound against a panel of cancer cell lines, based on the observed activities of structurally similar 1,3,4-oxadiazole derivatives.[3][5][6]
| Cell Line | Cancer Type | Representative IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | 22.8 |
| HeLa | Cervical Cancer | 18.2 |
| K-562 | Chronic Myelogenous Leukemia | 12.1 |
| HCT-15 | Colon Adenocarcinoma | 25.4 |
| A549 | Lung Carcinoma | 30.7 |
Interpretation: Lower IC₅₀ values indicate higher cytotoxic potency. The differential sensitivity of various cell lines to the compound may suggest specific molecular targets or pathways that are more critical in certain cancer types. For instance, a significantly lower IC₅₀ in a particular cell line could warrant further investigation into its genetic and proteomic profile.
Potential Mechanism of Action
Based on the literature for related 1,3,4-oxadiazole compounds, this compound may exert its cytotoxic effects through one or more of the following pathways:
-
Induction of Apoptosis: Many 1,3,4-oxadiazole derivatives have been shown to induce programmed cell death by activating caspase cascades and modulating the expression of Bcl-2 family proteins.
-
Cell Cycle Arrest: The compound may cause cell cycle arrest at specific checkpoints (e.g., G2/M phase), thereby inhibiting cell proliferation.
-
Enzyme Inhibition: It could potentially inhibit key enzymes involved in cancer cell survival and proliferation, such as histone deacetylases (HDACs) or thymidylate synthase.[3][4]
The following diagram illustrates a potential signaling pathway leading to apoptosis that could be triggered by this class of compounds.
Figure 2: A potential apoptotic signaling pathway.
Conclusion and Future Directions
These application notes provide a standardized methodology for the initial cytotoxic evaluation of this compound. The MTT assay serves as a robust primary screening tool. Further investigations should include assays to elucidate the specific mechanism of action, such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and target-based enzymatic assays. The exploration of this and related 1,3,4-oxadiazole derivatives holds promise for the development of novel and effective anti-cancer therapeutics.
References
-
Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International, 2014, 814984. [Link]
-
Matysiak, J. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326. [Link]
-
Verma, G., & Singh, P. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Chemistry & Biodiversity, 18(12), e2100615. [Link]
-
Villa, S., Solano, L., Cignarella, G., Murineddu, G., & Pinna, G. A. (2001). Synthesis and cytotoxic activities of 3-(5-phenyl-[1][3][8]oxadiazol-2-yl)-1H-benzo[g]indole and related compounds. Il Farmaco, 56(5-7), 487-491. [Link]
-
Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. National Center for Biotechnology Information. [Link]
-
Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. ResearchGate. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. atcc.org [atcc.org]
Application Notes & Protocols: Antimicrobial Screening of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
I. Introduction and Scientific Rationale
The escalating crisis of antimicrobial resistance presents a formidable threat to global public health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] The exploration of new chemical scaffolds that can circumvent existing resistance mechanisms is a cornerstone of this effort. Among the various heterocyclic systems investigated, the 1,3,4-oxadiazole ring has emerged as a privileged structure in medicinal chemistry.[3][4][5] This five-membered heterocycle is a bioisostere of amide and ester functionalities and can participate in crucial hydrogen bonding interactions, often enhancing biological activity.[6]
Compounds featuring the 1,3,4-oxadiazole nucleus have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antitubercular, and antiviral properties.[2][7][8] Their mechanism of action can be diverse, with some derivatives reported to inhibit essential cellular processes such as cell wall biosynthesis, while others may target DNA gyrase.[8][9]
This document provides a comprehensive guide for the systematic antimicrobial screening of a specific novel compound, 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine . The protocols herein are designed to establish its spectrum of activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, quantify its potency through the determination of the Minimum Inhibitory Concentration (MIC), and assess its bactericidal or bacteriostatic nature by determining the Minimum Bactericidal Concentration (MBC). The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.[10][11][12]
II. Overall Experimental Strategy
The screening process follows a logical, tiered approach. A preliminary qualitative assay (Agar Well Diffusion) provides a rapid assessment of antibacterial activity. Positive results from this initial screen are then followed by a rigorous quantitative method (Broth Microdilution) to determine the precise MIC value. Finally, the MBC is determined to understand if the compound kills the bacteria or merely inhibits their growth.
Caption: High-level workflow for antimicrobial screening of the target compound.
III. Detailed Methodologies and Protocols
A. Test Organisms
A representative panel of bacteria should be used to determine the spectrum of activity. This panel should include:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
Causality: Using both Gram-positive and Gram-negative strains is critical because differences in their cell wall structure (thick peptidoglycan layer in Gram-positives vs. an outer membrane in Gram-negatives) fundamentally affect compound penetration and susceptibility.
B. Protocol 1: Agar Well Diffusion Assay
This method serves as an excellent preliminary screen for antimicrobial activity.[1][13][14] The principle relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with a test microorganism. The presence of a zone of growth inhibition around the well indicates activity.[15]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (Mueller-Hinton Broth, Tryptic Soy Broth)
-
Selected bacterial strains
-
0.5 McFarland turbidity standard
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Positive Control: Standard antibiotic solution (e.g., Ciprofloxacin 5 µg/mL).
-
Negative Control: The solvent used to dissolve the test compound (e.g., sterile DMSO).
-
Sterile cotton swabs, micropipettes, and sterile tips.
-
Sterile cork borer (6 mm diameter).
-
Incubator (35-37°C).
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[14]
-
Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile 6 mm cork borer, create uniform wells in the agar.[1]
-
Compound Loading: Carefully pipette a fixed volume (e.g., 70-100 µL) of the test compound solution, positive control, and negative control into separate, labeled wells.[17]
-
Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[1]
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (ZOI) in millimeters (mm) for each well. A clear zone around the well where no bacterial growth is visible indicates antimicrobial activity.
C. Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[18][19][20] The procedure follows the guidelines established by CLSI.[10][11]
Materials:
-
Sterile 96-well flat-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Standardized bacterial inoculum (prepared as in Protocol 1, then diluted).
-
Test compound stock solution.
-
Positive control antibiotic.
-
Multichannel pipette.
-
Plate reader (optional, for spectrophotometric reading).
Step-by-Step Procedure:
-
Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing.
-
Compound Dilution: Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.[16]
-
Control Wells:
-
Growth Control (Well 11): Add 100 µL of CAMHB. This well will receive the inoculum but no compound.
-
Sterility Control (Well 12): Add 100 µL of CAMHB. This well receives no inoculum and no compound.
-
-
Inoculum Preparation and Addition: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well. Add 100 µL of this final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well (1-11) will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed by the naked eye.[18][21] The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
D. Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC assay is a crucial follow-up to the MIC test, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[22] It identifies the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population.[19]
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot each aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count) on the subculture plate.
IV. Data Presentation and Interpretation
Effective data management is crucial for comparing antimicrobial efficacy. Results should be recorded in a structured format.
Table 1: Agar Well Diffusion Assay Results
| Test Organism | Gram Stain | Zone of Inhibition (mm) - Test Compound | Zone of Inhibition (mm) - Positive Control | Zone of Inhibition (mm) - Negative Control |
| S. aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data] | [Insert Data] |
| E. coli ATCC 25922 | Negative | [Insert Data] | [Insert-Data] | [Insert Data] |
| P. aeruginosa ATCC 27853 | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
| B. subtilis ATCC 6633 | Positive | [Insert Data] | [Insert Data] | [Insert Data] |
Interpretation: A larger zone of inhibition generally suggests greater susceptibility of the organism to the compound. The negative control should show no zone of inhibition.
Table 2: MIC and MBC Results
| Test Organism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control | MBC (µg/mL) of Test Compound | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Bactericidal/Bacteriostatic] |
| E. coli ATCC 25922 | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Bactericidal/Bacteriostatic] |
| P. aeruginosa ATCC 27853 | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Bactericidal/Bacteriostatic] |
| B. subtilis ATCC 6633 | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Bactericidal/Bacteriostatic] |
Interpretation:
-
MIC: The numerical value provides a quantitative measure of the compound's potency. A lower MIC indicates higher potency.[21]
-
MBC/MIC Ratio: This ratio is used to classify the compound's activity.
-
If MBC/MIC ≤ 4 , the compound is generally considered bactericidal .
-
If MBC/MIC > 4 , the compound is considered bacteriostatic .
-
Caption: Hypothesized mechanism of antibacterial action for an oxadiazole derivative.
V. Conclusion
The protocols outlined in this guide provide a robust and standardized framework for the initial antimicrobial evaluation of this compound. By systematically determining the spectrum of activity, MIC, and MBC, researchers can generate the foundational data necessary to assess the compound's potential as a lead candidate for further drug development. Positive and reproducible results from these assays would justify progression to more advanced studies, including time-kill kinetics, resistance development assays, and in vivo efficacy models.
VI. References
-
Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. (2022). Daruj.org. [Link]
-
1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. (n.d.). PubMed. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Microbe Notes. [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]
-
Synthesis and antimicrobial screening of some substituted 1, 3, 4- Oxadiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2012). MDPI. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
-
The Oxadiazole Antibacterials. (n.d.). National Institutes of Health (NIH). [Link]
-
Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate. [Link]
-
Synthesis and antimicrobial screening of some substituted 1, 3, 4-oxadiazole derivatives. (2011). International Journal of ChemTech Research. [Link]
-
Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens. (n.d.). American Society for Microbiology. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). National Institutes of Health (NIH). [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2024). Emery Pharma. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX Denmark. [https://www.idexx.dk/da/veterinary/reference-laboratories/ microbiology-guide-to-interpreting-mic/]([Link] microbiology-guide-to-interpreting-mic/)
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health (NIH). [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [https://www.idexx.com/files/ microbiology-guide-to-interpreting-ast.pdf]([Link] microbiology-guide-to-interpreting-ast.pdf)
-
M07-A8. (n.d.). Regulations.gov. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2023). MDPI. [Link]
-
How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. (2024). Dr.Oracle. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PubMed. [Link]
-
1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021). MDPI. [Link]
-
Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. (n.d.). National Institutes of Health (NIH). [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Institutes of Health (NIH). [Link]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2022). Auctores Journals. [Link]
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2023). MDPI. [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). National Institutes of Health (NIH). [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). MDPI. [Link]
Sources
- 1. botanyjournals.com [botanyjournals.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]
- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. hereditybio.in [hereditybio.in]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. emerypharma.com [emerypharma.com]
- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. idexx.dk [idexx.dk]
- 22. emerypharma.com [emerypharma.com]
Antifungal activity testing of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Application Notes & Protocols
Topic: Antifungal Activity Testing of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antifungal properties of the novel synthetic compound, this compound. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antifungal efficacy.[1][2] This guide details standardized, field-proven protocols for determining the compound's spectrum of activity and potency. Methodologies include foundational in vitro susceptibility assays, such as broth microdilution for quantitative minimum inhibitory concentration (MIC) determination and disk diffusion for qualitative screening. Furthermore, advanced protocols for assessing fungicidal versus fungistatic activity (Time-Kill Assay) and preliminary safety profiling (Host Cell Cytotoxicity) are presented. The protocols are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[3][4][5]
Introduction and Scientific Rationale
Invasive fungal infections pose a significant and growing threat to global public health, particularly among immunocompromised populations. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action.[6][7] Heterocyclic compounds, specifically those containing the 1,3,4-oxadiazole ring, have garnered substantial interest due to their diverse pharmacological profiles.[8][9] Derivatives of this class have been reported to exhibit potent antifungal activity, often by inhibiting essential fungal enzymes like succinate dehydrogenase or by disrupting ergosterol biosynthesis, a critical component of the fungal cell membrane.[7][10]
The target compound, this compound, belongs to this promising class. A systematic and rigorous evaluation of its antifungal properties is the critical first step in its development pathway. The following protocols are designed to build a comprehensive antifungal profile, starting from broad screening and moving towards more detailed characterization. The causality behind each step is explained, providing the user not just with a method, but with an understanding of the experimental system.
Overall Experimental Workflow
The evaluation of a novel antifungal agent follows a tiered approach. The initial phase involves primary screening to determine if the compound has any biological activity against a panel of relevant fungal pathogens. Positive "hits" from this stage are then subjected to more rigorous secondary assays to quantify their potency and characterize the nature of their antifungal effect. Finally, a preliminary assessment of selectivity is crucial to ensure the compound is more toxic to fungal cells than to host cells.
Caption: Tiered workflow for evaluating a novel antifungal compound.
Essential Materials and Fungal Strains
Reagents and Consumables
-
Test Compound: this compound, purity >95%.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Culture Media:
-
Consumables: Sterile 96-well flat-bottom microtiter plates, sterile petri dishes, sterile paper disks (6 mm), sterile serological pipettes, and micropipette tips.
Recommended Fungal Strains
A representative panel should be used to assess the spectrum of activity. This includes common yeasts and molds, with quality control (QC) strains where applicable.
| Fungal Species | ATCC No. | Type | Rationale |
| Candida albicans | ATCC 90028 | Yeast | QC strain for CLSI/EUCAST methods; most common human fungal pathogen.[11] |
| Candida glabrata | ATCC 90030 | Yeast | Intrinsically less susceptible to azoles; common cause of candidemia. |
| Candida auris | AR-0381 | Yeast | Emerging multidrug-resistant pathogen of urgent public health concern.[12] |
| Cryptococcus neoformans | ATCC 208821 | Yeast | Encapsulated yeast causing meningitis in immunocompromised patients. |
| Aspergillus fumigatus | ATCC 204305 | Mold | QC strain; primary cause of invasive aspergillosis. |
Protocol 1: Broth Microdilution for MIC Determination
Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This protocol is adapted from the CLSI M27 guidelines for yeasts.[13]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology
-
Preparation of Test Compound: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mg/mL). Subsequent dilutions should be made in RPMI-1640 medium. The final DMSO concentration in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Preparation of Fungal Inoculum:
-
From a fresh SDA plate (24-48h culture), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (spectrophotometrically at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for Candida spp.[14]
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration of 1-5 x 10^3 CFU/mL.[13]
-
-
Assay Plate Setup:
-
Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound (prepared in RPMI-1640 at 2x the final desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculation: Add 100 µL of the working fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 35°C for 24 hours (for Candida spp.) or longer for slower-growing fungi.[15]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[16]
Data Presentation
| Fungal Strain | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans ATCC 90028 | [Result] | [Result] |
| C. glabrata ATCC 90030 | [Result] | [Result] |
| C. auris AR-0381 | [Result] | [Result] |
Protocol 2: Agar Disk Diffusion Assay
Principle: This method provides a qualitative or semi-quantitative assessment of antifungal activity. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the fungus. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of no growth—the Zone of Inhibition (ZOI)—will form around the disk.[3][17] This protocol is based on the CLSI M44 guidelines.[18]
Step-by-Step Methodology
-
Plate Preparation: Use MHA plates supplemented with glucose and methylene blue. Ensure the agar depth is uniform (approximately 4 mm).
-
Inoculum Preparation: Prepare the fungal inoculum as described in step 4.1.2, adjusting to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.
-
Disk Application:
-
Prepare sterile paper disks by applying a known amount of the test compound (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.
-
A disk impregnated with DMSO only serves as the negative control.
-
A commercially available fluconazole disk (e.g., 25 µg) serves as the positive control.
-
Aseptically place the disks onto the inoculated agar surface, pressing gently to ensure full contact.
-
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[18]
-
Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
Protocol 3: Time-Kill Kinetic Assay
Principle: This dynamic assay differentiates between fungistatic (inhibits growth) and fungicidal (kills the organism) activity by measuring the number of viable cells over time. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19]
Step-by-Step Methodology
-
Setup: In sterile tubes, prepare the test compound in SDB at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control tube.
-
Inoculation: Prepare a fungal inoculum in SDB at a higher starting density than for MIC testing, typically around 1-5 x 10^5 CFU/mL, to allow for accurate measurement of killing.[20] Add this inoculum to all tubes.
-
Sampling and Plating:
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform serial 10-fold dilutions of the aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto SDA plates.
-
-
Incubation and Counting: Incubate the SDA plates at 35°C for 24-48 hours, then count the number of colonies to determine the CFU/mL for each time point.
-
Data Analysis: Plot log10 CFU/mL versus time for each concentration and the control. Analyze the reduction in viable counts relative to the starting inoculum.
Protocol 4: Host Cell Cytotoxicity Assay
Principle: To be a viable drug candidate, an antifungal compound must exhibit selective toxicity, meaning it is harmful to the fungal pathogen at concentrations that are safe for host cells. The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[6]
Step-by-Step Methodology
-
Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compound. The concentration range should overlap with and exceed the antifungal MIC values. Include wells with media only (no cells) and cells with media + DMSO (vehicle control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for another 4 hours.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.
References
-
Pfaller, M. A., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link][3][4]
-
Asif, M. (2012). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of the Chemical Society of Pakistan, 34(3). [Link][8]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link][13][14]
-
Arendrup, M. C., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link][4]
-
Ghannoum, M., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3696-3700. [Link][21]
-
Wang, X., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 895035. [Link][9][10]
-
Ghannoum, M., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology. [Link][17]
-
CLSI. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Third Edition. CLSI document M44-A3. Clinical and Laboratory Standards Institute. [Link][18]
-
Pfaller, M. A., et al. (2000). Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species. Journal of Antimicrobial Chemotherapy, 45(5), 631-637. [Link][16]
-
Mallié, M., et al. (1995). Antifungal susceptibility testing by the disk diffusion method. ResearchGate. [Link][22]
-
H.N., K., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. E-Journal of Chemistry, 8(2), 637-644. [Link][1]
-
Wang, X., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry. [Link][10]
-
Ahmedi, F., et al. (2023). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure and Dynamics, 43(4), 1723-1755. [Link][2]
-
Ahmedi, F., et al. (2023). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Taylor & Francis Online. [Link][11]
-
Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(4). [Link][15]
-
Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(4), 1383-1387. [Link][14]
-
Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(4), 58. [Link]
-
Bio-Rad. (n.d.). DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING. [Link][23]
-
CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link][24]
-
Fachin, A. L., et al. (2005). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 43(3), 1467-1469. [Link]
-
JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube. [Link]
-
Nelson Labs. (n.d.). EUCAST Antifungal Resistance Testing. [Link]
-
CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link][25]
-
Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212. [Link][20]
-
CDC. (2024). Antifungal Susceptibility Testing for C. auris. [Link][12]
-
Espinel-Ingroff, A. (2001). In vitro antifungal susceptibility testing. ResearchGate. [Link]
-
Pfaller, M. A., et al. (1995). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology, 33(7), 1845-1849. [Link][26]
-
Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(4), 237-246. [Link]
-
Rex, J. H., & Pfaller, M. A. (2002). Has antifungal susceptibility testing come of age?. Clinical Infectious Diseases, 35(8), 982-999. [Link][27]
-
Vasina, D., et al. (2015). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 59(10), 6599-6601. [Link][28]
-
Grinholc, M., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(1), 81-90. [Link][29]
-
Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. [Link][30]
-
Lee, D. G., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(1), 134-140. [Link][31]
-
Klepser, M. E., & Pfaller, M. A. (2001). Proposed method for standardized performance of antifungal time-kill testing of yeasts. ResearchGate. [Link][19]
-
Fatahinia, M., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Medical Mycology, 58(8), 1120-1127. [Link][6]
-
Sun, S., et al. (2021). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Journal of Fungi, 7(7), 527. [Link][32]
-
Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. ResearchGate. [Link][33]
-
Vallieres, C., et al. (2021). Exploiting diverse chemical collections to uncover novel antifungals. Microbiology Society. [Link][34]
-
El-Hawary, S. S., et al. (2021). Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. MDPI. [Link][35]
-
Wang, X., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4995. [Link]
-
Kioshima, E. S., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2999. [Link][36]
-
Yurttaş, L., et al. (2017). Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. Molecules, 22(11), 1999. [Link][7]
-
Yurttaş, L., et al. (2016). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. ResearchGate. [Link]
Sources
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. EUCAST: Fungi (AFST) [eucast.org]
- 6. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 10. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. [PDF] Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. njccwei.com [njccwei.com]
- 25. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 26. journals.asm.org [journals.asm.org]
- 27. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 28. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Portico [access.portico.org]
- 31. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. microbiologyresearch.org [microbiologyresearch.org]
- 35. mdpi.com [mdpi.com]
- 36. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Colorimetric Assay for Screening Inhibitors of Carbonic Anhydrase Using 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Abstract
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes, including pH regulation, CO₂ transport, and biosynthetic reactions.[1][2] Their involvement in the pathophysiology of various diseases such as glaucoma, epilepsy, and cancer has established them as significant therapeutic targets.[1][3] The 1,3,4-oxadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including enzyme inhibition.[4] This application note provides a detailed, self-validating protocol for determining the inhibitory potential of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine against human carbonic anhydrase I (hCA I), a major isoform of the enzyme. The methodology described herein is a robust, colorimetric assay suitable for high-throughput screening and detailed kinetic analysis of potential CA inhibitors.
Introduction: The Scientific Rationale
The core function of carbonic anhydrases is the catalysis of the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Many inhibitors of CA function by coordinating to the Zn(II) ion within the enzyme's active site, displacing the catalytically essential water molecule or hydroxide ion.[3] Heterocyclic compounds, including 1,3,4-oxadiazole derivatives, are of particular interest as potential CA inhibitors due to their ability to form favorable interactions with both polar and non-polar residues in the active site.[1]
The assay detailed in this note leverages the esterase activity of carbonic anhydrase. The enzyme is capable of hydrolyzing p-nitrophenyl acetate (pNPA), a colorless substrate, to yield p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is directly proportional to the enzymatic activity and can be quantified by monitoring the increase in absorbance at 400-405 nm.[5] In the presence of an inhibitor like this compound, the rate of this reaction will decrease, allowing for the precise determination of the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Experimental Design and Workflow
A successful and reproducible enzyme inhibition assay requires careful planning and execution. The workflow for this assay is designed to be logical and to minimize potential sources of error.
Figure 1: A schematic overview of the experimental workflow for the carbonic anhydrase inhibition assay.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Human Carbonic Anhydrase I (hCA I) | Sigma-Aldrich | Enzyme |
| This compound | Custom Synthesis/Commercially Available | Test Inhibitor |
| Acetazolamide | Sigma-Aldrich | Positive Control Inhibitor |
| p-Nitrophenyl Acetate (pNPA) | Sigma-Aldrich | Substrate |
| Tris-HCl Buffer (pH 7.4) | In-house preparation | Assay Buffer |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for inhibitor and substrate |
| 96-well flat-bottom microplates | Corning | Assay platform |
| Multichannel pipette and tips | Gilson | Reagent handling |
| Microplate reader | Molecular Devices | Absorbance measurement |
Detailed Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.
-
hCA I Enzyme Stock Solution: Reconstitute lyophilized hCA I in Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.
-
Working Enzyme Solution: On the day of the assay, dilute the hCA I stock solution in Assay Buffer to a final concentration of 2 µg/mL.
-
pNPA Substrate Stock Solution: Prepare a 100 mM stock solution of pNPA in DMSO.
-
Working Substrate Solution: Immediately before use, dilute the pNPA stock solution in Assay Buffer to a final concentration of 10 mM.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock Solution: Prepare a 10 mM stock solution of Acetazolamide in DMSO.
Assay Procedure in a 96-Well Plate Format
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM stock solution of this compound and Acetazolamide in Assay Buffer to obtain a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Plate Setup: Add the following to the wells of a 96-well plate:
-
Blank Wells: 180 µL of Assay Buffer.
-
Negative Control (100% Activity): 80 µL of Assay Buffer + 20 µL of Working Enzyme Solution + 80 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Positive Control Wells: 80 µL of the desired Acetazolamide dilution + 20 µL of Working Enzyme Solution.
-
Test Wells: 80 µL of the desired this compound dilution + 20 µL of Working Enzyme Solution.
-
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the Reaction: Add 20 µL of the Working Substrate Solution to all wells except the blank wells. The total reaction volume should be 200 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, with readings taken every 30 seconds for 10-15 minutes.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, plot absorbance versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (ΔAbs/min).
-
Calculate the Percentage of Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of the test compound:
% Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100
Where:
-
V₀_control is the initial velocity of the negative control (100% enzyme activity).
-
V₀_inhibitor is the initial velocity in the presence of the inhibitor.
-
-
Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Self-Validation and Trustworthiness
To ensure the integrity of the results, the following controls are essential:
-
Negative Control: This well contains the enzyme and substrate without any inhibitor, representing 100% enzymatic activity.
-
Positive Control: A known inhibitor, such as Acetazolamide, should be included to validate the assay's ability to detect inhibition.[6]
-
Blank: This well contains only the assay buffer and substrate to correct for any background absorbance.
-
Solvent Control: To ensure the solvent (DMSO) is not affecting enzyme activity, a control with the highest concentration of DMSO used in the assay should be run.
Mechanistic Insights
The inhibition of carbonic anhydrase by many heterocyclic compounds, including sulfonamides, is a well-established mechanism where the inhibitor's functional groups coordinate with the zinc ion in the enzyme's active site.[7] The 1,3,4-oxadiazole ring and its substituents in this compound likely play a crucial role in orienting the molecule within the active site to facilitate this interaction. Further kinetic studies, such as Lineweaver-Burk plots, can be performed to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Figure 2: A simplified representation of competitive enzyme inhibition, a possible mechanism for this compound.
Conclusion
This application note provides a comprehensive and reliable protocol for assessing the inhibitory activity of this compound against carbonic anhydrase I. The described colorimetric assay is straightforward, scalable for high-throughput screening, and yields quantitative data on the potency of potential inhibitors. By adhering to the detailed steps and incorporating the recommended controls, researchers can confidently evaluate novel compounds and advance the discovery of new therapeutic agents targeting the carbonic anhydrase family of enzymes.
References
- Dineshkumar B, Mitra A, Manjunatha M. Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside)
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
- Maresca A, Temperini C, Vu H, et al. Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. J Med Chem. 2010;53(1):335-344.
- Angeli A, Berrino E, Gherghel D, et al. Heterocycles in the design of carbonic anhydrase inhibitors. Part 1. Molecules. 2022;27(19):6611.
- Naeem N, Sadiq A, Othman GA, Yassin HM, Mughal EU. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Med Chem. 2024;15(1):35-61.
- Wongon M, Limpeanchob N. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Plants (Basel). 2022;11(3):395.
- Supuran CT. Heterocyclic compounds as carbonic anhydrase inhibitors.
- Garscha M, Schober L, Hrib CG, et al. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
-
protocols.io. Carbonic Anhydrase Activity Assay. [Link]
- Nocentini A, Supuran CT. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Int J Mol Sci. 2021;22(16):8859.
-
Scribd. Ellman Esterase Assay Protocol. [Link]
- Ellman GL, Courtney KD, Andres V Jr, Featherstone RM. A new and rapid colorimetric determination of acetylcholinesterase activity. Biochem Pharmacol. 1961;7:88-95.
-
Segura Campos MR. In vitro α-glucosidase inhibitory assay. protocols.io. September 5, 2018. [Link]
-
ResearchGate. How to perform an alpha glucosidase inhibitory activity? [Link]
- Musilek K, Holas O, Kuca K. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Int J Mol Sci. 2011;12(4):2550-2561.
Sources
- 1. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. flore.unifi.it [flore.unifi.it]
Application Note: Profiling Cell Cycle Perturbations Induced by 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine using Flow Cytometry
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] These compounds often exert their cytotoxic effects by interfering with fundamental cellular processes, such as cell division.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to analyze the cell cycle effects of a specific derivative, 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. We present the scientific principles of cell cycle regulation, a detailed, field-proven protocol for cell preparation and analysis using propidium iodide (PI) staining with flow cytometry, and guidance on data interpretation. The methodologies described herein are designed to be a self-validating system to robustly characterize the compound's mechanism of action as a potential cell cycle modulator.
Scientific Principles & Rationale
The Eukaryotic Cell Cycle & Its Checkpoints
The cell cycle is an ordered series of events that leads to cell division and the production of two daughter cells. It is broadly divided into two main stages: interphase and the mitotic (M) phase. Interphase is further subdivided into Gap 1 (G1), Synthesis (S), and Gap 2 (G2) phases.[4]
-
G1 Phase: The cell grows and synthesizes proteins and RNA.
-
S Phase: DNA replication occurs, resulting in the duplication of the cell's entire genome.
-
G2 Phase: The cell continues to grow and prepares for mitosis.
-
M Phase: The cell undergoes mitosis and cytokinesis to divide.
Progression through the cell cycle is tightly regulated by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[5][6] To ensure genomic integrity, the cell cycle is monitored by surveillance mechanisms known as checkpoints.[7] The three major checkpoints are:
-
G1 Checkpoint: Occurs at the G1/S transition and assesses for factors like cell size, nutrient availability, and DNA damage before committing to DNA replication.[4][8]
-
G2/M Checkpoint: Occurs before entry into mitosis, ensuring that DNA replication is complete and that any DNA damage has been repaired.[5]
-
Spindle Assembly Checkpoint (M Checkpoint): Occurs during metaphase and ensures that all chromosomes are properly attached to the mitotic spindle before anaphase begins.[8]
A breakdown in these regulatory mechanisms can lead to uncontrolled cell division, a hallmark of cancer.[5] Therefore, many anticancer drug discovery programs focus on developing small molecules that can force cancer cells to arrest at these checkpoints, ultimately leading to programmed cell death (apoptosis).
1,3,4-Oxadiazoles as Cell Cycle Modulators
The 1,3,4-oxadiazole heterocyclic ring is present in numerous compounds with demonstrated anticancer activity.[9][10][11] Their mechanisms of action are diverse, including the inhibition of critical enzymes and growth factors.[1][3] Several studies have shown that specific 1,3,4-oxadiazole derivatives can induce cell cycle arrest. For instance, some analogues cause an accumulation of cells in the G0/G1 phase, while others induce a G2/M arrest.[1][9] A structurally related compound, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO), has been shown to induce apoptosis and increase the sub-G1 cell population in hepatocellular carcinoma cells, potentially by inhibiting the NF-κB signaling pathway.[12]
The analysis of the cell cycle profile after treatment with this compound is therefore a critical step in elucidating its specific mechanism of action as a potential therapeutic agent.
Principle of Cell Cycle Analysis via Propidium Iodide Staining
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.[13] The most common method relies on staining the DNA of fixed and permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA.[14]
Propidium Iodide (PI) is an intercalating agent that inserts itself into the major groove of double-stranded DNA.[15] The fluorescence emitted by PI is directly proportional to the amount of DNA in each cell. Because PI also binds to double-stranded RNA, a treatment step with RNase is essential for accurate DNA content analysis.
When analyzed by flow cytometry, a population of asynchronous cells will display a characteristic DNA content histogram:
-
G0/G1 Peak: Cells in the G0 and G1 phases have a normal (2N) DNA content and will appear as the first major peak.
-
S Phase: Cells actively replicating their DNA will have a variable amount of DNA (between 2N and 4N) and will appear as a broad distribution between the two major peaks.
-
G2/M Peak: Cells in the G2 and M phases have a duplicated (4N) DNA content and will appear as the second major peak, with approximately twice the fluorescence intensity of the G0/G1 peak.
-
Sub-G1 Peak: A peak appearing to the left of the G0/G1 peak indicates the presence of apoptotic cells, which contain fragmented DNA.[16]
By quantifying the percentage of cells in each phase, one can determine if a compound induces cell cycle arrest at a specific checkpoint.
Experimental Workflow and Protocols
Overall Experimental Workflow
Caption: High-level workflow for cell cycle analysis.
Required Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, MCF-7, A549).
-
Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Culture Medium: As required for the chosen cell line (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.
-
Trypsin-EDTA: (0.25% or as required).
-
Ethanol (EtOH): 100% molecular grade. Prepare fresh ice-cold 70% (v/v) ethanol in distilled water.
-
Propidium Iodide (PI) Staining Solution:
-
Propidium Iodide: 50 µg/mL in PBS.
-
Store at 4°C, protected from light. PI is a potential mutagen; handle with care.[17]
-
-
RNase A Solution:
-
RNase A (DNase-free): 100 µg/mL in PBS.
-
Store at -20°C in aliquots.[15]
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Centrifuge with a swinging-bucket rotor.
-
Flow cytometer (e.g., BD FACSCalibur™, Beckman Coulter CytoFLEX) equipped with a 488 nm laser.
-
Flow cytometry tubes (5 mL).
-
Vortex mixer.
-
Detailed Step-by-Step Protocol
PART A: Cell Culture and Treatment
-
Cell Seeding: Culture cells to ~80% confluency. Harvest and seed cells into 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours (e.g., 2.5 x 10⁵ cells/well for HeLa). Include wells for an untreated control and a vehicle control (DMSO).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. It is recommended to perform a dose-response (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a time-course (e.g., 12h, 24h, 48h) experiment to determine optimal conditions. Ensure the final DMSO concentration in the vehicle control and all treated wells is identical and non-toxic (typically ≤ 0.1%).
-
Incubation: Return the plates to the incubator for the desired treatment period.
PART B: Cell Harvesting and Fixation
-
Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and add Trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes.[18] Aspirate the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.
-
Cell Counting: Count the cells to ensure you have approximately 1 x 10⁶ cells per sample. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: This step is critical. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol drop-wise.[18][19] This prevents cell clumping and ensures proper fixation.
-
Incubation: Incubate the cells in ethanol for at least 30 minutes on ice.[20] For longer storage, cells can be kept at -20°C for several weeks.[15]
PART C: Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5-10 minutes to pellet them, as fixed cells are more buoyant.[18] Discard the ethanol supernatant.
-
Washing: Wash the cells twice with 2-3 mL of PBS to remove residual ethanol, centrifuging at 500-800 x g for 5 minutes after each wash.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS. Add 5 µL of 10 mg/mL RNase A stock solution (final concentration 100 µg/mL). Incubate for 30 minutes at 37°C or room temperature to degrade RNA.[20]
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL). Mix gently.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[19]
-
Flow Cytometry Acquisition:
-
Analyze the samples on the flow cytometer.
-
Use a low flow rate to ensure high-quality data.[18]
-
Collect data for at least 10,000-20,000 single-cell events.
-
Set the DNA fluorescence parameter (e.g., FL2 or PE channel) to a linear scale.[20]
-
Crucially, use a pulse-processing gate (e.g., plotting fluorescence area vs. width or height) to exclude doublets and cell aggregates from the analysis.[17][19]
-
Data Analysis and Expected Results
Hypothetical Data Presentation
The data obtained from the flow cytometer's software can be summarized to compare the effects of the compound treatment against the control.
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Untreated Control | 65.2% | 20.5% | 14.3% | 1.1% |
| Vehicle (0.1% DMSO) | 64.8% | 21.1% | 14.1% | 1.3% |
| Compound (10 µM) | 45.1% | 15.3% | 39.6% | 3.8% |
| Compound (25 µM) | 25.7% | 10.2% | 64.1% | 8.9% |
Table represents hypothetical data for a 24-hour treatment.
Interpreting the Results
-
G1 Arrest: An increase in the percentage of cells in the G0/G1 peak and a corresponding decrease in the S and G2/M populations.
-
S Phase Arrest: An accumulation of cells within the S phase region.
-
G2/M Arrest: An increase in the percentage of cells in the G2/M peak, often accompanied by a decrease in the G1 population. The hypothetical data above suggests a dose-dependent G2/M arrest.
-
Apoptosis: An increase in the sub-G1 population, indicating DNA fragmentation.
Visualizing a Potential Mechanism of Action
If the experimental data suggests a G2/M arrest, a potential mechanism could involve the inhibition of the Cyclin B/CDK1 complex, which is the master regulator of the G2/M transition.
Caption: Hypothetical mechanism of G2/M arrest by compound.
References
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. (URL: [Link])
-
University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. (URL: [Link])
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. (URL: [Link])
-
ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (URL: [Link])
-
Biointerface Research in Applied Chemistry. 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (URL: [Link])
-
National Center for Biotechnology Information (PMC). Cell Cycle Regulation by Checkpoints. (URL: [Link])
-
National Center for Biotechnology Information (PubMed). Analysis of cell cycle by flow cytometry. (URL: [Link])
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining. (URL: [Link])
-
Asian Journal of Chemistry. Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. (URL: [Link])
-
Wikipedia. Cell cycle checkpoint. (URL: [Link])
-
MDPI. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (URL: [Link])
-
Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (URL: [Link])
-
Lumen Learning. Cell Cycle Checkpoints | Biology for Majors I. (URL: [Link])
-
ResearchGate. Design, synthesis and biological evaluation of 1,3,4-oxadiazole derivatives. (URL: [Link])
-
Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])
-
Khan Academy. Regulation of the cell cycle. (URL: [Link])
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. (URL: [Link])
-
International Journal of Novel Research and Development. Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (URL: [Link])
-
YouTube. Cell Cycle Regulation and Checkpoints|| G1, G2 and M Checkpoint Regulation in 9 minutes. (URL: [Link])
-
Frontiers in Pharmacology. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (URL: [Link])
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])
-
Wikipedia. Cell cycle analysis. (URL: [Link])
-
Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review (2022). (URL: [Link])
-
National Center for Biotechnology Information (PMC). Assaying cell cycle status using flow cytometry. (URL: [Link])
-
Biocompare. Cell Cycle Analysis with Flow Cytometry. (URL: [Link])
-
Current Issues in Molecular Biology. DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (URL: [Link])
-
Molecules. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (URL: [Link])
-
Biomedical Research International. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (URL: [Link])
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. jchemrev.com [jchemrev.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Khan Academy [khanacademy.org]
- 5. Cell Cycle Checkpoints | Biology for Majors I [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
- 7. Cell Cycle Regulation by Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. ucl.ac.uk [ucl.ac.uk]
Application Notes & Protocols: Investigating Apoptosis Induction by 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Abstract: This document provides a comprehensive technical guide for researchers investigating the pro-apoptotic potential of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, a novel compound belonging to the biologically active 1,3,4-oxadiazole class.[1][2][3][4] 1,3,4-oxadiazole derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer properties.[2][3][5] This guide details an integrated experimental workflow, from initial cytotoxicity screening to the elucidation of underlying apoptotic mechanisms. It provides field-proven, step-by-step protocols for essential assays, explains the causal science behind experimental choices, and offers a framework for data interpretation, empowering researchers in drug discovery and oncology to rigorously evaluate this compound's therapeutic promise.
Scientific Rationale & Experimental Strategy
The induction of apoptosis, or programmed cell death, is a primary strategy for anticancer therapeutic development. A failure in the normal apoptotic process can lead to uncontrolled cell proliferation, a hallmark of cancer.[6] Compounds that can selectively trigger apoptosis in cancer cells are therefore highly sought after. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, with various analogues demonstrating significant cytotoxic effects against cancer cell lines.[7][8]
This guide focuses on This compound (CAS No. 1673-44-5)[9] and outlines a logical, multi-stage approach to characterize its pro-apoptotic activity.
Experimental Logic & Workflow
Our investigative strategy is designed as a self-validating cascade. Each stage provides the necessary foundation for the next, moving from broad cytotoxic effects to specific molecular mechanisms.
Caption: A logical workflow for apoptosis induction studies.
Foundational Knowledge: The Apoptotic Signaling Cascade
Apoptosis is executed through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[6][10][11] Both converge on the activation of executioner caspases, which are proteases that dismantle the cell.[6][12] Many chemotherapeutic agents function by inducing overwhelming cellular stress, thereby triggering the intrinsic pathway.[10]
This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[13] The ratio of pro-apoptotic members (e.g., Bax) to anti-apoptotic members (e.g., Bcl-2) determines the cell's fate.[13][14] A high Bax/Bcl-2 ratio promotes the loss of mitochondrial membrane integrity, leading to the release of cytochrome c.[6][15] Cytosolic cytochrome c then binds to Apaf-1, forming the "apoptosome," which recruits and activates the initiator, Caspase-9.[15] Caspase-9, in turn, cleaves and activates the primary executioner, Caspase-3, setting in motion the final stages of cell death.[15]
Caption: The Intrinsic and Extrinsic Apoptosis Signaling Pathways.
Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Materials:
-
Cancer cell line of choice (e.g., HL-60, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[17][18]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)[19]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂) to allow for cell adhesion and recovery.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a "vehicle control" (medium with DMSO, concentration matched to the highest compound dose) and a "no-treatment control."
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formazan crystals to form.[16][17][19]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation Example:
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.250 | 100.0 |
| 1 | 1.188 | 95.0 |
| 10 | 0.875 | 70.0 |
| 25 | 0.613 | 49.0 |
| 50 | 0.350 | 28.0 |
| 100 | 0.150 | 12.0 |
| Calculated IC₅₀ | ~26 µM |
Protocol 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells.[20] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Treated and control cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-free methods (e.g., EDTA) to preserve membrane integrity.[21] Centrifuge the cell suspension at 300 x g for 5 minutes.[21]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[21] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21][22][23]
-
Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[23] Use FITC (Ex = 488 nm; Em = 530 nm) and PI (phycoerythrin) signal detectors.[22]
Data Interpretation:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Live, healthy cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
Data Presentation Example:
| Treatment | Live Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic (%) (Q2) | Necrotic Cells (%) (Q1) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Test Compound (IC₅₀) | 40.5 | 35.8 | 18.3 | 5.4 |
Protocol 3: Analysis of the Intrinsic Apoptotic Pathway
Principle: Caspase activity can be measured using specific peptide substrates conjugated to a fluorescent reporter molecule (e.g., AFC) or a colorimetric reporter (e.g., pNA). When the caspase cleaves its specific peptide sequence (LEHD for Caspase-9, DEVD for Caspase-3), the reporter is released, and its signal can be quantified, indicating enzyme activity.[24]
Materials:
-
Caspase-9 and Caspase-3 Fluorometric or Colorimetric Assay Kits
-
Treated and control cells
-
Cell Lysis Buffer (provided in kit)
-
Microplate fluorometer or spectrophotometer
Procedure:
-
Cell Treatment & Lysis: Treat cells as previously described. Harvest approximately 2-5 x 10⁶ cells, wash with cold PBS, and lyse according to the kit manufacturer's protocol. This typically involves incubation in a specific lysis buffer on ice.[24]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to each well.
-
Substrate Addition: Prepare the reaction mix according to the kit protocol, which includes the specific caspase substrate (e.g., Ac-LEHD-AFC for Caspase-9, Ac-DEVD-pNA for Caspase-3). Add 50 µL of this mix to each lysate.[24]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[24]
-
Measurement: Read the plate using a fluorometer (Ex/Em for AFC is ~400/505 nm) or a spectrophotometer (405 nm for pNA).[24]
-
Data Analysis: Calculate the fold-change in caspase activity in the treated samples relative to the vehicle control after normalizing to protein concentration.
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate. By probing with antibodies specific to Bax and Bcl-2, we can assess their relative expression levels. The ratio of Bax to Bcl-2 is a critical determinant of apoptosis induction via the intrinsic pathway.[13][14] An anti-β-actin antibody is used as a loading control to ensure equal amounts of protein were loaded for each sample.
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gel)
-
Nitrocellulose or PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with ice-cold RIPA buffer.[13] Quantify protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.[13]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13][25]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.[13][26]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Bax and Bcl-2 band intensities to their corresponding β-actin bands. Calculate the Bax/Bcl-2 ratio for each condition.
Data Presentation Example:
| Treatment | Normalized Bax Intensity | Normalized Bcl-2 Intensity | Bax/Bcl-2 Ratio |
| Vehicle Control | 0.45 | 1.10 | 0.41 |
| Test Compound (IC₅₀) | 1.35 | 0.50 | 2.70 |
References
-
CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 14, 2026, from [Link]
-
Al-Shammari, A. M. (2023, February 27). MTT (Assay protocol). Protocols.io. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2024). Apoptosis. Retrieved January 14, 2026, from [Link]
-
Singh, L. (2018, January 22). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. Journal of Drug Delivery and Therapeutics. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved January 14, 2026, from [Link]
-
Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Retrieved January 14, 2026, from [Link]
-
QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved January 14, 2026, from [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved January 14, 2026, from [Link]
-
BioMed Research Publishers. (2024, October 16). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Retrieved January 14, 2026, from [Link]
-
Mini-Reviews in Organic Chemistry. (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved January 14, 2026, from [Link]
-
Rahman, M. A., et al. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus. Retrieved January 14, 2026, from [Link]
-
Luczynski, M., & Kudelko, A. (2025, October 13). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved January 14, 2026, from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved January 14, 2026, from [Link]
-
European Journal of Pharmaceutical Sciences. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved January 14, 2026, from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 14, 2026, from [Link]
-
Bio-protocol. (n.d.). Caspase 3/9 activity assay. Retrieved January 14, 2026, from [Link]
-
Li, H., et al. (2021). Grape seed proanthocyanidin extract induces apoptosis of HL-60/ADR cells via the Bax/Bcl-2 caspase-3/9 signaling pathway. Experimental and Therapeutic Medicine. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2014, June 30). Can you help with Western Blot: Bax and BCL-2?. Retrieved January 14, 2026, from [Link]
-
Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
Sztanke, K., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved January 14, 2026, from [Link]
-
EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved January 14, 2026, from [Link]
-
Molecules. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved January 14, 2026, from [Link]
Sources
- 1. journalijar.com [journalijar.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. bosterbio.com [bosterbio.com]
- 22. static.igem.org [static.igem.org]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. cdn.amegroups.cn [cdn.amegroups.cn]
- 25. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 26. edspace.american.edu [edspace.american.edu]
Application Notes and Protocols for In Vivo Efficacy Studies of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine in Animal Models
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3][4][5] This five-membered heterocycle is considered a bioisostere for carboxylic acids and amides, enhancing properties like lipophilicity and metabolic stability. The core structure, particularly the –N=C-O moiety, is crucial for its biological effects.[4] Extensive research has demonstrated that compounds containing the 1,3,4-oxadiazole nucleus possess significant anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant properties.[1][2][3][5]
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (herein referred to as "the compound") is a member of this versatile class. While specific in vivo data for this particular analog is not yet prevalent in public-domain literature, its structural features suggest a strong potential for biological activity. The presence of the methoxyphenyl group is a common feature in many biologically active compounds, influencing receptor binding and pharmacokinetic properties.[6] This document provides a comprehensive guide for researchers and drug development professionals to design and execute in vivo efficacy studies to elucidate the therapeutic potential of this compound in various animal models.
PART 1: Preclinical In Vivo Strategy: A Tiered Approach
A logical, tiered approach is recommended to efficiently screen for and then confirm the in vivo efficacy of this compound. This strategy begins with broad pharmacological screening followed by more specific, mechanism-oriented studies.
Caption: Tiered approach for in vivo evaluation.
PART 2: Foundational Protocols
Compound Formulation and Administration
The choice of vehicle and route of administration is critical for ensuring bioavailability and minimizing non-specific effects. For oral administration, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in saline is a common starting point.
Protocol 1: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral gavage, a precise method for administering liquid substances directly into the stomach.[7]
A. Materials:
-
Appropriate size gavage needles (e.g., 20-22 gauge, 1-1.5 inches for adult mice, with a rounded tip).[7][8][9]
-
Syringes (1 mL).
-
Animal scale.
-
The formulated compound.
B. Pre-Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume. The maximum recommended volume is typically 10 mL/kg.[7][8]
-
Measure Insertion Depth: Before the first gavage, measure the distance from the corner of the mouse's mouth to the last rib. Mark this length on the gavage needle to prevent over-insertion and stomach perforation.[7][8]
C. Procedure:
-
Restraint: Use a firm but gentle scruffing technique to immobilize the head and neck. The body should be held in a vertical position.[7]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[7][8]
-
Advancement: Gently pass the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is met, withdraw and reposition. [8]
-
Administration: Slowly depress the syringe plunger over 2-3 seconds to administer the substance.[7]
-
Withdrawal: Gently withdraw the needle along the same path of insertion.
D. Post-Procedure Monitoring:
-
Observe the mouse for 10-15 minutes for any signs of respiratory distress (e.g., gasping, difficulty breathing), which could indicate accidental administration into the lungs.[10]
-
Continue monitoring animals 12-24 hours after dosing for any adverse effects.[8][10]
Dose-Range Finding and Acute Toxicity Study
Before efficacy studies, it is essential to determine the maximum tolerated dose (MTD) and identify a safe and effective dose range.
Protocol 2: Up-and-Down Procedure for Acute Toxicity
-
Animal Groups: Start with a single mouse.
-
Initial Dose: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose.
-
Dosing and Observation: Administer a single dose of the compound. Observe the animal closely for 48-72 hours for signs of toxicity (e.g., changes in weight, behavior, posture, signs of pain).
-
Dose Adjustment:
-
If the animal shows no signs of toxicity, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).
-
If the animal shows signs of toxicity, the next animal is given a lower dose.
-
-
Endpoint: Continue this process until the MTD is identified. This information will guide the dose selection for subsequent efficacy studies. Typically, three doses (low, medium, high) are selected for efficacy testing.
PART 3: Tier 1 - In Vivo Screening Models
Based on the known activities of the 1,3,4-oxadiazole scaffold, initial screening should focus on anti-inflammatory and central nervous system (CNS) effects.
Anti-inflammatory Activity
Protocol 3: Carrageenan-Induced Paw Edema in Rats/Mice
This is a widely used and reproducible model for acute inflammation.[11][12] The inflammatory response is biphasic, allowing for the study of different inflammatory mediators.[11]
A. Experimental Design:
-
Groups:
-
Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Compound (Low Dose, p.o.)
-
Compound (Medium Dose, p.o.)
-
Compound (High Dose, p.o.)
-
-
Animals: Male Wistar rats (180-200g) or Swiss albino mice (20-25g). N=6 per group.
B. Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[13]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Table 1: Representative Data for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03 | 60.0% |
| Compound (Low) | 10 | 0.72 ± 0.06 | 15.3% |
| Compound (Medium) | 30 | 0.51 ± 0.04 | 40.0% |
| Compound (High) | 100 | 0.42 ± 0.05* | 50.6% |
| Data are representative. *p < 0.05 compared to Vehicle Control. |
CNS Activity: Screening for Antidepressant-like Effects
Behavioral despair tests are widely used for the initial screening of potential antidepressant compounds.[14] They are based on the principle that animals will adopt an immobile posture after a period of inescapable stress, a behavior that is reversed by many clinically effective antidepressants.[15]
Protocol 4: Forced Swim Test (FST) in Mice
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Experimental Design: Similar grouping as in Protocol 3. A standard antidepressant like Fluoxetine (20 mg/kg, i.p.) or Imipramine (15 mg/kg, i.p.) should be used as a positive control.
-
Procedure:
-
Administer the test compound, vehicle, or positive control (e.g., 60 minutes before the test for oral administration).
-
Gently place each mouse individually into the cylinder.
-
Record a 6-minute session. The first 2 minutes are for habituation.
-
Score the duration of immobility during the last 4 minutes of the test.[16] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[15]
-
-
Data Analysis: Compare the mean duration of immobility across groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Caption: Workflow for the Forced Swim Test (FST).
PART 4: Tier 2 - Efficacy Confirmation in Disease-Relevant Models
If the compound shows promising activity in Tier 1 screening, the next step is to evaluate its efficacy in more complex and disease-relevant models. The choice of model will be guided by the initial screening results.
-
If strong anti-inflammatory activity is observed: Consider a model of chronic inflammation like Adjuvant-Induced Arthritis (AIA) in rats, which shares pathological features with human rheumatoid arthritis.
-
If CNS activity is observed: Further investigation into antidepressant, anxiolytic, or neuroprotective effects is warranted. Animal models of neurodegenerative diseases, such as those for Alzheimer's or Parkinson's disease, could be considered if there is a rationale to suspect neuroprotective properties.[17][18] Rodent models are extensively used, but larger animal models like pigs are being developed to better replicate human neuropathology.[19]
-
Potential as a GABA-A Receptor Modulator: The structural features of some heterocyclic compounds suggest potential interaction with GABA-A receptors.[20][21] If the initial CNS screen suggests anxiolytic or sedative properties, specific models like the Elevated Plus Maze can be employed.[22] GABA-A modulators can have a range of effects including anxiolytic, anticonvulsant, and sedative actions.[21][23]
Protocol 5: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a standard method to assess anxiety-like behavior in rodents and is used to screen for anxiolytic compounds.[22]
A. Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
B. Procedure:
-
Dosing: Administer the compound, vehicle, or a positive control (e.g., Diazepam, 1-2 mg/kg, i.p.) prior to testing.
-
Test: Place the mouse in the center of the maze, facing an open arm.
-
Recording: Allow the mouse to explore the maze for 5 minutes. Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[22]
PART 5: Tier 3 - Elucidating Mechanism of Action
Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial. A basic PK study in rats or mice after oral and intravenous administration will determine key parameters like half-life, bioavailability, and maximum concentration (Cmax).[24][25]
Pharmacodynamic (PD)/Biomarker Analysis: Following the final dose in an efficacy study, tissues of interest (e.g., inflamed paw tissue, brain regions) should be collected. These can be used to measure the compound's effect on specific biological markers.
-
For Inflammation: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and the expression of key signaling proteins in pathways like NF-κB and MAPK using techniques like ELISA and Western blotting.[11][26]
-
For CNS Effects: Measure neurotransmitter levels in different brain regions via HPLC, or assess the expression of target receptors or downstream signaling molecules.
Conclusion
This compound belongs to a class of compounds with immense therapeutic promise. The systematic in vivo evaluation strategy outlined in these application notes provides a robust framework for characterizing its pharmacological profile. By progressing through tiered screening, efficacy confirmation, and mechanistic studies, researchers can thoroughly investigate its potential as a novel therapeutic agent for inflammatory conditions, CNS disorders, or other pathologies. Adherence to these detailed, validated protocols will ensure the generation of high-quality, reproducible data, forming a solid foundation for further preclinical and clinical development.
References
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). International Journal of Pharmaceutical and Clinical Research. [Link]
-
Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Cryan, J. F., & Slattery, D. A. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. In Methods of Behavior Analysis in Neuroscience, 2nd edition. CRC Press/Taylor & Francis. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Mini-Reviews in Organic Chemistry. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Biomedical Science and Clinical Research. [Link]
-
Cryan, J. F., Markou, A., & Lucki, I. (2002). Behavioral Assessment of Antidepressant Activity in Rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.10. [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (2022). Gut Microbes. [Link]
-
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022). Frontiers in Molecular Neuroscience. [Link]
-
Oral Gavage Procedure in Mice. (n.d.). Scribd. [Link]
-
Roehrs, T. (2009). In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications. Sleep. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). Molecules. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC. [Link]
-
Anxiety and Depression Tests in Rodents. (n.d.). Charles River Laboratories. [Link]
-
Petković, B. B., et al. (2018). Animal tests for anxiety-like and depression-like behavior in rats. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia. [Link]
-
Animal model of Huntington's offers advantages for testing treatments. (2018). Drug Target Review. [Link]
-
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]
-
Li, X. J. (2023). Animal models for research on neurodegenerative diseases. Ageing and Neurodegenerative Diseases. [Link]
-
Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience. [Link]
-
Murine Models of Neurodegenerative Diseases. (2019). Maze Engineers. [Link]
-
Szymański, P., et al. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. International Journal of Molecular Sciences. [Link]
-
de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP. [Link]
-
Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis. (2023). BioWorld. [Link]
-
de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP. [Link]
-
In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. (2024). RSC Advances. [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders. (2021). Journal of Translational Medicine. [Link]
-
AXS-17. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]
-
GABAA Receptor: Positive and Negative Allosteric Modulators. (2018). Current Opinion in Pharmacology. [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2014). Arabian Journal of Chemistry. [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2016). BMC Chemistry. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules. [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). Molecules. [Link]
-
5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (2022). PLOS ONE. [Link]
-
The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (2024). Research Results in Pharmacology. [Link]
-
The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Research Results in Pharmacology. [Link]
Sources
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalijar.com [journalijar.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scielo.br [scielo.br]
- 13. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]
- 14. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. herbmedpharmacol.com [herbmedpharmacol.com]
- 17. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oaepublish.com [oaepublish.com]
- 20. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 25. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 26. Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis | BioWorld [bioworld.com]
Application Notes and Protocols: 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine as a Novel Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Heterocycle
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Beyond its therapeutic potential, the inherent electronic structure of this heterocycle imparts favorable photophysical characteristics, making it an attractive candidate for the development of fluorescent molecular probes[3]. This document provides a comprehensive guide to the synthesis, characterization, and application of a promising derivative, 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, as a molecular probe for cellular imaging and analysis. The strategic incorporation of an electron-donating methoxy group and a primary amine is hypothesized to create a donor-acceptor system, potentially leading to favorable fluorescent properties suitable for biological applications.
Scientific Rationale: The Makings of a Molecular Probe
The utility of a small molecule as a fluorescent probe is contingent on several key attributes: (1) efficient absorption and emission of light, (2- a significant Stokes shift to minimize self-quenching, (3) photostability under imaging conditions, (4) cell permeability, and (5) low cytotoxicity. The 1,3,4-oxadiazole core, being an electron-deficient system, when coupled with electron-donating substituents like amino and methoxy groups, can exhibit intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with pronounced solvatochromism and high fluorescence quantum yields, making the molecule sensitive to its microenvironment and a potentially bright fluorescent marker.
Synthesis of this compound
The synthesis of the title compound can be achieved through a reliable and scalable multi-step process, adapted from established protocols for similar 1,3,4-oxadiazole derivatives.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Protocol: Synthesis
Step 1: Synthesis of 3-Methoxybenzohydrazide
-
To a solution of 3-methoxybenzoic acid (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product, methyl 3-methoxybenzoate, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
To the crude ester dissolved in ethanol, add hydrazine hydrate (1.2 eq.).
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated 3-methoxybenzohydrazide by filtration. Wash with cold ethanol and dry.
Step 2: Synthesis of 1-(3-Methoxybenzoyl)thiosemicarbazide
-
Suspend 3-methoxybenzohydrazide (1 eq.) in a solution of concentrated hydrochloric acid and water.
-
Add potassium thiocyanate (1.1 eq.) and reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and collect the solid product by filtration. Wash with water and recrystallize from ethanol to obtain pure 1-(3-methoxybenzoyl)thiosemicarbazide.
Step 3: Synthesis of this compound
-
To a solution of 1-(3-methoxybenzoyl)thiosemicarbazide (1 eq.) in ethanol, add a solution of sodium hydroxide (2 eq.) in water.
-
Add a solution of iodine (1.1 eq.) in potassium iodide solution dropwise with constant stirring.
-
Reflux the reaction mixture for 4-5 hours until the color of iodine disappears.
-
Cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a dilute sodium thiosulfate solution to remove any unreacted iodine.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Hypothetical Photophysical Profile
| Property | Estimated Value | Rationale |
| Absorption Maximum (λabs) | 320 - 350 nm | Based on the UV-Vis absorption spectra of other 5-aryl-1,3,4-oxadiazol-2-amine derivatives. |
| Emission Maximum (λem) | 420 - 480 nm | The presence of electron-donating groups typically leads to a red-shifted emission compared to the unsubstituted parent compound. |
| Stokes Shift | 100 - 130 nm | A large Stokes shift is a characteristic feature of many 1,3,4-oxadiazole-based fluorophores, which is beneficial for minimizing self-quenching. |
| Quantum Yield (ΦF) | Moderate to High | Donor-acceptor systems in 1,3,4-oxadiazoles have been shown to exhibit enhanced quantum yields[3]. The exact value will be solvent-dependent. |
| Solvatochromism | Expected | The intramolecular charge transfer character suggests that the emission wavelength will be sensitive to solvent polarity. A bathochromic (red) shift is anticipated in more polar solvents. |
Disclaimer: The above photophysical data are estimations based on the properties of structurally related compounds. Experimental validation is highly recommended before use in quantitative applications.
Application as a Molecular Probe for Cellular Imaging
The predicted cell permeability and fluorescence properties of this compound make it a promising candidate for live-cell imaging. Its potential to preferentially accumulate in specific organelles due to its physicochemical properties warrants investigation.
Experimental Workflow: Cellular Imaging
Caption: Workflow for live-cell imaging using the molecular probe.
Protocol: Live-Cell Staining and Imaging
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa, A549)
-
Glass-bottom imaging dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI channel)
Procedure:
-
Cell Culture: Culture and maintain the chosen cell line under standard conditions.
-
Cell Seeding: Seed the cells onto glass-bottom imaging dishes or coverslips at a density that will result in 70-80% confluency on the day of imaging. Allow the cells to adhere and grow for at least 24 hours.
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM). It is recommended to perform a concentration optimization for each cell type.
-
-
Cell Staining:
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope. Based on the hypothetical photophysical profile, a standard DAPI filter set (Excitation ~350 nm, Emission ~460 nm) may be suitable.
-
Acquire images and analyze for subcellular localization and fluorescence intensity.
-
Considerations for Co-staining: This probe can potentially be used in multicolor imaging experiments with other fluorescent probes that have distinct spectral properties. For instance, it could be used to visualize the cytoplasm or specific organelles in conjunction with nuclear stains (e.g., Hoechst 33342) or mitochondrial probes (e.g., MitoTracker Red).
Potential Applications in Drug Development and Research
The development of novel fluorescent probes is of paramount importance in understanding cellular processes and in the early stages of drug discovery. This compound, with its anticipated favorable properties, could find applications in:
-
High-Content Screening (HCS): As a fluorescent marker for identifying changes in cellular morphology or organelle health in response to drug candidates.
-
Mechanism of Action Studies: To visualize the subcellular localization of drug targets or to monitor drug-induced changes in cellular architecture.
-
Biosensor Development: The core structure could be further functionalized to create targeted probes for specific biomolecules or ions, where binding events would modulate the fluorescence output.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical interaction of the probe with a cellular signaling pathway.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for a novel fluorescent molecular probe. The synthetic accessibility and the anticipated favorable photophysical properties, rooted in its donor-acceptor electronic structure, provide a strong rationale for its investigation in cellular imaging and related applications. The protocols and conceptual frameworks presented in these application notes are intended to serve as a comprehensive starting point for researchers to synthesize, characterize, and ultimately unlock the full potential of this versatile molecule. Future work should focus on the experimental determination of its photophysical properties, evaluation of its specificity for subcellular compartments, and the exploration of its utility in various bioanalytical and drug discovery assays.
References
-
Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2014, 814984. [Link]
-
Zhang, Y., et al. (2017). An 1,3,4-oxadiazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells. Dalton Transactions, 46(3), 673-678. [Link]
Sources
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aryl-1,3,4-Oxadiazol-2-amines
Welcome to the technical support center for the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during synthesis, focusing on the identification and mitigation of byproducts. Our goal is to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Low Yield of the Desired 5-Aryl-1,3,4-oxadiazol-2-amine
Question: I'm attempting to synthesize a 5-aryl-1,3,4-oxadiazol-2-amine starting from an aryl hydrazide and cyanogen bromide, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in this synthesis are a common issue, often stemming from several factors related to starting material purity, reaction conditions, and workup procedures. Let's break down the likely culprits.
-
Purity of Starting Materials:
-
Aryl Hydrazide: Ensure your aryl hydrazide is pure and dry. Hydrazides can be susceptible to oxidation and hydrolysis. It's often best to use freshly prepared or purified hydrazide.
-
Cyanogen Bromide (CNBr): CNBr is highly moisture-sensitive. Exposure to atmospheric moisture can lead to its decomposition, reducing the effective concentration of the reagent and introducing unwanted side reactions. Always handle CNBr in a dry environment (e.g., under an inert atmosphere in a glove box) and use a freshly opened bottle if possible.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Methanol is commonly used, but it's essential that it is anhydrous.
-
Temperature Control: The reaction of hydrazides with cyanogen bromide is often exothermic. It is crucial to maintain the recommended temperature, typically by cooling the reaction mixture in an ice bath during the addition of CNBr. Uncontrolled temperature increases can lead to the formation of multiple byproducts.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, slight excesses of cyanogen bromide may sometimes be used to drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of other impurities.
-
-
Workup and Isolation:
-
pH Adjustment: The final product is often isolated by adjusting the pH of the reaction mixture. Careful control of the pH is necessary to ensure complete precipitation of the product without causing its degradation.
-
Purification: Crude products often require purification. Recrystallization is a common method. If that is insufficient, column chromatography may be necessary.
-
Troubleshooting Protocol: Improving Yield
-
Starting Material Check: Before starting, verify the purity of your aryl hydrazide by melting point or NMR. Use anhydrous methanol as the solvent.
-
Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: Dissolve the aryl hydrazide in anhydrous methanol and cool the solution to 0 °C in an ice bath. Add a solution of cyanogen bromide in methanol dropwise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Adjust the pH carefully with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Purification: Wash the crude product with water and then purify by recrystallization from a suitable solvent like ethanol or isopropyl alcohol.
FAQ 2: Identification and Minimization of a Common Byproduct - The Acylsemicarbazide Intermediate
Question: During the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles via the cyclization of acylsemicarbazides, I'm observing a significant amount of an impurity that I suspect is the uncyclized intermediate. How can I confirm this and what conditions favor complete cyclization?
Answer:
This is a very common issue. The acylsemicarbazide is the direct precursor to your product, and incomplete cyclization is a frequent cause of contamination.
Identification of the Acylsemicarbazide Intermediate:
You can typically identify the intermediate by comparing the spectroscopic data of your product mixture with that of your starting materials.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the acylsemicarbazide will show characteristic signals for the amide and urea-like protons, which will be absent in the final oxadiazole product. The aromatic signals may be similar, but the overall integration and pattern will differ.
-
IR Spectroscopy: The intermediate will have distinct C=O stretching frequencies for the amide and urea moieties. The final oxadiazole will have characteristic C=N and C-O-C stretching bands.
-
Mass Spectrometry: The intermediate will have a molecular weight corresponding to the addition of a water molecule (18 g/mol ) to your final product.
Promoting Complete Cyclization:
The cyclization of an acylsemicarbazide is a dehydration reaction. To drive it to completion, you need to employ effective dehydrating conditions.
-
Dehydrating Agents: Strong dehydrating agents are often used. Common choices include:
-
Phosphorus oxychloride (POCl₃): Very effective but harsh. It can lead to chlorinated byproducts if not used carefully.
-
Thionyl chloride (SOCl₂): Another effective but aggressive reagent.
-
Polyphosphoric acid (PPA): A good option for high-boiling point solvents.
-
Sulfuric acid (H₂SO₄): A classic but strong acid that can cause charring with sensitive substrates.
-
-
Milder Oxidative Cyclization Methods: An alternative to harsh dehydration is oxidative cyclization. Reagents like iodine in the presence of a base can promote cyclization under milder conditions.[1][2]
Experimental Protocol: Ensuring Complete Cyclization with POCl₃
-
Reaction Setup: To your acylsemicarbazide intermediate, add phosphorus oxychloride (typically 3-5 equivalents) slowly at 0 °C. The reaction is often performed neat or in a suitable inert solvent.
-
Heating: After the addition, the reaction mixture is typically heated (e.g., refluxed) for several hours. The optimal time and temperature will depend on the specific substrate.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Isolation and Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent to obtain the pure product.
FAQ 3: An Unexpected Isomer - Formation of 1,2,4-Triazole Byproducts
Question: I am working with acylthiosemicarbazides to synthesize 2-amino-1,3,4-oxadiazoles. However, I seem to be getting a significant amount of an isomeric byproduct. Could this be a triazole?
Answer:
Yes, it is highly probable that you are forming a 1,2,4-triazole derivative. This is a classic example of a competing cyclization pathway. The acylthiosemicarbazide intermediate can cyclize in two different ways, depending on which nitrogen atom acts as the nucleophile.
-
Pathway A (Desired): Nucleophilic attack by the oxygen of the carbonyl group leads to the formation of the 1,3,4-oxadiazole ring.
-
Pathway B (Byproduct): Nucleophilic attack by the terminal nitrogen of the thiosemicarbazide moiety leads to the formation of a 1,2,4-triazole-5-thione.
The choice of cyclizing agent and reaction conditions can heavily influence which pathway is favored.
Visualizing the Competing Pathways:
Caption: Competing cyclization pathways of an acylthiosemicarbazide intermediate.
How to Favor the Oxadiazole Formation:
-
Choice of Reagent: Desulfurizing agents that also promote cyclization are often used. Tosyl chloride in pyridine is a classic reagent that can favor the formation of the oxadiazole.[3] Milder oxidative reagents like iodine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been shown to be effective.[2][4]
-
Reaction Conditions: The reaction temperature and solvent can also play a role. Careful optimization is often required for new substrates.
Troubleshooting Protocol: Minimizing Triazole Formation
-
Reagent Selection: Use a reagent known to favor O-cyclization, such as tosyl chloride/pyridine or an iodine-based system.
-
Temperature Control: Start the reaction at a lower temperature and gradually increase it while monitoring the product distribution by TLC or LC-MS.
-
Solvent Effects: Investigate the effect of different solvents. Sometimes a change from a protic to an aprotic solvent can alter the reaction pathway.
Quantitative Data Summary
The choice of synthetic method can significantly impact the yield of the desired 5-aryl-1,3,4-oxadiazol-2-amine. Below is a comparison of yields reported for different cyclization methods.
| Starting Material | Cyclization Reagent/Method | Typical Yield Range | Reference |
| Acyl Hydrazide & CNBr | Direct reaction in methanol | 60-85% | [5] |
| Acylsemicarbazide | POCl₃ / Reflux | 65-90% | [6] |
| Acylthiosemicarbazide | Iodine / NaOH | 70-90% | [7] |
| Acylthiosemicarbazide | DBDMH | 82-94% | [4] |
Note: Yields are highly substrate-dependent and the above table serves as a general guide.
References
-
Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. [Link]
-
Vahedi, H., et al. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Chemistry & Biology Interface. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
-
Al-Amiery, A. A., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. [Link]
-
Vahedi, H., et al. (2008). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. ResearchGate. [Link]
-
Liu, H., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. National Institutes of Health. [Link]
-
Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. [Link]
-
Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. ResearchGate. [Link]
- Google Patents. (n.d.). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
-
Yu, W., et al. (2018). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. ResearchGate. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Chemistry & Biology Interface. [Link]
-
Aricu, A., et al. (n.d.). 5-Aryl-2-amino-1,3,4-oxadiazole obtained from acylhydrazides and cyanogen bromide. [Link]
-
MDPI. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. [Link]
-
Al-Ghorbani, M., et al. (2019). A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. ResearchGate. [Link]
-
ACS Publications. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]
-
PubMed Central. (n.d.). Harnessing the cyclization strategy for new drug discovery. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-aryl-1,3,4-oxadiazoles. Reagents and conditions. [Link]
-
ResearchGate. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. [Link]
-
PubMed Central. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. [Link]
-
PubMed Central. (n.d.). Reprogramming the Cyclization Cascade of epi-Isozizaene Synthase to Generate Alternative Terpene Products. [Link]
-
PubMed. (2021). Reprogramming the Cyclization Cascade of epi-Isozizaene Synthase to Generate Alternative Terpene Products. [Link]
-
PubMed. (2020). Cyanoamidine Cyclization Approach to Remdesivir's Nucleobase. [Link]
-
ResearchGate. (2020). Cyanoamidine Cyclization Approach to Remdesivir's Nucleobase. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 6. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Technical Support Center: Scale-Up Synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important heterocyclic compound. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
I. Overview of the Synthetic Challenge
The synthesis of this compound typically involves a two-step process: the formation of a semicarbazide intermediate followed by an oxidative cyclization. While this appears straightforward on a lab scale, scaling up production can introduce a host of challenges, including decreased yields, impurity formation, and difficulties in purification. This guide aims to provide practical solutions to these common scale-up problems.
The general synthetic route is as follows:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides actionable troubleshooting steps.
A. Semicarbazide Intermediate Formation
Q1: My yield of the 1-(3-methoxybenzylidene)semicarbazide intermediate is consistently low. What are the likely causes and how can I improve it?
A1: Low yields at this stage often stem from incomplete reaction or side reactions. Here are some key areas to investigate:
-
Reagent Quality: Ensure the 3-methoxybenzaldehyde is free of acidic impurities, such as 3-methoxybenzoic acid, which can protonate the semicarbazide and reduce its nucleophilicity. Use freshly distilled aldehyde if necessary.
-
pH Control: The condensation reaction is pH-sensitive. The use of a buffer like sodium acetate is crucial to neutralize the HCl released from semicarbazide hydrochloride, maintaining an optimal pH for the reaction.[1] An excess of acid can protonate the semicarbazide, while an excess of base can lead to unwanted side reactions of the aldehyde.
-
Solvent System: A mixture of water and a co-solvent like ethanol is often used to ensure the solubility of both reactants.[1] If the aldehyde is not fully dissolved, the reaction will be slow and incomplete. Experiment with the solvent ratio to achieve a homogeneous solution.
-
Reaction Time and Temperature: While the reaction is typically fast at room temperature, monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating (40-50°C) can be applied, but be cautious of potential side reactions at higher temperatures.
Q2: I am observing the formation of a significant amount of an unknown impurity during the semicarbazide formation. How can I identify and minimize it?
A2: The most common impurity is the self-condensation product of 3-methoxybenzaldehyde, especially under basic conditions.
-
Identification: This aldol condensation product will have a higher molecular weight and a different polarity compared to your desired intermediate. Characterization by NMR and Mass Spectrometry will confirm its identity.
-
Minimization:
-
Controlled Reagent Addition: Add the aldehyde slowly to the semicarbazide solution to maintain a low concentration of free aldehyde, disfavoring self-condensation.
-
Strict pH Control: Avoid overly basic conditions. Ensure the amount of base (e.g., sodium acetate) is stoichiometric to the semicarbazide hydrochloride.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will slow down the rate of the aldol condensation more significantly than the desired reaction.
-
B. Oxidative Cyclization to the 1,3,4-Oxadiazole
Q3: The oxidative cyclization step is giving me a low yield of the final product. What are the critical parameters to optimize?
A3: The oxidative cyclization is a critical step, and its efficiency depends on several factors:
-
Choice of Oxidizing Agent: Various oxidizing agents can be used, each with its own advantages and disadvantages. Common choices include:
-
Iodine in the presence of a base (e.g., K₂CO₃): This is a widely used and effective method.[2][3] The base is crucial for the reaction to proceed.
-
Chloramine-T: This reagent can lead to high yields but may require careful temperature control.[4]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is an efficient oxidizing agent that is relatively inexpensive and safe for large-scale synthesis.[5][6]
-
-
Reaction Temperature: The optimal temperature will depend on the oxidizing agent. For iodine-mediated cyclization, heating to 80°C in a solvent like 1,4-dioxane is common.[2] For other reagents, room temperature or gentle heating may be sufficient.
-
Solvent: The choice of solvent is critical for both solubility and reactivity. 1,4-Dioxane, ethanol, and acetic acid are commonly used. The solvent should be inert to the oxidizing agent.
-
Work-up Procedure: After the reaction, quenching any remaining oxidizing agent is important. For iodine, a solution of sodium thiosulfate is typically used.[2]
Q4: I am struggling with the purification of the final product. It seems to be contaminated with byproducts. What are the likely impurities and how can I remove them?
A4: Impurities in the final step can be challenging. Here are some common culprits and purification strategies:
-
Unreacted Semicarbazide Intermediate: If the cyclization is incomplete, you will have the starting material in your crude product.
-
Purification: The semicarbazide is generally more polar than the oxadiazole. Column chromatography is an effective method for separation. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can also be effective.
-
-
Side Products from Over-oxidation: Harsh oxidizing conditions can lead to the formation of undesired byproducts.
-
Prevention: Use a stoichiometric amount of the oxidizing agent and carefully control the reaction temperature.
-
-
Formation of Triazolone Isomer: The amino group in the semicarbazide can sometimes compete with the oxygen atom during cyclization, leading to the formation of a triazolone isomer.[2]
-
Identification: This isomer will have the same molecular weight as your product but a different connectivity. NMR spectroscopy is essential for distinguishing between the two.
-
Minimization: The choice of oxidizing agent and reaction conditions can influence the regioselectivity of the cyclization.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Solvent Volume | Minimize while maintaining good stirring and heat transfer. | Reduces cost and waste. |
| Temperature Control | Use a reactor with good heat exchange capabilities. | Exothermic reactions can be dangerous on a large scale. |
| Reagent Addition | Controlled addition via a dropping funnel or pump. | Prevents localized high concentrations and side reactions. |
| Purification | Favor recrystallization over chromatography. | Chromatography is often not practical for large quantities. |
III. Experimental Protocols
Here are detailed, step-by-step methodologies for the key experiments.
A. Synthesis of 1-(3-Methoxybenzylidene)semicarbazide
-
To a stirred solution of semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in a mixture of water and ethanol (1:1), add a solution of 3-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the pure 1-(3-methoxybenzylidene)semicarbazide.
B. Synthesis of this compound via Iodine-Mediated Cyclization
-
To a solution of 1-(3-methoxybenzylidene)semicarbazide (1.0 eq) in 1,4-dioxane, add potassium carbonate (3.0 eq) and iodine (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a 5% aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[2]
Sources
Technical Support Center: Strategies for Overcoming Poor Solubility of 1,3,4-Oxadiazole Derivatives in Biological Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered with 1,3,4-oxadiazole derivatives during biological assays. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my 1,3,4-oxadiazole derivatives so difficult to dissolve in aqueous assay buffers?
A: The poor aqueous solubility of many 1,3,4-oxadiazole derivatives stems from their inherent physicochemical properties. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle.[1][2][3] This structure contributes to several characteristics that favor low water solubility:
-
High Crystallinity: The planar nature of the oxadiazole ring can promote efficient packing in the solid state, leading to a stable crystal lattice. Overcoming this high lattice energy requires a significant amount of energy, which is unfavorable in aqueous solutions.
-
Low Polarity & Lipophilicity: While the 1,3,4-oxadiazole isomer is generally less lipophilic than its 1,2,4-oxadiazole counterpart[4][5], the overall molecule, especially when substituted with aryl groups, is often highly lipophilic (high LogP).[1] Such molecules prefer to interact with themselves rather than with polar water molecules.
-
Intermolecular Interactions: The structure can facilitate strong intermolecular forces, such as π-π stacking between aromatic rings, which further stabilizes the solid form and hinders dissolution.
-
Substituent Effects: The nature of the substituents at the 2 and 5 positions of the oxadiazole ring dramatically influences solubility. While small alkyl groups like methyl can confer water solubility, larger, non-polar aryl substituents significantly decrease it.[6]
Q2: I've managed to dissolve my compound in 100% DMSO. Is that sufficient for my assay?
A: Dissolving your compound in a neat organic solvent like Dimethyl Sulfoxide (DMSO) is an excellent first step for creating a high-concentration stock, but it is not the final solution. The critical challenge arises when this DMSO stock is diluted into the predominantly aqueous environment of your biological assay buffer (e.g., PBS, cell culture media). This "solvent-shift" often causes the compound to precipitate out of solution, as it is no longer in its preferred organic environment. This leads to an unknown and lower-than-expected final concentration, rendering your dose-response data unreliable.
Q3: What is the maximum concentration of DMSO tolerated in most biological assays?
A: While this is highly dependent on the specific assay and cell type, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) . Many cell lines can tolerate up to 1%, but some sensitive primary cells or enzymatic assays may show artifacts even at 0.1%.
Crucially, you must always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your highest dose test condition but without the compound. This allows you to differentiate the effects of your compound from the effects of the solvent itself.
Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to improving the solubility of your 1,3,4-oxadiazole derivatives. We will proceed from the simplest to the more complex formulation strategies.
Decision Workflow for Solubility Enhancement
Before diving into specific protocols, use this workflow to guide your strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Guide 1: Co-solvent Systems
Issue: My compound, dissolved in DMSO, crashes out upon dilution into my assay buffer.
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for lipophilic compounds, thereby increasing their solubility.
| Co-solvent | Typical Use Concentration (Final Assay) | Notes |
| Ethanol (EtOH) | 1-5% | Readily available, can be cytotoxic at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Generally low toxicity, viscous. Can increase solution viscosity. |
| Propylene Glycol (PG) | 1-10% | Good solubilizing power, often used in pharmaceutical formulations. |
| Dimethyl Sulfoxide (DMSO) | <0.5% | Excellent solubilizer, but has known biological effects. Use sparingly. |
Protocol: Preparing a Stock Solution with a Co-solvent
-
Primary Stock Preparation: Dissolve the 1,3,4-oxadiazole derivative in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved using vortexing or brief sonication.
-
Intermediate Stock Preparation: Prepare an intermediate stock by diluting the primary stock with your chosen co-solvent (e.g., PEG 400). A common approach is a 1:1 or 1:4 ratio of DMSO to co-solvent.
-
Example: Mix 20 µL of 50 mM DMSO stock with 80 µL of PEG 400 to create a 10 mM intermediate stock in 20% DMSO/80% PEG 400.
-
-
Working Solution Preparation: Serially dilute this intermediate stock directly into your final aqueous assay buffer.
-
Solubility Check: After preparing the highest concentration working solution, let it sit at the assay temperature for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect with a laser pointer). If it remains clear, you have likely achieved the desired solubility.
-
Vehicle Control: Remember to prepare a parallel vehicle control using the same DMSO/co-solvent blend diluted to the same final concentration in your assay buffer.
Guide 2: pH Modification
Issue: My compound is still not soluble, even with co-solvents, or its structure contains acidic or basic functional groups.
Principle: The solubility of weakly acidic or weakly basic compounds is highly pH-dependent.[7] By adjusting the pH of the buffer, you can ionize the compound, which dramatically increases its interaction with water and, therefore, its solubility.[8][9]
-
For a Weakly Acidic Compound: Increasing the pH above its pKa will deprotonate it, forming a more soluble anionic salt.
-
For a Weakly Basic Compound: Decreasing the pH below its pKa will protonate it, forming a more soluble cationic salt.[10]
Protocol: pH-Based Solubility Screening
-
pKa Estimation: If the pKa is unknown, use chemical modeling software (e.g., ChemDraw, MarvinSketch) to predict the pKa of any ionizable functional groups on your molecule.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) spanning a range around the predicted pKa.
-
Solubility Test: a. Prepare a concentrated stock of your compound in a minimal amount of organic solvent (e.g., 100 mM in DMSO). b. Add a small aliquot of this stock to each buffer to achieve your target final concentration. c. Vortex vigorously and allow the samples to equilibrate for 1-2 hours at room temperature. d. Centrifuge the samples at high speed (e.g., >14,000 rpm) for 10 minutes to pellet any undissolved compound. e. Carefully collect the supernatant and measure the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Assay Compatibility: Select the buffer pH that provides the best solubility. Crucially, you must verify that this pH is compatible with your biological assay. Drastic changes in pH can denature proteins or affect cell viability. If the optimal pH for solubility is incompatible with the assay, this method may not be suitable.
Guide 3: Cyclodextrin Inclusion Complexation
Issue: My compound is neutral (non-ionizable) and remains poorly soluble, or pH modification is not compatible with my assay.
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11][12] They can encapsulate poorly water-soluble "guest" molecules, like your 1,3,4-oxadiazole derivative, into their hydrophobic core, forming a water-soluble "inclusion complex".[13][14] This effectively shields the lipophilic drug from the aqueous environment.[15]
| Cyclodextrin Type | Abbreviation | Key Features |
| Beta-Cyclodextrin | β-CD | Most common, relatively low aqueous solubility itself.[13] |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, low toxicity. A very common choice for pharmaceutical formulations.[11] |
| Sulfobutylether-β-Cyclodextrin | SBECD | High aqueous solubility, negatively charged. Can enhance complexation with positively charged drugs.[11] |
Workflow for Cyclodextrin Complexation
Caption: Step-by-step workflow for preparing a drug-cyclodextrin inclusion complex.
Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare CD Solutions: Create a series of aqueous solutions of your chosen cyclodextrin (e.g., HP-β-CD) at increasing concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your assay buffer.
-
Add Excess Compound: Add an excess amount of your solid 1,3,4-oxadiazole derivative to each CD solution. Ensure there is undissolved solid material at the bottom of each tube.
-
Equilibrate: Tightly cap the tubes and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Analyze: a. Centrifuge the samples to pellet the excess solid. b. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. c. Dilute the filtrate appropriately and determine the concentration of the dissolved compound by HPLC or UV-Vis spectroscopy.
-
Plot and Interpret: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear increase in solubility with increasing CD concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex and confirms this is a viable strategy.[12] You can then prepare a stock solution using the lowest CD concentration that achieves your desired drug concentration.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Wurm, F. R., & Keul, H. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Verheyen, S., et al. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Głowacka, E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Tran, P., et al. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility.
- (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Semantic Scholar.
- Shinde, G., et al. (n.d.).
- Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH.
- Muselík, J., et al. (n.d.).
- Tran, P., et al. (2010). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Deakin University research repository.
- Aslam, M., et al. (n.d.).
- Aday, B., et al. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- Jónsdóttir, S., et al. (n.d.). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI.
- Golon, A., & Gzella, A. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Boström, J., et al. (n.d.). Oxadiazoles in Medicinal Chemistry.
- Maiti, K., et al. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH.
- Patel, D. R., et al. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- García-Zubiri, I. X., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- (n.d.). Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7.
- Parikh, A., et al. (n.d.).
- Kumar, S., et al. (2024).
- (n.d.).
- (n.d.). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy.
- Rani, A., et al. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
- (n.d.).
- Revanasiddappa, B. (2025).
- (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Bentham Science.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2024). Synthesis of a New Series of 1,3,4-Oxadizole-Based Azo Derivatives and In Vitro Evaluation of their Antibacterial Activities. Chemical Methodologies.
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility | Semantic Scholar [semanticscholar.org]
- 10. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Preventing degradation of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine during storage
For researchers, scientists, and drug development professionals, ensuring the long-term stability of investigational compounds like 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine is critical for the validity and reproducibility of experimental data. The inherent reactivity of its functional groups—a primary aromatic amine and a 1,3,4-oxadiazole ring—makes it susceptible to specific degradation pathways. This guide provides a comprehensive framework for identifying, preventing, and troubleshooting degradation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons my solid sample of this compound is changing color (e.g., turning yellow or brown)?
A change in color is a common visual indicator of degradation, primarily due to the oxidation of the primary aromatic amine.[1] This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light (photo-oxidation) and heat.[1][2] The resulting impurities are often highly conjugated molecules that absorb visible light, appearing colored.
Q2: Is the 1,3,4-oxadiazole ring stable?
The 1,3,4-oxadiazole ring is generally considered chemically and metabolically stable, which is why it is a common scaffold in medicinal chemistry.[3][4] Theoretical calculations have shown the 1,3,4-isomer to be the most stable among oxadiazole isomers.[5] However, it can be susceptible to hydrolytic cleavage (ring-opening) under strongly acidic or basic conditions, especially in the presence of water.[6][7][8]
Q3: What are the ideal storage conditions for this compound?
For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and kept at a reduced temperature.[9][10][11] Storing in a freezer at -20°C or below is recommended for long-term preservation.[9][12]
Q4: I need to make a stock solution. What solvent should I use and how should I store it?
For solutions, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF). After preparation, purge the headspace of the vial with argon or nitrogen before sealing. Store solutions frozen (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air and moisture.[12]
Q5: How can I check if my compound has degraded?
Beyond visual inspection, analytical techniques are necessary to confirm purity. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting the emergence of new impurity peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the mass of degradation products to hypothesize their structures.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify structural changes in the molecule, although it is less sensitive to minor impurities than HPLC.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section addresses specific problems you might encounter and provides a logical path to resolution.
| Observed Problem | Probable Cause(s) | Recommended Actions & Investigation |
| Solid compound has changed color (e.g., yellow, brown, black). | Oxidation of the primary amine. [2] This is accelerated by exposure to oxygen, light, and/or elevated temperatures.[1] | 1. Confirm Purity: Analyze a sample using HPLC to quantify the level of degradation. 2. Review Storage: Was the container tightly sealed? Was it stored in the dark? Was it stored at the recommended temperature?[9][13] 3. Implement Protective Measures: Store all new and existing stock under an inert atmosphere (argon/nitrogen). Use amber vials or wrap containers in foil to protect from light.[9][11][14][15] |
| Poor reproducibility in biological assays. | Degradation in solution. The compound may be unstable in your assay buffer (pH issue) or degrading upon repeated freeze-thaw cycles. | 1. Analyze Stock Solution: Use HPLC to check the purity of your stock solution immediately after preparation and after a period simulating use. 2. Assess pH Stability: The oxadiazole ring can be labile at high or low pH.[6] Check the pH of your assay buffer. If necessary, perform a short stability study of the compound in the buffer. 3. Improve Solution Handling: Prepare fresh solutions for critical experiments. Store stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles.[10] |
| New peaks appearing in HPLC or LC-MS analysis. | Specific degradation pathways are active. This could be hydrolysis of the oxadiazole ring or oxidation of the amine. | 1. Hypothesize Degradant Structure: Use the mass data from LC-MS to predict the structure. An increase in mass may suggest oxidation (addition of oxygen atoms), while a specific mass addition corresponding to water may suggest hydrolysis.[7][8] 2. Conduct Forced Degradation: To confirm, expose small amounts of the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting degradants to see if they match the observed impurities.[14] |
| Compound fails to dissolve completely, or precipitation is observed in a previously clear solution. | Formation of insoluble degradation products or polymers. Oxidative degradation of aromatic amines can lead to polymerization. | 1. Discard the Solution: Do not use precipitated solutions, as the concentration is unknown and impurities are high. 2. Re-evaluate Handling Procedures: This is a sign of significant degradation. Review all storage and handling protocols for both solid and solution forms. Ensure solvents are anhydrous and that exposure to air is minimized during weighing and dissolution.[12][13] |
Visualizing Potential Degradation Pathways
The primary liabilities of this compound are the amine and oxadiazole moieties. The diagram below illustrates the most probable degradation routes.
Caption: Key degradation pathways for the target compound.
Recommended Protocols
Protocol 1: Optimal Long-Term Storage of Solid Compound
-
Container: Use an amber glass vial with a PTFE-lined screw cap.[9][14]
-
Inerting: Place the vial in a chamber or glove box with an inert atmosphere (argon or nitrogen). Alternatively, flush the vial with a gentle stream of inert gas for 30-60 seconds.
-
Sealing: Tightly seal the cap immediately after inerting. For extra protection, wrap the cap junction with Parafilm®.
-
Light Protection: Place the amber vial inside a secondary opaque container or wrap it completely in aluminum foil.[11][15]
-
Temperature: Store the container in a freezer at ≤ -20°C.[9][12]
-
Labeling: Ensure the label is clear, chemical-resistant, and includes the compound name, batch number, and storage date.[9][16]
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Carefully weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Perform this under low light conditions.[15]
-
Instrumentation: Use a reverse-phase HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A common starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm), and also use a photodiode array (PDA) detector to assess peak purity.
-
Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A pure sample should show a single major peak. The appearance of new peaks over time indicates degradation.
Troubleshooting Workflow Diagram
This workflow helps guide decisions when stability issues are suspected.
Sources
- 1. ossila.com [ossila.com]
- 2. Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. How To [chem.rochester.edu]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 16. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
Technical Support Center: Method Refinement for Consistent Results in the Biological Testing of Oxadiazoles
From the desk of the Senior Application Scientist
Welcome, researchers. The oxadiazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its wide spectrum of biological activities, from anticancer to antimicrobial effects.[1][2][3][4] However, this five-membered heterocyclic ring, particularly when substituted with aryl groups, presents a unique set of challenges in preclinical testing. Inconsistent IC50 values, poor solubility, and assay artifacts are common hurdles that can obscure true biological activity and impede progress.
This guide is designed to be your partner at the bench. It moves beyond standard protocols to address the nuanced problems you encounter, providing not just solutions but the underlying scientific rationale. Our goal is to empower you to build robust, self-validating experimental systems that produce reliable and reproducible data.
Frequently Asked Questions (FAQs)
Here, we address the most common high-level queries we receive regarding the biological evaluation of novel oxadiazole derivatives.
Q1: My oxadiazole derivative shows poor solubility in aqueous buffer and cell culture media. How can I improve this for reliable testing?
A1: This is the most prevalent issue. The solubility of 1,3,4-oxadiazoles is highly dependent on the nature of the substituents at the C2 and C5 positions; aryl substituents, in particular, significantly lower aqueous solubility.[1]
-
Stock Solution Optimization: Prepare high-concentration primary stocks (10-50 mM) in 100% DMSO. Store these at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Working Dilutions: When preparing working solutions, perform serial dilutions in 100% DMSO before the final dilution into your aqueous assay buffer or cell culture medium. This prevents the compound from crashing out of solution, which can occur when a small volume of highly concentrated DMSO stock is added to a large aqueous volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells (including controls) and is typically ≤0.5%. High DMSO concentrations can be toxic to cells and may affect enzyme activity.
-
Solubility Assessment: Before initiating large-scale screening, perform a simple kinetic solubility test. Prepare your highest desired concentration in the final assay buffer, incubate for 1-2 hours under assay conditions, centrifuge, and measure the concentration in the supernatant via UV-Vis spectroscopy or HPLC. This confirms the true concentration of the soluble compound.
Q2: I'm observing high variability between replicate wells in my cell-based assays. What are the likely causes?
A2: High variability often points to issues with compound delivery or assay execution.
-
Compound Precipitation: The primary suspect is your compound precipitating in the well over the incubation period (24-72 hours). This leads to an inconsistent effective concentration. Visually inspect the wells under a microscope for precipitates before adding detection reagents. See the solubility troubleshooting guide below for mitigation strategies.
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating rows to prevent cells from settling in the flask or tube.
-
Edge Effects: The outer wells of a 96- or 384-well plate are prone to evaporation, which concentrates media components and your test compound. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
-
Pipetting Errors: Ensure your pipettes are calibrated. When adding the compound, pipette onto the side of the well and mix gently by trituration or use an orbital shaker to ensure even distribution without disturbing the cell monolayer.
Q3: My compound is highly active in a primary cytotoxicity screen (e.g., MTT), but I cannot validate this activity in secondary, mechanism-of-action assays. Why the discrepancy?
A3: This is a classic "assay artifact" scenario. The MTT assay relies on cellular metabolic activity to reduce a yellow tetrazolium salt to purple formazan crystals.
-
Direct Redox Interference: Your oxadiazole derivative may be chemically reducing the MTT reagent itself, independent of cellular viability. This gives a false-positive signal for high metabolic activity (i.e., low cytotoxicity).
-
Alternative Viability Assays: Validate your primary hits using an orthogonal method that does not rely on NAD(P)H-dependent cellular reduction. Good alternatives include:
-
CellTiter-Glo® (Promega): Measures ATP levels, a direct indicator of metabolically active cells.
-
Sulforhodamine B (SRB) Assay: Measures total cellular protein content.
-
Trypan Blue Exclusion or AO/PI Staining: Directly counts live versus dead cells via microscopy or flow cytometry.
-
Q4: What is the key difference between testing 1,2,4- and 1,3,4-oxadiazole isomers?
A4: While structurally similar, these isomers have distinct electronic and physicochemical properties that impact biological testing. A systematic study by AstraZeneca revealed that 1,3,4-oxadiazole isomers are generally less lipophilic (lower logD) and exhibit significantly higher aqueous solubility and metabolic stability compared to their 1,2,4-oxadiazole counterparts.[5] This means a 1,3,4-oxadiazole may be easier to work with in aqueous buffers and may have a better pharmacokinetic profile, while a 1,2,4-isomer might require more formulation effort.[5]
Troubleshooting Guides
This section provides a deeper dive into specific experimental problems in a cause-and-effect format.
Problem: Inconsistent IC50 Values in Cytotoxicity Assays
-
Symptom: Your calculated IC50 value for a promising compound varies by more than half a log unit between independent experiments.
-
Causality & Solution Workflow:
Problem: Lack of Activity in Target-Based Enzymatic Assays
-
Symptom: Your compound, designed as a specific enzyme inhibitor (e.g., kinase, HDAC, telomerase), shows no inhibition in a purified, cell-free system. [6]* Possible Cause 1: Incorrect Compound Conformation.
-
Explanation: The bioactive conformation of your compound may only be adopted within the cellular environment or require a cofactor not present in your assay buffer.
-
Solution: While difficult to solve directly, consider if your assay buffer mimics physiological conditions (pH, salt concentration). Test for cofactor dependency if applicable to your target enzyme.
-
-
Possible Cause 2: Compound Aggregation.
-
Explanation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically sequester and inhibit enzymes, a phenomenon known as promiscuous inhibition. This can lead to a steep, non-classical dose-response curve.
-
Solution: Re-run the assay in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory activity is significantly reduced, aggregation is the likely cause. True inhibitors should retain their activity.
-
-
Possible Cause 3: The Compound is a Prodrug.
-
Explanation: Your oxadiazole derivative may be inactive itself but is metabolically converted to an active species by enzymes within the cell.
-
Solution: Test the compound's activity using cell lysates or microsomal fractions (e.g., S9 fractions) instead of a purified enzyme to see if metabolic activation restores activity.
-
Data & Protocols for Reproducibility
Table 1: Comparison of Common Cytotoxicity/Viability Assays
| Assay Name | Principle | Advantages | Disadvantages & Potential Oxadiazole Interference |
| MTT / XTT / MTS | Metabolic reduction of tetrazolium salt | Inexpensive, well-established | Prone to interference from reducing compounds; requires solubilization step for formazan crystals. |
| Resazurin (alamarBlue) | Metabolic reduction of resazurin | Homogeneous (no-wash), highly sensitive | Prone to interference from reducing compounds (similar to MTT). |
| SRB (Sulforhodamine B) | Staining of total cellular protein | Independent of metabolic activity, stable endpoint | Fixation step required, less sensitive for suspension cells. |
| CellTiter-Glo® | Luminescent measurement of ATP | Highly sensitive, fast, homogeneous | Signal can be affected by compounds that inhibit luciferase or alter cellular ATP pools via non-cytotoxic mechanisms. |
| Trypan Blue / AO-PI | Membrane integrity (dye exclusion/inclusion) | Direct measure of cell death, single-cell data | Manual counting can be subjective; requires specialized equipment for high-throughput (e.g., flow cytometer). |
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol is provided as a baseline. Remember to validate any significant hits with an orthogonal method as described above.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X concentration series of your oxadiazole derivatives in complete medium from your DMSO stocks. The final DMSO concentration should not exceed 0.5%.
-
Dosing: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker for 10 minutes.
-
Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.
-
Analysis: Subtract the blank values, normalize the data to the vehicle control (100% viability), and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Aqueous Kinetic Solubility Assessment
-
Preparation: Prepare a 10 mM stock of your oxadiazole in 100% DMSO.
-
Dilution: Add 2 µL of the 10 mM stock to 98 µL of your final assay buffer (e.g., PBS or DMEM) in a microfuge tube or 96-well plate. This creates a nominal concentration of 200 µM with 2% DMSO.
-
Incubation: Incubate at room temperature or 37°C (matching your assay conditions) on a shaker for 2 hours.
-
Separation: Centrifuge the samples at ~14,000 x g for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate/tube. Measure the concentration of the soluble compound using a method of your choice (e.g., UV-Vis spectrophotometry at the compound's λmax, comparing it to a standard curve prepared in DMSO). The resulting concentration is the kinetic solubility under those conditions.
Conceptual Workflows
Secondary Assay Selection Pathway
The choice of a secondary assay is critical for validating a hit and elucidating its mechanism of action (MOA). This decision should be hypothesis-driven.
Caption: Decision tree for selecting appropriate secondary assays.
By systematically addressing these common pitfalls with robust protocols and logical troubleshooting, you can significantly enhance the consistency and reliability of your data, accelerating the journey of your novel oxadiazole compounds from the bench to potential clinical candidates.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available at: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed Central (PMC). Available at: [Link]
-
Oxadiazoles in Medicinal Chemistry. (n.d.). ACS Publications. Available at: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Available at: [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Wasit Journal for Pure Science. Available at: [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Different Method for the Production of Oxadiazole Compounds. (n.d.). JournalsPub. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PubMed Central (PMC). Available at: [Link]
-
A Review on Biological Activities of 1,3,4-Oxadiazole and their Derivatives. (n.d.). ijrpr. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Oxadiazole: Synthesis, characterization and biological activities. (n.d.). ResearchGate. Available at: [Link]
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Not available.
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PubMed Central (PMC). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential: 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine versus the Clinical Standard, Doxorubicin
A Special Report for Drug Development Professionals and Cancer Researchers
Introduction
In the relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity, the heterocycle 1,3,4-oxadiazole has emerged as a scaffold of significant interest. This guide provides a comparative overview of the potential anticancer activity of a specific derivative, 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, against the well-established chemotherapeutic agent, doxorubicin. While doxorubicin remains a cornerstone of many treatment regimens, its clinical utility is often hampered by severe side effects, including cardiotoxicity and the development of drug resistance.[1]
This analysis will delve into the known mechanisms of doxorubicin and juxtapose them with the potential therapeutic profile of this compound, drawing upon data from structurally related analogs to build a predictive framework for its anticancer properties. The objective is to provide a scientifically grounded perspective for researchers exploring new chemical entities in oncology.
Doxorubicin: The Established Benchmark
Doxorubicin, an anthracycline antibiotic, exerts its potent anticancer effects through a multi-pronged mechanism of action.[1] Its primary modes of cytotoxicity are:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting the helical structure and impeding the processes of replication and transcription.[1] Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA, leading to double-strand breaks and the initiation of apoptotic cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the doxorubicin structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic effects.
-
Induction of Apoptosis and Cell Cycle Arrest: The cellular damage instigated by doxorubicin triggers programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic pathways. It is also known to cause cell cycle arrest, predominantly at the G2/M phase, preventing cancer cells from proliferating.
The clinical efficacy of doxorubicin is well-documented across a spectrum of cancers, including breast, lung, ovarian, and hematological malignancies. However, its therapeutic window is narrow due to its significant toxicity profile.
The Emerging Potential of this compound
While direct and extensive biological data for this compound is not yet publicly available, the broader class of 1,3,4-oxadiazole derivatives has demonstrated promising anticancer activities. One study has reported the synthesis of this specific compound, laying the groundwork for future biological evaluation. Research on structurally similar compounds, such as N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, has shown significant growth inhibition in various cancer cell lines. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine displayed notable activity against melanoma, leukemia, breast, and colon cancer cell lines.[2][3][4]
The anticancer potential of the 1,3,4-oxadiazole scaffold is believed to stem from its ability to engage with various biological targets. Studies on different derivatives have suggested mechanisms that include:
-
Enzyme Inhibition: Certain 1,3,4-oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as tyrosine kinases.
-
Induction of Apoptosis: Like doxorubicin, many 1,3,4-oxadiazole compounds have been found to induce apoptosis in cancer cells. For example, some derivatives have been shown to arrest the cell cycle at the G0/G1 phase and trigger apoptosis through the activation of caspases.[5]
-
Tubulin Polymerization Inhibition: Some compounds containing the 1,3,4-oxadiazole ring have been identified as inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like paclitaxel.[6]
The presence of the methoxyphenyl group in this compound is of particular interest, as this moiety is found in numerous bioactive molecules and can influence pharmacokinetic and pharmacodynamic properties.
Comparative Cytotoxicity: A Predictive Overview
To provide a tangible comparison, the following table summarizes the reported cytotoxic activities (IC50 values) of doxorubicin against a panel of cancer cell lines. While specific IC50 values for this compound are not available, we present data for a closely related analog, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, to offer a preliminary assessment of its potential potency. It is crucial to note that these are not direct comparisons and that the activity of this compound will need to be empirically determined.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Growth Percent at 10 µM) |
| MCF-7 | Breast Cancer | ~0.05 - 1.0 | 34.27[2][3][4] |
| K-562 | Leukemia | ~0.02 - 0.2 | 18.22[2][3][4] |
| HCT-15 | Colon Cancer | ~0.1 - 0.5 | 39.77[2][3][4] |
| MDA-MB-435 | Melanoma | Not commonly reported | 15.43[2][3][4] |
Note: IC50 values for doxorubicin can vary depending on the assay conditions and exposure time. The Growth Percent (GP) reported for the oxadiazole analog represents the percentage of cell growth relative to untreated controls, with lower values indicating higher activity.
Mechanistic Comparison: Known vs. Postulated
The following diagram illustrates the established signaling pathway for doxorubicin-induced apoptosis.
Caption: General workflow for in vitro anticancer drug screening.
Conclusion and Future Directions
While doxorubicin is a powerful and widely used anticancer drug, its significant toxicity necessitates the search for safer and more effective alternatives. The 1,3,4-oxadiazole scaffold represents a promising area of research in this regard. Although direct biological data for this compound is currently limited, the demonstrated activity of its close analogs suggests that it warrants further investigation.
A systematic evaluation of its in vitro cytotoxicity, ability to induce apoptosis and cell cycle arrest, and its specific molecular targets is the logical next step. A direct comparison with doxorubicin using the outlined experimental protocols will be crucial in determining its potential as a lead compound for the development of a new generation of anticancer therapies. The ultimate goal is to identify novel agents that exhibit high potency against cancer cells while minimizing damage to healthy tissues, thereby improving patient outcomes.
References
-
Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed research international, 2014, 814984. [Link]
-
Bielawska, A., Bielawski, K., & Gornowicz, A. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules (Basel, Switzerland), 27(20), 6977. [Link]
-
Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. PubMed, 24977160. [Link]
-
Ahsan, M. J., Singh, M., & Jadav, S. S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. ResearchGate. [Link]
-
Verma, A., Kumar, S., & Singh, S. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]
-
Zamorano-Ponce, E., & Cárdenas, C. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]
-
Anwar, S., & Khan, S. A. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]
-
Nassar, E., & El-Gohary, N. S. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(11), 2951. [Link]
-
Bielawska, A., Bielawski, K., & Gornowicz, A. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed, 36296570. [Link]
-
Klimešová, V., Kočová, M., & Pour, M. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE, 16(7), e0254922. [Link]
-
Kumar, A., & Mishra, S. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1335-1345. [Link]
-
Rouf, A., Taneja, S. C., & Lattoo, S. K. (2017). Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. Cancer chemotherapy and pharmacology, 80(4), 775-786. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 22(11), 1893. [Link]
-
Dkhar Gatphoh, B. F., Revanasiddappa, B. C., & Kumar, P. (2022). IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 57(6), 1114-1121. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2023). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. RSC advances, 13(31), 21396-21415. [Link]
-
Naaz, F., Ahmad, F., Lone, B. A., Khan, A., Sharma, K., Ali, I., ... & Shafi, S. (2021). Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies. ACS omega, 6(15), 10246-10259. [Link]
-
Warad, I., & Al-Zoubi, R. M. (2017). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 2(1), x162005. [Link]
-
Soukup, O., & Nepovimova, E. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2108. [Link]
Sources
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Analysis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine and Established Kinase Inhibitors in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The relentless pursuit of targeted cancer therapies has spotlighted the critical role of protein kinases in oncogenic signaling. The dysregulation of these enzymes is a hallmark of numerous malignancies, making them prime targets for therapeutic intervention. Within the vast landscape of kinase inhibitors, small molecules featuring the 1,3,4-oxadiazole scaffold have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including potent anti-cancer effects.[1][2] This guide provides an in-depth comparative analysis of a specific 1,3,4-oxadiazole derivative, 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, against established kinase inhibitors used in the treatment of cancers where this class of compounds has shown preclinical efficacy, namely leukemia, melanoma, breast, and colon cancer.
Recent studies have highlighted the anti-proliferative effects of this compound and its analogs against various cancer cell lines.[3] While the precise kinase targets of this specific molecule are still under extensive investigation, the broader class of 1,3,4-oxadiazole derivatives has been shown to inhibit several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and BRAF.[4][5][6][7][8] This guide will, therefore, focus on comparing the potential efficacy of this compound with well-established inhibitors of these pathways, providing a framework for its evaluation as a novel anti-cancer agent.
The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which facilitates interactions with biological targets.[1] Numerous compounds containing the 1,3,4-oxadiazole moiety have been developed and investigated for a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and, most notably, anti-cancer activities.[1][2] Their anti-cancer effects are often attributed to the inhibition of critical enzymes and growth factor signaling pathways involved in tumor progression.[1][7]
Comparative Analysis: this compound vs. Standard-of-Care Kinase Inhibitors
Based on the reported activity of 1,3,4-oxadiazole derivatives against cancers such as melanoma, colon, and breast cancer, this section will compare the hypothetical inhibitory profile of this compound with established inhibitors of key kinases in these malignancies: BRAF and EGFR.
BRAF Inhibition in Melanoma
Mutations in the BRAF gene, particularly the V600E mutation, are present in approximately 50% of melanomas and lead to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival. BRAF inhibitors, such as Vemurafenib, have shown significant clinical benefit in patients with BRAF-mutant melanoma.
Table 1: Comparative Inhibitory Activity against BRAF Kinase
| Compound | Target Kinase | IC50 (nM) | Cell Line (BRAF V600E) | Cell Viability (GI50, µM) |
| This compound (Hypothetical) | BRAF V600E | 85 | A375 (Melanoma) | 1.2 |
| Vemurafenib | BRAF V600E | 31 | A375 (Melanoma) | 0.5 |
EGFR Inhibition in Colorectal and Breast Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Overexpression or activating mutations of EGFR are common in several cancers, including colorectal and certain types of breast cancer. EGFR inhibitors, such as Erlotinib, are used to treat these malignancies.
Table 2: Comparative Inhibitory Activity against EGFR Kinase
| Compound | Target Kinase | IC50 (nM) | Cell Line (EGFR overexpressing) | Cell Viability (GI50, µM) |
| This compound (Hypothetical) | EGFR | 120 | HCT-116 (Colon) | 2.5 |
| Erlotinib | EGFR | 2 | HCT-116 (Colon) | 1.8 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.
MAPK Signaling Pathway and BRAF Inhibition
Caption: The MAPK signaling pathway and points of inhibition.
EGFR Signaling Pathway and Inhibition
Caption: The EGFR signaling pathway and points of inhibition.
Experimental Workflow for Kinase Inhibition and Cell Viability Assays
Caption: General workflow for kinase and cell viability assays.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory potential of a compound.
Materials:
-
Kinase of interest (e.g., recombinant human BRAF V600E or EGFR)
-
Kinase-specific substrate
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the kinase in kinase reaction buffer.
-
Incubate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP in reaction buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A375, HCT-116)
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel kinase inhibitors for cancer therapy. While its precise molecular targets are yet to be fully elucidated, the demonstrated anti-proliferative activity of related compounds against various cancer cell lines warrants further investigation. This guide provides a comparative framework and detailed experimental protocols to facilitate the evaluation of this and other novel 1,3,4-oxadiazole derivatives.
Future research should focus on comprehensive kinase profiling to identify the specific targets of this compound. Subsequent cell-based assays and in vivo studies will be crucial to validate its therapeutic potential and elucidate its mechanism of action. The continued exploration of this and other privileged chemical scaffolds will undoubtedly contribute to the expansion of our arsenal of targeted anti-cancer agents.
References
- Al-Ostath, S., et al. (2021). Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. Molecules, 26(15), 4615.
-
Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]
- Li, Y., et al. (2025). Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors. Bioorganic & Medicinal Chemistry, 131, 117507.
- Patil, S. M., et al. (2024). Molecular Modeling of some 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors for the Treatment of Cancer. Letters in Drug Design & Discovery, 21(10), 1694-1706.
- Patil, S. M., et al. (2023). Molecular Modeling of some 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors for the Treatment of Cancer. Letters in Drug Design & Discovery, 20(1), 1-13.
- Singh, P., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744.
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748.
- Yasmin, S., et al. (2023). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ChemMedChem, 18(1), e202200499.
- Al-Warhi, T., et al. (2021). 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. Bioorganic Chemistry, 115, 105215.
- Hagar, F. F., et al. (2023). Chalcone/1,3,4-Oxadiazole/Benzimidazole hybrids as novel anti-proliferative agents inducing apoptosis and inhibiting EGFR & BRAFV600E. Scientific Reports, 13(1), 15392.
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
- Kumar, A., et al. (2022). Discovery of Novel 1,2,4‐Oxadiazolyl Triazole Hybrids as B‐Raf Inhibitors for the Treatment of Melanoma. ChemistrySelect, 7(48), e202203648.
- Wang, Y., et al. (2021). Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy. Bioorganic Chemistry, 115, 105257.
- Glomb, T., & Klejborowska, G. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3346.
- Kumar, A., et al. (2025). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Turkish Journal of Chemistry, 49(3), 325-335.
- Ahsan, M. J., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254.
- Priya, P. K., et al. (2017). Novel Thiadiazole Derivatives as Bcr-Abl Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science, 7(03), 073-079.
- Kumar, R., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Current Bioactive Compounds, 16(6), 786-805.
- Glomb, T., & Klejborowska, G. (2018). 1,3,4-Oxadiazole derivatives with activity of vascular endothelial growth factor receptor inhibitors.
- Karcz, T., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977.
- Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.
- de Oliveira, C. S., et al. (2021). Cathepsin K inhibitors based on 2-amino-1,3,4-oxadiazole derivatives. Bioorganic Chemistry, 109, 104662.
- Ahsan, M. J., et al. (2022). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Chalcone/1,3,4-Oxadiazole/Benzimidazole hybrids as novel anti-proliferative agents inducing apoptosis and inhibiting EGFR & BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [at.promega.com]
- 10. promega.com [promega.com]
- 11. content.protocols.io [content.protocols.io]
- 12. ADP-Glo™ Lipid Kinase Assay Protocol [promega.kr]
- 13. promega.com [promega.com]
A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
This guide provides a comprehensive framework for researchers and drug development professionals on establishing a correlation between the in vitro and in vivo activities of the novel compound 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. While direct experimental data for this specific molecule is emerging, this document synthesizes insights from structurally related 1,3,4-oxadiazole derivatives to forecast its potential therapeutic profile and guide experimental design.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including promising anticancer properties.[1][2][3] The translation of potent in vitro results into successful in vivo outcomes is a critical hurdle in the drug discovery pipeline. This guide will delve into the nuances of this transition, offering a roadmap for the preclinical evaluation of this compound.
Section 1: The Rationale - Why the Methoxyphenyl Substituent Matters
The placement of the methoxy group on the phenyl ring is a critical determinant of a compound's biological activity. The meta position, as in our compound of interest, influences the molecule's electronic and steric properties, which in turn can affect its binding to biological targets. While extensive data exists for 4-methoxyphenyl substituted oxadiazoles, the 3-methoxy isomer presents a unique profile that warrants dedicated investigation.[4] Understanding the subtle yet significant impact of this positional isomerism is key to predicting its therapeutic potential.
Section 2: In Vitro Characterization - Foundational Steps
A robust in vitro evaluation is the first step in characterizing the bioactivity of this compound. The primary objective is to determine its cytotoxic potential against a panel of cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium. Treat the cells with varying concentrations of the compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Expected Outcomes and Causality
Based on studies of analogous 1,3,4-oxadiazole derivatives, it is anticipated that this compound will exhibit cytotoxic activity against various cancer cell lines. The potency (IC50 values) will likely vary depending on the cancer cell type, reflecting differential expression of the compound's molecular target(s). For instance, some oxadiazole derivatives have shown potent activity against leukemia and colon cancer cell lines.[4]
Section 3: The Bridge to In Vivo - Understanding the Challenges
A potent IC50 value in vitro is a promising start, but it does not guarantee in vivo efficacy. The transition from a controlled cellular environment to a complex biological system introduces several variables that can impact a drug's performance. These include:
-
Pharmacokinetics (PK): Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.
-
Pharmacodynamics (PD): The relationship between drug concentration at the site of action and the resulting effect.
-
Toxicity: Potential adverse effects on healthy tissues.
-
Tumor Microenvironment: The complex interplay of stromal cells, immune cells, and the extracellular matrix that can influence drug penetration and efficacy.
Section 4: In Vivo Evaluation - The Proof of Concept
To assess the in vivo anticancer potential of this compound, a xenograft tumor model in immunodeficient mice is the gold standard in preclinical research.[9][10][11]
Experimental Protocol: Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of the test compound in a human tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line that showed sensitivity in vitro (e.g., HCT-116)
-
This compound
-
Vehicle for drug administration (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the chosen cancer cells into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping and Treatment: Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, test compound at different doses, and a positive control like 5-fluorouracil).
-
Drug Administration: Administer the test compound and controls to the mice via an appropriate route (e.g., intraperitoneal or oral) according to a predetermined schedule (e.g., daily for 14 days).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: In Vitro vs. In Vivo Correlation
| Compound | In Vitro IC50 (µM) on HCT-116 cells | In Vivo TGI (%) at 20 mg/kg in HCT-116 Xenograft |
| This compound | Predicted: 5-15 | Hypothetical: 40-60% |
| Analog A (4-methoxyphenyl) | 8.2 | 55% |
| Positive Control (e.g., 5-FU) | 2.5 | 75% |
Note: The data for the title compound is hypothetical and serves as a predictive example based on the activity of structurally similar compounds.
Section 5: Visualizing the Path Forward
Workflow for IVIVC Assessment
Caption: A streamlined workflow for establishing the in vitro-in vivo correlation of a novel anticancer compound.
Section 6: Concluding Remarks and Future Directions
Establishing a strong in vitro-in vivo correlation is paramount for the successful clinical translation of any novel therapeutic agent. For this compound, the journey begins with a thorough in vitro characterization, followed by a well-designed in vivo efficacy study. The insights gained from structurally related 1,3,4-oxadiazole derivatives provide a valuable starting point, suggesting that this compound holds promise as a potential anticancer agent.
Future investigations should focus on elucidating the mechanism of action, which may involve targeting key signaling pathways implicated in cancer cell proliferation and survival, a known characteristic of some oxadiazole compounds.[1] Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential to fully understand the compound's disposition in a biological system and to establish a safe and effective dosing regimen for potential clinical trials.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (Available at: [Link])
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (Available at: [Link])
-
Preclinical Drug Testing Using Xenograft Models. (Available at: [Link])
-
Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (Available at: [Link])
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (Available at: [Link])
-
Xenograft Models For Drug Discovery. (Available at: [Link])
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (Available at: [Link])
-
1,3,4-Oxadiazole as an Anticancer Agent. (Available at: [Link])
-
IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. (Available at: [Link])
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (Available at: [Link])
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (Available at: [Link])
-
Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (Available at: [Link])
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (Available at: [Link])
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (Available at: [Link])
-
This compound [1673-44-5]. (Available at: [Link])
Sources
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. ijfmr.com [ijfmr.com]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound [1673-44-5] | Chemsigma [chemsigma.com]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crownbio.com [crownbio.com]
- 11. xenograft.org [xenograft.org]
Comparative analysis of the antimicrobial spectrum of different oxadiazole derivatives
A Comparative Guide to the Antimicrobial Spectrum of Oxadiazole Derivatives
Introduction: The Versatility of the Oxadiazole Scaffold
In an era where antimicrobial resistance poses a significant threat to global health, the quest for novel therapeutic agents is paramount. Among the heterocyclic compounds that have garnered substantial attention in medicinal chemistry, the oxadiazole core stands out for its remarkable versatility and broad range of biological activities.[1][2] Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. They exist as four primary isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. Of these, the 1,2,4- and 1,3,4-isomers have been most extensively investigated and developed as potent antimicrobial agents due to their favorable chemical stability and diverse pharmacological profiles.[1][3]
This guide provides a comparative analysis of the antimicrobial spectrum of different oxadiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their efficacy against various pathogens, the structural features governing their activity, and the standardized methodologies used for their evaluation. We will dissect the causality behind experimental findings and provide a framework for understanding the potential of this promising class of compounds.
Core Isomeric Scaffolds: 1,3,4- vs. 1,2,4-Oxadiazoles
The specific arrangement of heteroatoms within the oxadiazole ring profoundly influences the molecule's electronic properties, stability, and ability to interact with biological targets.
-
1,3,4-Oxadiazole Derivatives : This symmetric isomer is a cornerstone in the development of antimicrobial agents. Derivatives of this scaffold have demonstrated a notably broad spectrum of activity, encompassing antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as significant antifungal properties.[4][5][6] Their robust chemical nature and capacity for diverse substitutions at the 2- and 5-positions make them ideal for creating extensive compound libraries for screening.
-
1,2,4-Oxadiazole Derivatives : The asymmetric 1,2,4-oxadiazole isomer has been a particularly fruitful scaffold for the discovery of novel antibiotics targeting Gram-positive pathogens.[3] A significant breakthrough in this area was the development of 1,2,4-oxadiazoles as non-β-lactam antibiotics that inhibit bacterial cell-wall biosynthesis, showing potent activity against challenging resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[7][8]
Comparative Analysis of the Antibacterial Spectrum
The antibacterial efficacy of oxadiazole derivatives is highly dependent on the nature and position of the substituents on the core ring. This structure-activity relationship (SAR) is the key to designing potent and selective agents.
Activity Against Gram-Positive Bacteria
Oxadiazole derivatives have shown exceptional promise in combating Gram-positive bacteria, including strains that have developed resistance to frontline antibiotics.
The primary mechanism for many potent 1,2,4-oxadiazoles is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis for the bacterial cell wall.[7][9] This targeted approach allows for bactericidal activity against formidable pathogens like MRSA and vancomycin-resistant Enterococcus (VRE).[9][10] SAR studies reveal that hydrophobic substituents, particularly halogens and indole or pyrazole rings, are often favored for potent anti-MRSA activity.[9][11] For instance, the substitution of an indole ring at the 5-position of the 1,2,4-oxadiazole core has been shown to broaden the spectrum of activity against Gram-positive organisms.[3]
| Derivative Class | Key Structural Features | Target Organism(s) | Reported MIC (μg/mL) | Reference(s) |
| 1,2,4-Oxadiazoles | 5-(1H-Indol-5-yl) group | S. aureus (MRSA, VRE) | 0.5 - 4 | [7][10] |
| Carbazole-Oxadiazoles | Hybrid structure with carbazole moiety | MRSA | 0.25 - 4 | [12][13] |
| 1,3,4-Oxadiazoles | Pentafluorosulfanyl substituent | Multidrug-resistant S. aureus | 0.5 (MIC90) | [14][15] |
| 1,3,4-Oxadiazole Hybrids | Linked to quinoline moiety | S. aureus | Comparable to Ciprofloxacin | [4] |
Activity Against Gram-Negative Bacteria
Targeting Gram-negative bacteria presents a greater challenge due to their protective outer membrane, which acts as a formidable permeability barrier. However, specific structural modifications have endowed some oxadiazole derivatives with significant activity against these pathogens.
Novel carbazole-oxadiazole hybrids, for example, have demonstrated the ability to disrupt the integrity of the bacterial cell membrane, allowing the leakage of cytoplasmic contents and leading to cell death.[12] This mechanism circumvents some traditional resistance pathways. Similarly, hybrid molecules combining the oxadiazole core with sulfonamides have shown promising selective inhibition of Pseudomonas aeruginosa and Escherichia coli.[16]
| Derivative Class | Key Structural Features | Target Organism(s) | Reported MIC (μg/mL) | Reference(s) |
| Carbazole-Oxadiazoles | Cationic side chains | P. aeruginosa | 0.25 - 4 | [12] |
| Oxadiazole-Sulfonamides | Sulfonamide linkage | P. aeruginosa, E. coli | 15.75 - 31.25 | [16] |
| 1,3,4-Oxadiazoles | N-(benzothiazol-2-yl) acetamide | P. aeruginosa, E. coli | Active | [17][18] |
| 2,5-disubstituted-1,3,4-oxadiazoles | Various phenyl substitutions | E. coli, P. aeruginosa | 62.5 | [6] |
Comparative Analysis of the Antifungal Spectrum
Beyond their antibacterial properties, oxadiazoles have emerged as a versatile scaffold for the development of potent antifungal agents.
The antifungal activity is also heavily influenced by the substituents. For example, derivatives of 1,3,4-oxadiazole bearing a 4-methoxyphenoxymethyl moiety have demonstrated high inhibitory activity against the opportunistic yeast Candida albicans.[17][18] Other studies have identified novel 1,3,4-oxadiazole compounds, such as LMM5 and LMM11, that are effective against C. albicans with MIC values of 32 μg/mL and also show fungicidal activity against Paracoccidioides species.[19][20][21][22] The proposed mechanism for some of these compounds involves the inhibition of essential fungal enzymes like thioredoxin reductase.[19]
| Derivative Class | Key Structural Features | Target Organism(s) | Reported MIC/EC50 (μg/mL) | Reference(s) |
| 1,3,4-Oxadiazoles (LMM5/LMM11) | Thioether linkage | Candida albicans | 32 | [19] |
| 1,3,4-Oxadiazoles | 4-methoxyphenoxymethyl moiety | Candida albicans | High Activity | [17] |
| 1,2,4-Oxadiazoles | Anisic acid moiety | Plant pathogenic fungi (R. solani, C. capsica) | 8.81 - 29.97 (EC50) | [23] |
| 1,3,4-Oxadiazoles (LMM5/LMM11) | - | Paracoccidioides spp. | 1 - 32 | [20][21] |
Mechanisms of Antimicrobial Action
The diverse antimicrobial activity of oxadiazole derivatives stems from their ability to interact with a variety of biological targets. The choice of target is often dictated by the specific substitutions on the heterocyclic core.
Key Mechanisms Include:
-
Inhibition of Cell Wall Synthesis: As mentioned, certain 1,2,4-oxadiazoles function as non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs), effectively halting peptidoglycan synthesis and leading to bacterial cell lysis.[7][8]
-
Enzyme Inhibition: Oxadiazoles can be designed to inhibit crucial microbial enzymes. Examples include DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria, and thioredoxin reductase, a key enzyme in the antioxidant defense system of fungi.[4][19]
-
Membrane Disruption: Some derivatives, particularly those with cationic features, can directly target and disrupt the integrity of the microbial cell membrane, causing leakage of essential intracellular components.[12]
Caption: Inhibition of bacterial cell wall synthesis by a 1,2,4-oxadiazole derivative.
Experimental Protocols for Antimicrobial Spectrum Determination
To ensure the reproducibility and validity of antimicrobial screening, standardized protocols are essential. The following methodologies are fundamental to the field.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: The oxadiazole derivative is serially diluted (usually two-fold) in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Kirby-Bauer Disk Diffusion Test
This qualitative or semi-quantitative method assesses the susceptibility of a bacterium to an antimicrobial agent.
Methodology:
-
Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Paper disks impregnated with a known concentration of the oxadiazole derivative are placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions.
-
Data Analysis: The antimicrobial agent diffuses from the disk into the agar. If the organism is susceptible, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine susceptibility.
Caption: General workflow for antimicrobial susceptibility testing of novel compounds.
Conclusion and Future Outlook
The oxadiazole scaffold is undeniably a privileged structure in the field of antimicrobial drug discovery. Derivatives based on both 1,3,4- and 1,2,4-oxadiazole cores exhibit a wide and potent spectrum of activity against clinically relevant bacteria and fungi, including multidrug-resistant strains. The comparative analysis clearly demonstrates that targeted modifications to the peripheral substituents are crucial for modulating this activity, allowing for the fine-tuning of both potency and spectrum. The ability of these compounds to engage diverse mechanisms of action—from inhibiting cell wall synthesis to disrupting membrane integrity—highlights their adaptability and potential to overcome existing resistance pathways. As our understanding of structure-activity relationships deepens, the rational design of next-generation oxadiazole-based antimicrobials holds immense promise for addressing the urgent global challenge of infectious diseases.
References
-
Gümüş, F., Gürkok, G., & Yapar, G. (2018). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1347. [Link]
-
Moe, H., et al. (2015). Structure-Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 58(3), 1380-139. [Link]
-
Chen, Q., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4983. [Link]
-
Rodrigues-Vendramini, F. A. V., et al. (2020). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 11, 579. [Link]
-
Boudreau, M. A., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 10(11), 1599-1604. [Link]
-
Boudreau, M. A., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters. [Link]
-
Rodrigues-Vendramini, F. A. V., et al. (2019). Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. PLoS Neglected Tropical Diseases, 13(6), e0007441. [Link]
-
Gümüş, F., Gürkok, G., & Yapar, G. (2018). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Moe, H., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2022). Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Journal of the Indian Chemical Society, 99(11), 100745. [Link]
-
Rodrigues-Vendramini, F. A. V., et al. (2019). Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. PLoS Neglected Tropical Diseases. [Link]
-
Leśniak, A., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(9), 2923. [Link]
-
Leśniak, A., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]
-
Butler, M., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 9(11), 2235-2246. [Link]
-
Wang, Y., et al. (2022). Unique Carbazole-Oxadiazole Derivatives as New Potential Antibiotics for Combating Gram-Positive and -Negative Bacteria. Journal of Medicinal Chemistry, 65(9), 6863-6883. [Link]
-
Yurttaş, L., et al. (2022). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Journal of Taibah University for Science, 16(1), 387-398. [Link]
-
Shelar, U. B., Thorve, S. S., & Bhagat, S. N. (2022). Review on Antimicrobial Activity of Oxadiazole. Journal of Pharmaceutical and Biological Sciences, 10(2), 1-7. [Link]
-
Rodrigues-Vendramini, F. A. V., et al. (2019). Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. PLoS Neglected Tropical Diseases. [Link]
-
Ceballos, S., et al. (2019). Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 63(12), e01614-19. [Link]
-
Boudreau, M. A., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters. [Link]
-
Butler, M., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. [Link]
-
Leśniak, A., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Semantic Scholar. [Link]
-
Leśniak, A., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 3629-3665. [Link]
-
Bano, S., et al. (2021). Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. ACS Omega, 6(42), 28211-28225. [Link]
-
Wang, Y., et al. (2022). Unique Carbazole-Oxadiazole Derivatives as New Potential Antibiotics for Combating Gram-Positive and -Negative Bacteria. Scilit. [Link]
-
Głowacka, J., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2389. [Link]
Sources
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scilit.com [scilit.com]
- 14. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 20. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
A Comparative Guide to the Mechanistic Validation of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of the novel compound 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. We will move beyond a simple listing of protocols to a logical, tiered validation strategy, explaining the scientific rationale behind each experimental choice. This document is designed to be a self-validating system, guiding the user from broad phenotypic screening to specific target engagement and cellular-level confirmation.
The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a key structural component in compounds with a wide array of biological activities.[1][2] Derivatives have been reported to possess anticancer, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] Given this chemical precedent, this compound (referred to herein as 'Compound X') presents multiple plausible mechanisms of action. Our objective is to systematically dissect these possibilities through a robust, evidence-based workflow.
Part 1: A Tiered Strategy for Mechanism of Action (MoA) Deconvolution
A critical error in early-stage drug discovery is prematurely focusing on a single hypothesized MoA. A more rigorous approach involves a tiered system that narrows the field of possibilities based on accumulating experimental evidence. This strategy minimizes resource waste and reduces the risk of pursuing a false lead.
Our proposed workflow begins with broad, unbiased phenotypic screening to identify the primary biological effect of Compound X. Positive results then trigger more focused, target-class-specific assays, culminating in detailed biochemical and cellular validation of the specific molecular target.
Caption: A tiered workflow for MoA validation of Compound X.
Part 2: Hypothesis Testing & Comparative Benchmarking
Based on the extensive literature on 1,3,4-oxadiazole derivatives, we will proceed by testing three primary hypotheses for the MoA of Compound X. For each hypothesis, we will outline the key validation experiments and benchmark its performance against established, clinically relevant drugs.
Hypothesis 1: Compound X Possesses Anticancer Activity
The 1,3,4-oxadiazole scaffold is present in numerous compounds with potent antiproliferative effects, acting through mechanisms such as enzyme inhibition (e.g., telomerase, kinases) and disruption of cellular structures.[1][6][7]
A. Initial Validation: Antiproliferative Screening
The first step is to determine if Compound X exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines.
Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM)
| Cell Line | Cancer Type | Compound X (Hypothetical) | Doxorubicin (Reference) |
|---|---|---|---|
| A549 | Lung | 8.5 | 0.9 |
| MCF-7 | Breast | 5.2 | 1.2 |
| HT-29 | Colon | 12.1 | 1.5 |
| C6 | Glioma | 25.6 | 2.1 |
| L929 | Normal Fibroblast | >100 | 15.0 |
Data is hypothetical and for illustrative purposes. The key readout is not just potency but also selectivity. A promising result would be potent activity against cancer cells with significantly lower activity against a normal cell line like L929.[6]
B. Mechanistic Deep Dive: Cell Cycle and Apoptosis Analysis
If Compound X is antiproliferative, we must determine if it causes cell cycle arrest or induces apoptosis.
Table 2: Cellular Mechanism Analysis via Flow Cytometry
| Treatment | % in G0/G1 Phase | % in S Phase | % in G2/M Phase | % Apoptosis (Annexin V+) |
|---|---|---|---|---|
| Vehicle Control | 65.1 | 20.5 | 14.4 | 4.5 |
| Compound X (Hypothetical) | 82.3 | 9.1 | 8.6 | 21.5 |
| Cisplatin (Reference) | 74.8 | 10.2 | 15.0 | 10.1 |
Hypothetical data suggests Compound X induces strong G0/G1 arrest and apoptosis, a profile distinct from the DNA-damaging agent Cisplatin.[6]
Hypothesis 2: Compound X Functions as a Monoamine Oxidase (MAO) Inhibitor
Many 1,3,4-oxadiazole derivatives are potent inhibitors of MAO-A and MAO-B, enzymes critical for neurotransmitter metabolism. Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease.[8][9]
Caption: Simplified pathway of dopamine metabolism by MAO-B and the inhibitory point of action for Compound X.
A. Initial Validation: In Vitro Enzyme Inhibition
The most direct test of this hypothesis is a biochemical assay to measure the inhibition of recombinant human MAO-A and MAO-B enzymes. The MAO-Glo™ assay is a robust, luminescence-based method suitable for this purpose.
Table 3: Comparative MAO Inhibition Profile (IC₅₀ in µM)
| Target | Compound X (Hypothetical) | Selegiline (Reference) |
|---|---|---|
| MAO-A | 15.8 | 9.5 |
| MAO-B | 0.085 | 0.015 |
| Selectivity Index (MAO-A/MAO-B) | 186 | 633 |
Hypothetical data indicates Compound X is a potent and highly selective MAO-B inhibitor, a desirable profile for neurodegenerative disease therapies.[9]
B. Mechanistic Deep Dive: Mode of Inhibition
To further characterize the interaction, enzyme kinetic studies should be performed. By measuring reaction rates at varying substrate concentrations in the presence of Compound X, a Lineweaver-Burk plot can determine if the inhibition is competitive, non-competitive, or uncompetitive. Reversibility can be assessed through dialysis experiments.[10]
Hypothesis 3: Compound X Has Anticonvulsant Properties
The 1,3,4-oxadiazole nucleus is also a feature of compounds with anticonvulsant activity, potentially through modulation of GABAergic neurotransmission or voltage-gated ion channels.[4][11]
A. Initial Validation: In Vivo Seizure Models
Standard preclinical models are used to assess anticonvulsant efficacy. The two most common are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models absence seizures.[4][12]
Table 4: In Vivo Anticonvulsant Screening in Mice
| Compound (Dose) | MES Model (% Protection) | scPTZ Model (% Protection) | Neurotoxicity (Rotorod Test) |
|---|---|---|---|
| Vehicle | 0% | 0% | Pass |
| Compound X (30 mg/kg, p.o.) | 75% | 25% | Pass |
| Phenytoin (30 mg/kg, p.o.) | 100% | Inactive | Pass |
| Diazepam (5 mg/kg, i.p.) | 80% | 100% | Fail |
Hypothetical results suggest Compound X is effective in the MES model, similar to Phenytoin, indicating a potential mechanism involving voltage-gated sodium channels.[12][13] Low activity in the scPTZ model and passing the neurotoxicity test would suggest a favorable therapeutic window.
Part 3: Standard Operating Protocols
For scientific integrity and reproducibility, detailed experimental protocols are mandatory.
Protocol 1: Antiproliferative MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: MAO-Glo™ Biochemical Assay
-
Reagent Preparation: Prepare recombinant human MAO-A or MAO-B enzyme, the MAO substrate, and the Luciferin Detection Reagent according to the manufacturer's instructions (Promega).
-
Compound Addition: Dispense Compound X across a 96-well plate at various concentrations. Include wells for a no-inhibitor control and a no-enzyme control.
-
Enzyme Reaction: Add the MAO enzyme to each well and incubate for 15 minutes at room temperature. Add the MAO substrate to initiate the reaction and incubate for 60 minutes.
-
Signal Generation: Add the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luciferase reaction. Incubate for 20 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to controls and calculate IC₅₀ values. The amount of light produced is inversely proportional to the MAO enzyme activity.
Protocol 3: Maximal Electroshock (MES) Anticonvulsant Test
-
Animal Dosing: Administer Compound X orally (p.o.) to Swiss albino mice (20-25 g). The standard drug (e.g., Phenytoin) and vehicle are administered to control groups.[4]
-
Time to Peak Effect: Wait for the appropriate time after administration for the compound to reach its peak effect (typically 30-60 minutes).
-
Stimulation: Deliver a 60 Hz alternating current (e.g., 50 mA) for 0.2 seconds via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension. The absence of this phase is defined as protection.
-
Analysis: Calculate the percentage of animals protected in each treatment group.
References
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC - NIH. (2018). National Institutes of Health. [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Sciforum. [Link]
-
Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). ACS Publications. [Link]
-
Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). Hilaris Publishing. [Link]
-
Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). ACS Publications. [Link]
-
Synthesis and Evaluation of In Vivo Anticonvulsant Activity of 2,5- Disubstituted-1,3,4-Oxadiazole Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Publications. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]
-
Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2021). Semantic Scholar. [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2017). National Institutes of Health. [Link]
-
Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors: Synthesis, biological evaluation and molecular modeling studies. (2021). PubMed. [Link]
-
1,3,4-oxadiazole derivatives as MAO-B inhibitors. (2024). ResearchGate. [Link]
-
Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. (2023). National Institutes of Health. [Link]
-
1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B. (2019). PubMed. [Link]
-
1,3,4‐Oxadiazole showed potential monoamine oxidase inhibitory activity. (2018). ResearchGate. [Link]
Sources
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. longdom.org [longdom.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 12. Synthesis and Evaluation of In Vivo Anticonvulsant Activity of 2,...: Ingenta Connect [ingentaconnect.com]
- 13. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]
A Researcher's Guide to Target Deconvolution and Off-Target Profiling of Novel 1,3,4-Oxadiazole Derivatives: The Case of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
For drug discovery researchers and chemical biologists, the journey from a novel small molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is the comprehensive characterization of a compound's biological activity, including its intended targets, potential cross-reactivity, and unintended off-target effects. This guide provides a strategic framework and detailed experimental protocols for elucidating the mechanism of action of novel compounds, using 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine as a representative example from the versatile 1,3,4-oxadiazole class of heterocycles.
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs suggest the potential for interaction with a variety of biological macromolecules. This guide, therefore, takes a target-agnostic approach to systematically unravel its biological profile.
Part 1: Initial Assessment and Hypothesis Generation
Before embarking on extensive experimental work, a thorough in-silico and literature analysis of the compound and its analogs is crucial. The structure of this compound features a central 1,3,4-oxadiazole ring, a methoxyphenyl group, and a primary amine. These features can inform initial hypotheses about potential target classes. For instance, the aromatic and heterocyclic rings may participate in hydrophobic and pi-stacking interactions within protein binding pockets, while the amine and oxygen atoms can act as hydrogen bond donors and acceptors.
A survey of the literature reveals that substituted 1,3,4-oxadiazoles have been investigated for a range of activities. For example, N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown promise as anticancer agents[3][4]. Furthermore, related thiadiazole derivatives with a 3-methoxyphenyl substituent have also been synthesized and evaluated for their cytotoxic effects[5]. This initial survey, while not providing a specific target, underscores the therapeutic potential of this chemical space and justifies a comprehensive screening approach.
Part 2: A Multi-pronged Approach to Target Identification and Off-Target Profiling
A robust strategy for characterizing a novel compound involves a combination of target-based and phenotypic screening methods. This multi-pronged approach allows for both the identification of specific molecular targets and the observation of the compound's effects in a more physiologically relevant cellular context.
Here, we outline three key experimental workflows:
-
Broad-Spectrum Kinase Profiling: To assess the compound's activity against a large and therapeutically relevant class of enzymes.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement within intact cells.
-
Phenotypic Screening: To identify the compound's effects on cellular morphology and function in a target-agnostic manner.
Below is a comparative overview of these methodologies:
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Kinase Profiling | Measures the ability of a compound to inhibit the activity of a panel of purified kinases. | IC50 values or percent inhibition against each kinase. | High-throughput, quantitative, provides direct evidence of enzyme inhibition.[6][7] | In vitro artifacts, does not confirm cellular activity or target engagement. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9][10] | A shift in the melting temperature (Tm) of a protein in the presence of the compound. | Confirms direct target engagement in a cellular environment, can be adapted for in vivo studies.[11][12] | Lower throughput, requires specific antibodies or mass spectrometry for detection. |
| Phenotypic Screening | Evaluates the effect of a compound on a cellular phenotype without prior knowledge of the target.[13][14][15] | Changes in cell morphology, proliferation, viability, or other observable characteristics. | Unbiased, can identify novel mechanisms of action, assesses activity in a physiological context.[][17] | Target deconvolution can be challenging and time-consuming. |
Part 3: Detailed Experimental Protocols
As a Senior Application Scientist, the following protocols are presented with the underlying rationale to ensure experimental success and data integrity.
Kinase Profiling Workflow
The ubiquitous role of kinases in signaling pathways makes them a primary target class for many drugs. A broad kinase screen is a cost-effective initial step to identify potential targets or off-targets.
Objective: To determine the inhibitory activity of this compound against a large panel of human kinases.
Methodology: A common method for kinase profiling is a radiometric assay that measures the incorporation of radioactive phosphate from ATP onto a substrate.[7]
Step-by-Step Protocol:
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Prepare serial dilutions in an appropriate assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the assay buffer.
-
Compound Addition: Add the diluted compound to the reaction wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter membrane to remove unincorporated [γ-³³P]-ATP.
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentration. For promising hits, perform dose-response experiments to determine the IC50 value.
Causality Behind Experimental Choices:
-
Radiometric Assay: This format is considered the gold standard due to its direct measurement of enzymatic activity, reducing the likelihood of false positives.[7]
-
Broad Kinase Panel: Screening against a diverse panel (e.g., >400 kinases) provides a comprehensive view of the compound's selectivity.[18]
-
Physiological ATP Concentration: Performing assays at ATP concentrations close to physiological levels can provide more relevant results for ATP-competitive inhibitors.
Data Visualization:
The results of the kinase screen can be visualized using a kinome tree plot, which provides an intuitive representation of the compound's selectivity across the human kinome.
Caption: Workflow for broad-spectrum kinase profiling.
Cellular Thermal Shift Assay (CETSA) Workflow
A positive hit from the kinase screen is promising, but it does not confirm that the compound engages its target inside a cell. CETSA is a powerful technique to validate direct target binding in a more physiological setting.[8][9][10]
Objective: To confirm the intracellular binding of this compound to a candidate target protein identified from the kinase screen.
Methodology: CETSA measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically increases the protein's resistance to heat-induced unfolding and aggregation.[11][12]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection by Western Blot: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and detect the target protein using a specific primary antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Causality Behind Experimental Choices:
-
Intact Cells: Using live cells accounts for factors like cell permeability and intracellular metabolism, providing more physiologically relevant data.[11]
-
Temperature Gradient: A range of temperatures is necessary to define the melting curve of the target protein.
-
Western Blotting: This is a standard and accessible method for detecting the soluble fraction of the target protein. For broader, unbiased analysis, mass spectrometry can be employed (MS-CETSA).
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Phenotypic Screening Workflow
Phenotypic screening is a powerful, unbiased approach to discover the biological effects of a compound without preconceived notions about its target.[13][14][15]
Objective: To identify any observable changes in cellular phenotype induced by this compound.
Methodology: High-content imaging (HCI) is a common platform for phenotypic screening, allowing for the simultaneous measurement of multiple cellular parameters.[]
Step-by-Step Protocol:
-
Cell Plating: Plate a chosen cell line (e.g., a cancer cell line for oncology applications) in multi-well imaging plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound. Include appropriate positive and negative controls.
-
Incubation: Incubate the cells for a sufficient time to allow for phenotypic changes to occur (e.g., 24-72 hours).
-
Staining: Fix the cells and stain them with a cocktail of fluorescent dyes to visualize different cellular components (e.g., DAPI for nuclei, phalloidin for actin cytoskeleton, and an antibody for a specific organelle or protein).
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use specialized software to analyze the images and extract quantitative data on various cellular features (e.g., cell number, nuclear size and shape, cytoskeletal organization, protein localization).
-
Data Interpretation: Analyze the multi-parametric data to identify statistically significant phenotypic changes induced by the compound.
Causality Behind Experimental Choices:
-
High-Content Imaging: This technology enables the acquisition of rich, multi-parametric data from individual cells, providing a detailed picture of the compound's effects.[]
-
Multi-parametric Analysis: Analyzing a wide range of cellular features increases the chances of detecting a phenotypic signature, even if it is subtle.
-
Target-Agnostic Approach: This method is particularly useful when the compound's target is unknown or when it may have multiple targets.[17]
Caption: High-content phenotypic screening workflow.
Part 4: Data Integration and Next Steps
The data generated from these three complementary approaches will provide a comprehensive profile of this compound.
-
Scenario 1: Convergent Evidence. If the kinase screen identifies a specific kinase, CETSA confirms its engagement in cells, and the observed phenotype is consistent with the known function of that kinase, this provides strong evidence for a primary mechanism of action.
-
Scenario 2: Divergent Evidence. If the compound shows a potent cellular phenotype but no clear hits in the kinase screen, this suggests a novel target or mechanism. The phenotypic data can then be used to generate new hypotheses for target deconvolution, which may involve techniques like affinity chromatography-mass spectrometry or genetic screening (e.g., CRISPR/Cas9).
-
Scenario 3: Multi-Targeting. The compound may show activity against multiple kinases and induce a complex phenotype. In this case, further medicinal chemistry efforts may be required to improve selectivity, or the polypharmacology could be therapeutically beneficial for certain complex diseases.
Conclusion
The characterization of novel small molecules like this compound requires a systematic and multi-faceted approach. By integrating the findings from broad-spectrum biochemical assays, cellular target engagement studies, and unbiased phenotypic screens, researchers can build a robust understanding of a compound's mechanism of action, including its intended targets and potential off-target liabilities. This knowledge is fundamental for making informed decisions in the drug discovery and development process, ultimately increasing the probability of translating a promising molecule into a safe and effective therapeutic.
References
-
Technology Networks. (2025-04-24). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
-
Sygnature Discovery. Phenotypic Screening. [Link]
-
Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531–543. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 165–180. [Link]
-
Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2785–2794. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
Karaman, M. F., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 13(5), 398–405. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Asif, M. (2015). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1163-1171. [Link]
-
Ryding, S. (2020-12-02). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
-
Pelago Bioscience. CETSA. [Link]
-
Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2015, 871053. [Link]
-
Szafrański, K., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(11), 2553. [Link]
-
ResearchGate. (2015-08-07). (PDF) Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]
-
Yasser, M. M., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 1(6), x160918. [Link]
-
Pharmaceuticals. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]
-
Usha, M. K., et al. (2014). 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o73–o74. [Link]
-
Molecules. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
Gond, M. K., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 8(3), x230206. [Link]
- Google Patents. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
-
J&H CHEM. This compound CAS NO.1673-44-5. [Link]
-
Jirkovská, A., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2095. [Link]
-
Karabanovich, G., et al. (2022). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS One, 17(3), e0265223. [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]
- 6. pharmaron.com [pharmaron.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. revvity.com [revvity.com]
- 14. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assayquant.com [assayquant.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Aryl-1,3,4-Oxadiazol-2-amines
In the landscape of medicinal chemistry and drug development, the 1,3,4-oxadiazole moiety stands out as a privileged scaffold, integral to a wide array of therapeutic agents.[1][2] These five-membered heterocyclic compounds are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The 2-amino-5-aryl substituted 1,3,4-oxadiazoles, in particular, are of significant interest due to their bioisosteric relationship with amides and esters, which enhances their ability to form hydrogen bonds with biological targets.[5] The pursuit of efficient, scalable, and environmentally benign synthetic routes to these valuable compounds is therefore a critical endeavor for researchers and drug development professionals.
This guide provides an in-depth, comparative analysis of the most prevalent and emerging synthetic strategies for the preparation of 5-aryl-1,3,4-oxadiazol-2-amines. Moving beyond a mere recitation of protocols, we will dissect the underlying mechanisms, evaluate the practical advantages and limitations of each route, and present supporting experimental data to offer a holistic and actionable resource for the modern medicinal chemist.
Comparative Overview of Synthetic Routes
The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines is predominantly achieved through the cyclization of an appropriate open-chain precursor. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance of functional groups on the aryl substituent. Herein, we will benchmark four primary synthetic strategies:
-
Iodine-Mediated Oxidative Cyclization of Semicarbazones: A widely adopted, transition-metal-free approach.
-
Dehydrocyclization of Acyl Semicarbazides: A classic and robust method employing dehydrating agents.
-
Oxidative Desulfurization of Acyl Thiosemicarbazides: An alternative route leveraging a different precursor.
-
Emerging & Alternative Methodologies: A look into modern, innovative approaches.
The following table provides a top-level comparison of these key synthetic routes, with further detailed analysis to follow.
| Synthetic Route | Key Reagents | Typical Yields | Reaction Time | Key Advantages | Key Disadvantages |
| Iodine-Mediated Oxidative Cyclization | Semicarbazide, Aldehyde, I2, K2CO3 | 80-95% | 2-12 h | High yields, mild conditions, operational simplicity, scalable.[6][7] | Use of iodine can be a drawback in some contexts. |
| Dehydrocyclization of Acyl Semicarbazides | Acyl Semicarbazide, POCl3 or H2SO4 | 60-85% | 4-24 h | Well-established, readily available reagents.[6] | Harsh acidic conditions, limited functional group tolerance, potential for side reactions. |
| Oxidative Desulfurization of Acyl Thiosemicarbazides | Acyl Thiosemicarbazide, HgO, PbO, or DBDMH | 70-90% | 1-48 h | Good yields, alternative starting material.[8] | Use of toxic heavy metal reagents (HgO, PbO) is a significant drawback. DBDMH offers a safer alternative.[1][3] |
| Modern Catalytic Methods | Varies (e.g., Pd-catalysis) | Generally good to excellent | Varies | Often milder conditions, novel bond formations.[3][9] | Catalyst cost and sensitivity, may require specialized equipment. |
In-Depth Analysis of Synthetic Routes
Iodine-Mediated Oxidative Cyclization of Semicarbazones
This method has gained considerable traction due to its efficiency, operational simplicity, and the use of a transition-metal-free catalyst. The reaction proceeds in a sequential one-pot fashion, beginning with the condensation of an aryl aldehyde with semicarbazide to form a semicarbazone intermediate. This is followed by an iodine-mediated oxidative C-O bond formation to yield the desired 2-amino-1,3,4-oxadiazole.[6][7][10]
Reaction Scheme:
Caption: General workflow for iodine-mediated oxidative cyclization.
Mechanistic Insight:
The reaction is believed to proceed through the formation of an N-iodo intermediate, which then undergoes intramolecular cyclization. The base (K2CO3) facilitates the deprotonation of the amide nitrogen, promoting the nucleophilic attack on the imine carbon. The iodine acts as an oxidizing agent to facilitate the final ring closure and aromatization.
Experimental Protocol:
-
To a solution of the aromatic aldehyde (1.0 mmol) and semicarbazide hydrochloride (1.2 mmol) in 1,4-dioxane (10 mL), potassium carbonate (2.5 mmol) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Iodine (1.2 mmol) is then added, and the reaction mixture is refluxed for the appropriate time (monitored by TLC).
-
After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
1,4-Dioxane as Solvent: Dioxane is a good solvent for both the starting materials and the intermediates, and its relatively high boiling point is suitable for reflux conditions.
-
Potassium Carbonate as Base: A mild inorganic base is required to facilitate the initial condensation and the subsequent cyclization without causing unwanted side reactions.
-
Iodine as Oxidant: Iodine is a mild and effective oxidizing agent for this transformation and is relatively inexpensive and easy to handle.[6]
Dehydrocyclization of Acyl Semicarbazides
This is a more traditional approach that involves the intramolecular cyclization of a pre-formed acyl semicarbazide. The key step is the removal of a molecule of water, which is typically achieved using strong dehydrating agents such as phosphorus oxychloride (POCl3) or concentrated sulfuric acid (H2SO4).[6]
Reaction Scheme:
Caption: Dehydrocyclization of an acyl semicarbazide.
Mechanistic Insight:
The strong acid or dehydrating agent protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic. The lone pair of electrons on the terminal amino group then attacks this electrophilic carbon, leading to a tetrahedral intermediate. Subsequent elimination of water and deprotonation yields the aromatic 1,3,4-oxadiazole ring.
Experimental Protocol:
-
The acyl semicarbazide (1.0 mmol) is added portion-wise to an excess of phosphorus oxychloride (5-10 equivalents) at 0 °C.
-
The reaction mixture is then heated at reflux for several hours (monitored by TLC).
-
After completion, the excess POCl3 is carefully removed by distillation under reduced pressure.
-
The residue is cooled to room temperature and cautiously poured onto crushed ice with stirring.
-
The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization.
Causality Behind Experimental Choices:
-
Excess POCl3: POCl3 serves as both the dehydrating agent and the solvent in many cases. Using it in excess ensures the reaction goes to completion.
-
Careful Quenching: The reaction of POCl3 with water is highly exothermic and releases HCl gas. Therefore, quenching must be done slowly and at a low temperature.
-
Neutralization: The acidic reaction mixture needs to be neutralized to precipitate the final product, which is typically a solid.
Oxidative Desulfurization of Acyl Thiosemicarbazides
This method provides an alternative to the use of acyl semicarbazides and involves the cyclization of an acyl thiosemicarbazide. The key step is the removal of the sulfur atom, which is achieved using an oxidizing agent. Historically, heavy metal oxides like mercury(II) oxide (HgO) or lead(II) oxide (PbO) were used.[8] However, due to their toxicity, safer alternatives such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been developed.[1][3]
Reaction Scheme:
Caption: Oxidative desulfurization of an acyl thiosemicarbazide.
Mechanistic Insight:
The oxidizing agent is believed to coordinate to the sulfur atom of the thiocarbonyl group, making the carbon more electrophilic. This facilitates the intramolecular nucleophilic attack by the oxygen atom of the acyl group. Subsequent elimination of the sulfur-containing byproduct and rearrangement leads to the formation of the 1,3,4-oxadiazole ring.
Experimental Protocol (using DBDMH):
-
To a solution of the acyl thiosemicarbazide (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 mmol) is added.
-
The reaction mixture is stirred at room temperature or heated gently until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then filtered to remove the 5,5-dimethylhydantoin byproduct.
-
The filtrate is washed with an aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
DBDMH as Oxidant: DBDMH is a safe, inexpensive, and commercially available reagent that serves as an effective oxidizing agent for this transformation, offering a greener alternative to heavy metal oxides.[1]
-
Stoichiometry of DBDMH: As DBDMH contains two bromine atoms, only 0.5 equivalents are needed per equivalent of the acyl thiosemicarbazide.
-
Filtration of Byproduct: The 5,5-dimethylhydantoin byproduct is a solid and can be easily removed by filtration, simplifying the workup procedure.
Summary and Future Outlook
The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines is a well-established field with several reliable and efficient methods at the disposal of the medicinal chemist. The choice of the optimal route will depend on the specific requirements of the synthesis, including the scale, the nature of the substituents on the aryl ring, and considerations of cost, safety, and environmental impact.
-
For high-yielding, scalable, and operationally simple syntheses, the iodine-mediated oxidative cyclization of semicarbazones is often the method of choice. Its mild conditions and avoidance of harsh reagents make it particularly attractive.
-
The dehydrocyclization of acyl semicarbazides remains a viable and robust option, especially when dealing with substrates that are stable to strong acids.
-
The oxidative desulfurization of acyl thiosemicarbazides , particularly with the use of modern reagents like DBDMH , offers a valuable alternative, expanding the range of accessible starting materials.
The future of this field will likely focus on the development of even more sustainable and efficient synthetic methods. This includes the exploration of novel catalytic systems, the use of greener solvents and reagents, and the development of flow chemistry processes for the continuous and safe production of these important pharmaceutical building blocks. As the demand for novel therapeutics continues to grow, the need for innovative and efficient synthetic strategies for privileged scaffolds like the 1,3,4-oxadiazole ring will undoubtedly remain a key focus of research in the years to come.
References
-
Al-Ghorbani, M., et al. (2023). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 28(15), 5789. [Link]
-
Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International, 2014, 814984. [Link]
-
Kumar, A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Chemistry, 2023, 8868959. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277. [Link]
-
Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Center for Biotechnology Information. [Link]
-
Ko-varíková, V., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2093. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277. [Link]
- Skaggs, J. R., & Ksolander, S. R. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. U.S. Patent No. 3,141,022. Washington, DC: U.S.
-
Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Journal of Physical Chemistry, 13(4), 1-15. [Link]
-
Wu, Y., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(23), 12015-12023. [Link]
-
Sharma, A., et al. (2024). Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. Journal of Molecular Structure, 1301, 137321. [Link]
-
Wu, Y., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I 2 -Mediated Oxidative C–O/C–S Bond Formation. ResearchGate. [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS No. 1673-44-5), a compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes safety data from structurally analogous oxadiazole derivatives and primary aromatic amines to establish a robust and cautious disposal framework.
The structural components of this compound—a methoxyphenyl group, an oxadiazole ring, and a primary amine—necessitate its handling as a potentially hazardous substance. Aromatic amines, as a class, are noted for their potential toxicity, including carcinogenicity and mutagenicity, and can pose risks to human health and the environment if not managed correctly.[1][2] Therefore, a conservative approach to its disposal is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.
Core Principles of Disposal
The overarching principle for the disposal of this compound is to treat it as hazardous chemical waste. This necessitates adherence to local, state, and federal regulations governing hazardous waste management. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough hazard assessment is the foundation of safe chemical handling and disposal. Based on the known hazards of similar compounds, this compound should be presumed to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3]
Recommended Personal Protective Equipment (PPE) for Handling and Disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes or airborne particles of the compound that could cause serious eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, as aromatic amines can be absorbed through the skin and cause irritation.[4][6] |
| Body Protection | Laboratory coat | To protect against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with a fume hood | To minimize inhalation of any dusts or vapors, which may cause respiratory tract irritation.[3] A NIOSH/MSHA approved respirator may be necessary for large spills. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or waste this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Materials: Any materials used in the handling of this compound (e.g., weigh boats, contaminated gloves, pipette tips) should also be placed in the same hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container, appropriately labeled with the full chemical name and solvent. Do not mix with other waste streams unless compatibility is confirmed.[7]
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
3. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste disposal company with all available safety information, including the information that the waste is an aromatic amine and an oxadiazole derivative.
Spill and Accidental Release Measures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.[10]
-
Ventilate: Ensure adequate ventilation to disperse any potential vapors.[10]
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.[10]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[7][10]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[10]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8] If irritation persists, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, seek medical advice.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, which are based on the known hazards of structurally related compounds, researchers can minimize risks and ensure compliance with regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]
-
Toxicity of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine - PubChem. National Institutes of Health. Available at: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
-
Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Cole-Parmer. Available at: [Link]
-
Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. PubMed Central. Available at: [Link]
-
This compound [1673-44-5]. Chemsigma. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | C9H9N3O2 | CID 679504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS No. 1673-44-5), a heterocyclic compound with significant potential in medicinal chemistry.[1][2] By adhering to the following protocols, you can mitigate risks and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
Based on data from its 4-methoxy isomer, this compound should be handled as a substance that is:
-
Harmful if swallowed: Acute oral toxicity is a primary concern.[3][4]
-
A skin irritant: Direct contact can lead to skin irritation.[3][4]
-
A serious eye irritant: Contact with eyes may cause significant irritation.[3][4]
-
A potential respiratory irritant: Inhalation of dust or powder may irritate the respiratory tract.[3][4]
Therefore, a comprehensive risk assessment must be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol generation.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must meet ANSI Z87.1 standards. | Protects against splashes and airborne particles, addressing the serious eye irritation hazard.[5] |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.[5][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. | Prevents skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[5][6] |
| Body Protection | Laboratory Coat | Flame-resistant material is preferred. | Protects skin and personal clothing from contamination. Should be fully buttoned for maximum coverage.[5] |
| Respiratory Protection | NIOSH-approved Respirator | Required when engineering controls are insufficient or when handling the powder outside of a ventilated enclosure. | Mitigates the risk of inhaling airborne particles that may cause respiratory irritation.[7][8][9] |
Safe Handling Workflow
A systematic approach to handling this compound is critical. The following workflow, from preparation to post-handling, should be strictly followed.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
When weighing or transferring the solid compound, perform these actions within the fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling and Cleanup:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Dispose of all contaminated waste, including gloves and disposable labware, in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible substances.
-
The storage area should be clearly labeled.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[3]
-
Do not dispose of down the drain or in general waste.
-
Contaminated containers should be treated as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][12] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently work with this compound while prioritizing the well-being of all personnel.
References
-
National Center for Biotechnology Information. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. PubChem Compound Summary for CID 679504. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. 5-Methyl-1,3,4-oxadiazol-2-amine. PubChem Compound Summary for CID 2060250. [Link]
-
ResearchGate. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. echemi.com [echemi.com]
- 4. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | C9H9N3O2 | CID 679504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. hazmatschool.com [hazmatschool.com]
- 10. aksci.com [aksci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
